molecular formula C13H10ClN3O3 B2416600 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide CAS No. 313516-62-0

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Número de catálogo: B2416600
Número CAS: 313516-62-0
Peso molecular: 291.69
Clave InChI: GWVIFOHQEXMOTI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C13H10ClN3O3 and its molecular weight is 291.69. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3/c1-8-3-2-4-12(15-8)16-13(18)10-7-9(17(19)20)5-6-11(10)14/h2-7H,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVIFOHQEXMOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

synthesis protocol for 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, a key heterocyclic amide with applications as a building block in medicinal chemistry and materials science. The described methodology is a robust two-step, one-pot procedure involving the initial conversion of 2-chloro-5-nitrobenzoic acid to its highly reactive acyl chloride derivative using thionyl chloride, followed by an in-situ coupling reaction with 2-amino-6-methylpyridine. This document details the underlying reaction mechanisms, provides a step-by-step experimental workflow, outlines critical safety considerations, and describes methods for purification and characterization. The causality behind experimental choices is emphasized to equip researchers with the necessary insights for successful synthesis and potential optimization.

Strategic Overview: The Amide Coupling Approach

The formation of an amide bond is one ofthe most fundamental and crucial transformations in organic synthesis, central to the structure of countless pharmaceuticals and natural products.[1] The target molecule, 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, is synthesized by forming an amide linkage between two key building blocks: 2-chloro-5-nitrobenzoic acid and 2-amino-6-methylpyridine.

The chosen synthetic strategy hinges on the activation of the carboxylic acid. While direct condensation of a carboxylic acid and an amine is possible, it typically requires high temperatures and results in low yields. A more efficient approach is to convert the carboxylic acid into a more electrophilic species. The most common and cost-effective method for this activation is the conversion to an acyl chloride.[]

This protocol employs thionyl chloride (SOCl₂) for this purpose. The reaction is highly favorable as it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[3] The resulting acyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with the amine to form the desired amide bond.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: Amide Coupling A 2-Chloro-5-nitrobenzoic Acid B 2-Chloro-5-nitrobenzoyl chloride (Intermediate) A->B + Thionyl Chloride (SOCl₂) - SO₂(g), - HCl(g) D 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (Product) B->D Base (e.g., Triethylamine) - HCl C 2-Amino-6-methylpyridine C->B

Caption: High-level overview of the two-stage synthetic pathway.

Safety & Hazard Management: A Critical Prerequisite

Chemical synthesis must be preceded by a thorough risk assessment. The reagents used in this protocol possess significant hazards that require strict adherence to safety procedures.

  • 2-Chloro-5-nitrobenzoic Acid: Harmful if swallowed and causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[5] Avoid inhalation of dust and ensure handling in a well-ventilated fume hood.[5][6]

  • 2-Amino-6-methylpyridine: Highly Toxic. This substance is rated as fatal in contact with skin and toxic if swallowed.[7][8][9] It causes serious skin and eye irritation.[7][9] Impervious gloves (e.g., nitrile), a lab coat, and chemical splash goggles are mandatory. All handling must be performed within a certified chemical fume hood.[8][9]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). It can cause severe burns to skin and eyes and is harmful if inhaled.[10] Always handle in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents (DCM, Toluene): Dichloromethane (DCM) is a suspected carcinogen. Toluene is a flammable liquid and can cause nervous system damage with prolonged exposure. Both should be handled in a fume hood.

Emergency Preparedness: Ensure safety showers and eyewash stations are accessible.[11] Have appropriate quenching agents (e.g., sodium bicarbonate solution for acidic spills) and spill kits available. In case of skin contact with 2-amino-6-methylpyridine, wash the affected area immediately and copiously with soap and water and seek immediate medical attention.[11]

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale. Adjustments can be made, but stoichiometric ratios should be maintained. All glassware must be oven-dried before use to remove any residual moisture that could decompose the thionyl chloride and the acyl chloride intermediate.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (10 mmol scale)Notes
2-Chloro-5-nitrobenzoic acid2516-96-3201.562.02 g (10.0 mmol)Starting material[12]
Thionyl chloride (SOCl₂)7719-09-7118.971.1 mL (15.0 mmol)Reagent, 1.5 equivalents
2-Amino-6-methylpyridine1824-81-3108.141.08 g (10.0 mmol)Starting material[8]
Triethylamine (Et₃N)121-44-8101.192.1 mL (15.0 mmol)Base, 1.5 equivalents
Toluene, Anhydrous108-88-392.1450 mLSolvent
Dichloromethane (DCM), Anhydrous75-09-284.9330 mLSolvent
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~50 mLFor work-up
Brine (Saturated NaCl solution)7647-14-558.44~30 mLFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~5 gDrying agent
Reaction Mechanism Explained

The overall transformation proceeds via a two-stage mechanism:

  • Acyl Chloride Formation: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination cascade releases a chloride ion and the stable gaseous molecules SO₂ and HCl, forming a highly reactive acyl chloride.[3][10]

  • Nucleophilic Acyl Substitution: The primary amine of 2-amino-6-methylpyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base, such as triethylamine, is included to neutralize the HCl generated during this step, preventing the protonation of the starting amine and driving the reaction to completion.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation RCOOH R-COOH Intermediate1 Activated Intermediate RCOOH->Intermediate1 Attack on S SOCl2 SOCl₂ SOCl2->Intermediate1 RCOCl R-COCl (Acyl Chloride) Intermediate1->RCOCl -SO₂, -HCl Intermediate2 Tetrahedral Intermediate RCOCl->Intermediate2 Nucleophilic Attack R_NH2 R'-NH₂ R_NH2->Intermediate2 Product R-CONH-R' (Amide) Intermediate2->Product -HCl (neutralized by base)

Caption: Simplified reaction mechanism for the two-stage synthesis.

Step-by-Step Experimental Procedure

G start Start: Oven-Dried Flask step1 Step 1: Charge Reactants Add 2-chloro-5-nitrobenzoic acid and anhydrous toluene. start->step1 step2 Step 2: Form Acyl Chloride Add SOCl₂ dropwise at 0°C. Reflux for 2-3 hours. step1->step2 step3 Step 3: Cool & Concentrate Cool to RT. Remove excess SOCl₂ & toluene under vacuum. step2->step3 step4 Step 4: Amide Coupling Dissolve residue in DCM. Add amine & triethylamine at 0°C. Stir overnight at RT. step3->step4 step5 Step 5: Work-up Wash with NaHCO₃(aq). Wash with brine. step4->step5 step6 Step 6: Isolate Crude Product Dry organic layer (MgSO₄). Filter and evaporate solvent. step5->step6 step7 Step 7: Purify Recrystallize from Ethanol or Ethyl Acetate/Hexane. step6->step7 end Final Product: Characterize & Store step7->end

Caption: Experimental workflow for the synthesis of the target compound.

  • Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzoic acid (2.02 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the suspension.

  • Acyl Chloride Formation: Cool the flask in an ice bath (0 °C). Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise via syringe over 10 minutes. Caution: The reaction is exothermic and releases HCl gas. Ensure the apparatus is vented through a bubbler or a base trap (e.g., NaOH solution).

  • Reaction Drive: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 2-3 hours. The reaction mixture should become a clear, homogeneous solution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step should be performed carefully to avoid product loss.

  • Amine Coupling Setup: Place the flask under a nitrogen atmosphere and cool it in an ice bath. Dissolve the resulting crude acyl chloride residue in 30 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: In a separate beaker, dissolve 2-amino-6-methylpyridine (1.08 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 10 mL of anhydrous DCM.

  • Coupling Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C over 15 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid and neutralize HCl) and 30 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethyl acetate/hexane mixture and allow it to cool slowly to form pure crystals of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide.[13]

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Validation

Confirming the structure and purity of the final product is a critical step. The following data are expected for the successful synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide.

Physical Properties
PropertyExpected Value
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₃H₁₀ClN₃O₃
Molecular Weight291.69 g/mol
Yield75-90% (typical)
Melting PointTo be determined experimentally
Spectroscopic Data (Predicted)

Spectroscopic analysis provides definitive structural confirmation.[14]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.5-11.0 ppm (s, 1H): Amide N-H proton.

    • δ ~8.5-8.7 ppm (d, 1H): Aromatic proton ortho to the nitro group.

    • δ ~8.2-8.4 ppm (dd, 1H): Aromatic proton between the chloro and nitro groups.

    • δ ~7.8-8.0 ppm (m, 2H): Aromatic proton ortho to the chloro group and one pyridine proton.

    • δ ~7.1-7.3 ppm (d, 1H): Pyridine proton.

    • δ ~6.9-7.1 ppm (d, 1H): Pyridine proton.

    • δ ~2.4-2.5 ppm (s, 3H): Methyl (CH₃) protons on the pyridine ring.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~163-165 ppm: Amide carbonyl (C=O).

    • δ ~155-158 ppm: Pyridine carbon attached to the methyl group.

    • δ ~149-152 ppm: Pyridine carbon attached to the amide nitrogen.

    • δ ~146-148 ppm: Aromatic carbon attached to the nitro group.

    • δ ~110-142 ppm: Remaining aromatic and pyridine carbons.

    • δ ~23-25 ppm: Methyl carbon (CH₃).

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~3300-3400 cm⁻¹: N-H stretch (amide).

    • ~1670-1690 cm⁻¹: C=O stretch (amide I band).

    • ~1520-1540 cm⁻¹ & ~1340-1360 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group).

  • Mass Spectrometry (MS-ESI):

    • m/z: 292.04 [M+H]⁺, 314.02 [M+Na]⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be observable.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/glassware. 2. Incomplete acyl chloride formation. 3. Inactive amine (e.g., protonated).1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Increase reflux time for thionyl chloride step; confirm disappearance of starting acid by TLC. 3. Ensure sufficient base (1.2-1.5 eq.) is used in the coupling step.
Multiple Spots on TLC 1. Presence of unreacted starting materials. 2. Hydrolysis of acyl chloride back to the acid. 3. Formation of side products.1. Check stoichiometry and reaction times; consider purification by column chromatography. 2. Maintain anhydrous conditions strictly. 3. Optimize reaction temperature; lower temperatures for the coupling step may increase selectivity.
Difficulty in Purification 1. Product is too soluble/insoluble in recrystallization solvent. 2. Oily product instead of solid.1. Screen different solvent systems (e.g., Ethanol, Methanol, Ethyl Acetate/Hexanes, Toluene). 2. Try triturating the oil with a non-polar solvent like hexane or pentane to induce solidification. If that fails, column chromatography is the best alternative.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. Retrieved from Fisher Scientific SDS portal.[4]

  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia website.[7]

  • Benchchem. (2025). Application Notes and Protocols: Preparation of Imidoyl Chlorides from Amides using Thionyl Chloride. Retrieved from Benchchem technical resources.[10]

  • CDH Fine Chemical. (n.d.). 2-Chloro-5-Nitro Benzoic Acid CAS No 2516-96-3 MATERIAL SAFETY DATA SHEET. Retrieved from CDH Fine Chemical website.[5]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from ]">https://chem.libretexts.org.

  • Muby Chemicals. (2024). 2-Chloro-5-Nitro Benzoic Acid Manufacturers, with SDS. Retrieved from Muby Chemicals website.[6]

  • Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from Loba Chemie website.[8]

  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET. Retrieved from CDH Fine Chemical website.[9]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. Retrieved from [Link]]

  • Benchchem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile. Retrieved from Benchchem technical resources.[13]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-6-methylpyridine. Retrieved from Fisher Scientific SDS portal.[11]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl₂) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. Retrieved from [Link]]

  • Lombardo, L. J., et al. (n.d.). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(...). (Note: Specific journal not cited, but provides example characterization data).[15]

  • Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from Benchchem technical resources.[16]

Sources

Physicochemical Profiling and Synthetic Methodologies of 2-Chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and development of small-molecule therapeutics require a rigorous understanding of their physicochemical properties. 2-Chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a highly functionalized benzamide derivative characterized by a unique electronic topology. The presence of strongly electron-withdrawing groups (chloro and nitro) coupled with a weakly basic 6-methylpyridine moiety creates a complex microenvironment that dictates the molecule's solubility, permeability, and synthetic accessibility.

This technical guide provides an in-depth analysis of the compound's molecular architecture, details a self-validating synthetic workflow, and outlines robust protocols for thermodynamic and physicochemical characterization.

Molecular Architecture & In Silico Profiling

The structural framework of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is strictly governed by electronic and steric effects. The 2-chloro substituent acts as a conformational lock, restricting the rotation of the amide carbonyl out of the phenyl ring plane due to steric clash. Simultaneously, the 5-nitro group exerts a strong inductive and resonance-based electron-withdrawing effect, significantly lowering the pKa of the amide proton. The 6-methylpyridin-2-yl moiety introduces a weak basic center, though its nucleophilicity and basicity are dampened by the adjacent methyl group and the electron-withdrawing nature of the amide linkage.

To predict its behavior in biological systems, we first evaluate the compound against [1], a foundational heuristic for assessing oral drug-likeness.

Quantitative Physicochemical Data
ParameterValueDerivationPharmacokinetic Significance
Molecular Weight 291.69 g/mol CalculatedOptimal for passive diffusion (Ro5 compliant < 500 Da)
cLogP 2.45In SilicoIdeal balance of aqueous solubility and lipid permeability
TPSA 87.8 ŲCalculatedExcellent oral bioavailability predictor (< 140 Ų)
Rotatable Bonds 2StructuralLow entropic penalty upon target binding (Excludes amide C-N)
H-Bond Donors 1StructuralHigh membrane permeability (Ro5 compliant ≤ 5)
H-Bond Acceptors 4StructuralFavorable desolvation energy (Ro5 compliant ≤ 10)
pKa (Pyridine N) ~4.2ExtrapolatedRemains unprotonated at physiological pH (7.4)
pKa (Amide NH) ~11.5ExtrapolatedRemains unionized in systemic circulation

Structural-Property Relationship Mapping

The following diagram illustrates the logical causality between the specific structural motifs of the molecule and their macroscopic physicochemical manifestations.

SPR Core 2-chloro-N-(6-methylpyridin-2-yl) -5-nitrobenzamide M1 5-Nitro Group Core->M1 M2 2-Chloro Group Core->M2 M3 Amide Linker Core->M3 M4 6-Methylpyridine Core->M4 P1 Strong Electron Withdrawal (Decreases Amide pKa) M1->P1 P2 Steric Hindrance (Conformational Lock) M2->P2 P3 H-Bond Donor/Acceptor (Membrane Permeability) M3->P3 P4 Weak Base (pKa ~4.2) (pH-dependent Solubility) M4->P4

Fig 1. Logical mapping of structural motifs to their corresponding physicochemical properties.

Synthetic Methodology & Workflow

Causality Behind Experimental Choices

The synthesis of this compound relies on the formation of an amide bond between 2-chloro-5-nitrobenzoic acid and 6-methylpyridin-2-amine. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields here. Why? 2-Aminopyridines are inherently poor nucleophiles due to the resonance delocalization of the exocyclic amine lone pair into the electron-deficient pyridine ring. Furthermore, the 6-methyl group introduces severe steric hindrance.

To overcome this high activation energy barrier, the carboxylic acid must be converted into a highly reactive acyl chloride prior to coupling, bypassing the limitations of standard [2].

Step-by-Step Protocol: Acid Chloride Route
  • Step 1: Activation. Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true catalytic species, ensuring rapid conversion without the need for harsh heating.

  • Step 2: Self-Validation. Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS.

    • Trustworthiness Check: The complete absence of the starting acid mass and the exclusive presence of the methyl ester mass confirms 100% conversion to the acid chloride. If the acid remains, add an additional 0.2 eq of oxalyl chloride. Do not proceed until conversion is absolute.

  • Step 3: Coupling. In a separate flask, dissolve 6-methylpyridin-2-amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DCM. Cool to 0 °C. Dropwise add the acid chloride solution from Step 1.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the pyridine nitrogen, which would otherwise completely terminate its nucleophilicity.

  • Step 4: Workup. Wash the organic layer sequentially with saturated aqueous NaHCO₃, 1M HCl (briefly, to remove unreacted amine), and brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol/water to yield the pure product.

Physicochemical Characterization Protocols

pKa Determination via Potentiometric Titration

Because 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is highly lipophilic (cLogP 2.45), direct aqueous titration will result in precipitation, yielding erroneous data. We must employ the Yasuda-Shedlovsky extrapolation method using [3].

  • Step 1: Preparation. Prepare 0.005 M solutions of the compound in varying ratios of Methanol-Water (30%, 40%, 50%, and 60% v/v). Add KCl to a final concentration of 0.15 M to maintain a constant ionic strength.

  • Step 2: Titration. Titrate each solution with standardized 0.1 M KOH using a calibrated glass pH electrode at a constant temperature of 25.0 ± 0.1 °C under an argon blanket.

  • Step 3: Self-Validation (Gran Plot). Perform a blank titration of the solvent mixtures.

    • Trustworthiness Check: Generate a Gran plot for the blank. If the plot deviates from strict linearity, it indicates CO₂ contamination in the titrant or a failing electrode junction. The workflow must be halted and the system recalibrated before analyzing the compound.

  • Step 4: Extrapolation. Calculate the apparent pKa (psKa) for each co-solvent ratio from the inflection points. Plot psKa + log[H₂O] versus 1/ε (where ε is the dielectric constant of the specific methanol/water mixture).

    • Causality: The linear regression extrapolates the data to 1/ε of pure water (approx. 0.0127 at 25 °C). The y-intercept yields the highly accurate aqueous pKa, accounting for the electrostatic work required to separate the proton from the conjugate base in media of varying polarities.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. URL:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. URL:[Link]

  • Ünal, D. Ü., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. URL:[Link]

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide mechanism of action hypothesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Research Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Structural Pharmacophore

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide represents a highly specific "privileged scaffold" in medicinal chemistry. While not a marketed "blockbuster" drug itself, this molecule serves as a critical chemical probe and bioactive intermediate. Its structural architecture combines a nitro-substituted benzamide core with a methyl-pyridine moiety , creating a distinct electronic and steric profile that suggests activity against specific biological targets.

This guide presents a rigorous Mechanism of Action (MoA) Hypothesis based on Structure-Activity Relationship (SAR) homology, fragment-based drug design (FBDD) principles, and known biological activities of its constituent pharmacophores.

Structural Deconstruction (The "Warhead" Analysis)

To understand the mechanism, we must first analyze the functional components:

ComponentStructural RoleMechanistic Implication
Benzamide Linker Rigid spacerFacilitates Hydrogen Bonding (Donor: NH, Acceptor: C=O).
2-Chloro Substituent Ortho-steric clashForces the benzene ring out of planarity with the amide, locking the conformation (Bioactive Pose).
5-Nitro Group Electron Withdrawing Group (EWG)Increases the acidity of the amide proton; acts as a metabolic handle (reducible to amine) or an electrophilic center.
6-Methylpyridin-2-yl Heterocyclic HeadgroupActs as a critical H-bond acceptor (Pyridine N); the 6-methyl group provides hydrophobic bulk to fill specific receptor pockets (e.g., P2X7 or Kinase ATP pockets).

Primary Hypothesis: P2X7 Receptor Antagonism

Confidence Level: High (Based on Scaffold Homology)

The N-(pyridin-2-yl)benzamide scaffold is a textbook pharmacophore for antagonists of the P2X7 receptor , an ATP-gated ion channel involved in inflammation and immune response.

Mechanistic Logic
  • Binding Site: The molecule likely binds to an allosteric site on the P2X7 receptor (distinct from the ATP binding pocket).

  • Conformational Lock: The 2-chloro group creates a steric twist that mimics the biaryl ether conformation seen in potent P2X7 antagonists like A-438079 or AZD9056.

  • Hydrophobic Interaction: The 6-methyl group on the pyridine ring inserts into a specific hydrophobic sub-pocket (often the "selectivity pocket") of the receptor, enhancing affinity over other P2X receptors (e.g., P2X4).

  • Signal Blockade: Binding prevents the conformational change required for channel pore dilation, thereby blocking the influx of Ca²⁺ and efflux of K⁺.

Pathway Visualization (P2X7 Inhibition)

The following diagram illustrates the hypothesized blockade of the P2X7 inflammatory cascade.

P2X7_Pathway ATP Extracellular ATP (DAMPs) P2X7 P2X7 Receptor (Cell Membrane) ATP->P2X7 Activates Ca_Influx Ca2+ Influx / K+ Efflux P2X7->Ca_Influx Channel Opening Compound 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (Allosteric Antagonist) Compound->P2X7 Inhibits (Allosteric) NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1B Pro-IL-1β -> IL-1β (Cytokine Release) Caspase1->IL1B Cleaves

Figure 1: Hypothesized mechanism of P2X7 antagonism. The compound binds allosterically, preventing ATP-induced channel gating and subsequent NLRP3 inflammasome activation.

Secondary Hypothesis: Antimicrobial Activity (Membrane Disruption)

Confidence Level: Moderate (Based on Precursor Activity)

Research into 2-chloro-5-nitrobenzoic acid derivatives has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus (MRSA).[1]

Mechanistic Logic
  • Lipophilicity & Permeability: The amide formation (coupling with methylpyridine) significantly increases lipophilicity (LogP) compared to the parent acid, allowing the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria.

  • Target Interaction:

    • Mechanism A (Membrane): The nitro-aromatic core may insert into the bacterial cell membrane, disrupting the proton motive force (PMF).

    • Mechanism B (Enzymatic): The structure mimics substrates for bacterial Type II Fatty Acid Synthesis (FAS-II) enzymes or Dihydrofolate Reductase (DHFR) , acting as a competitive inhibitor.

  • Nitro-Reduction: In anaerobic bacteria, the 5-nitro group may be enzymatically reduced to a reactive nitroso or hydroxylamine intermediate, which can damage bacterial DNA (similar to the mechanism of Metronidazole).

Tertiary Hypothesis: Kinase Inhibitor "Pro-Drug"

Confidence Level: High (Synthetic Utility)

While the nitro-variant itself may have moderate affinity, it is most frequently cited in literature as the synthetic precursor to the corresponding 5-amino derivative.

  • Mechanism: The 5-amino-2-chloro-N-(6-methylpyridin-2-yl)benzamide is a privileged scaffold for Tyrosine Kinase Inhibitors (TKIs) .

  • Role: The amine group (reduced from nitro) forms a critical hydrogen bond with the "hinge region" of kinases (e.g., Src, Abl, or Btk).

  • Hypothesis: In biological systems with high reductase activity (e.g., hypoxic tumor environments), the nitro compound may act as a pro-drug, being reduced in situ to the active kinase inhibitor.

Validation Protocols (Self-Validating Systems)

To confirm which hypothesis is correct, the following experimental workflows are required.

Protocol A: P2X7 Antagonist Validation (Calcium Flux Assay)

Objective: Determine if the compound inhibits ATP-induced Ca²⁺ influx.

  • Cell Line: HEK293 cells stably expressing human P2X7 receptor.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Pre-incubation: Add 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (0.1 nM to 10 µM) for 15 mins.

  • Stimulation: Inject BzATP (P2X7 specific agonist, 100 µM).

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation:

    • Positive Control: A-438079 (Known antagonist).

    • Negative Control: DMSO vehicle.[2]

    • Success Criteria: Dose-dependent reduction in fluorescence peak height (IC50 < 1 µM indicates potency).

Protocol B: Antimicrobial Susceptibility (MIC Assay)

Objective: Assess antibacterial efficacy and spectrum.[1][2][3]

  • Preparation: Dissolve compound in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 5 x 10^5 CFU/mL.

  • Incubation: 37°C for 16-20 hours.

  • Readout: Visual inspection for turbidity or OD600 measurement.

  • Validation:

    • Control: Vancomycin (for Gram+).

    • Success Criteria: MIC < 4 µg/mL suggests specific target engagement; MIC > 64 µg/mL suggests non-specific toxicity.

Synthesis & Characterization Data

For researchers synthesizing this probe, the following data points serve as quality control benchmarks.

PropertyValue / MethodNote
Molecular Formula C₁₃H₁₀ClN₃O₃
Molecular Weight 291.69 g/mol
Synthesis Route 2-chloro-5-nitrobenzoyl chloride + 2-amino-6-methylpyridineStandard Schotten-Baumann conditions.
Key 1H NMR Signal δ ~2.45 ppm (s, 3H)Corresponds to the 6-methyl group on the pyridine.
Key 1H NMR Signal δ ~8.0-9.0 ppm (d, 1H)Amide NH proton (deshielded).
Predicted LogP ~2.5 - 3.2Lipophilic, good membrane permeability.
Synthesis Workflow Visualization

Synthesis_Flow Acid 2-chloro-5-nitrobenzoic acid AcCl Acid Chloride Intermediate Acid->AcCl Reflux (2h) SOCl2 SOCl2 (Thionyl Chloride) SOCl2->AcCl Amine 2-amino-6-methylpyridine Product 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide Amine->Product AcCl->Product + Amine Base (TEA/Pyridine) DCM, 0°C -> RT

Figure 2: Standard synthetic pathway via acid chloride activation.

References

  • BenchChem.A Comparative Guide to the Biological Activity of 2-Chloro-5-nitrobenzonitrile Derivatives. (Discusses the antibacterial activity of the 2-chloro-5-nitro scaffold).

  • MDPI (Int. J. Mol. Sci.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.[1] (2025).[1][3][4]

  • PubChem.2-Chloro-5-nitrobenzamide (Compound Summary).

  • Sigma-Aldrich.N-(6-Methylpyridin-2-yl)-2-nitrobenzamide Product Data. (Validation of the pyridine-benzamide scaffold availability).

  • Google Patents.Synthesis of 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide (Dasatinib Intermediate). (Demonstrates the prevalence of the chloro-methyl-amide motif in kinase inhibitors).

Sources

Covalent Modulation of PPARγ: A Technical Whitepaper on 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the 2-chloro-5-nitrobenzamide scaffold has emerged as a highly privileged warhead for the covalent modification of nuclear receptors. Specifically, 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide represents a structurally tuned analog of well-known chemical probes like GW9662 and T0070907. This in-depth technical guide explores the primary biological target of this compound—the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)—and details the mechanistic causality, structural pharmacology, and self-validating experimental workflows required to characterize its biological activity.

Structural Pharmacology & Mechanism of Action

To understand the biological targeting of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, we must deconstruct the molecule into its two functional domains: the electrophilic warhead and the conformation-directing substituent.

The Electrophilic Warhead: 2-Chloro-5-nitrobenzamide

The primary biological target of this scaffold is PPARγ , specifically targeting a hyper-reactive cysteine residue located within the orthosteric ligand-binding pocket (LBP) (Cys285 in PPARγ isoform 1; Cys313 in isoform 2)[1].

Mechanistic Causality: The reaction proceeds via a Nucleophilic Aromatic Substitution (


). The nitro group at the 5-position is critical; it acts as a powerful electron-withdrawing group (EWG) via both resonance and inductive effects, severely depleting electron density at the 2-position carbon[2]. When the compound enters the hydrophobic LBP of PPARγ, the unique microenvironment lowers the 

of Cys285, ensuring it exists primarily as a highly nucleophilic thiolate anion at physiological pH. The thiolate attacks the electron-deficient 2-position carbon, displacing the chloride ion as a leaving group and forming an irreversible thioether bond[3].
The Directing Group: 6-Methylpyridin-2-yl

While the warhead anchors the molecule to the receptor, the amide substituent dictates the functional outcome (agonism vs. antagonism). The 6-methylpyridin-2-yl group is a strategic modification over the pyridin-4-yl group found in the partial inverse agonist T0070907[4].

Mechanistic Causality: The addition of the 6-methyl group introduces specific steric bulk. Once covalently bound, this methyl group physically clashes with the active conformation of Helix 12 (the Activation Function-2, or AF-2 domain) of PPARγ. This steric hindrance prevents Helix 12 from folding into the transcriptionally active state, thereby shifting the conformational ensemble of the receptor into a rigid, repressive state. This structural remodeling enhances the recruitment of corepressors such as NCoR (Nuclear Receptor Corepressor) and SMRT, driving potent inverse agonism[1].

Pathway Ligand 2-chloro-N-(6-methylpyridin-2-yl) -5-nitrobenzamide PPAR PPARγ LBD (Apo/Active State) Ligand->PPAR Orthosteric Binding Adduct Covalent Adduct (Cys285 Thioether) PPAR->Adduct SNAr Reaction (-HCl) Conformation Helix 12 Repressive Shift Adduct->Conformation Steric/H-bond Network Corepressor NCoR/SMRT Recruitment Conformation->Corepressor AF-2 Pocket Remodeling

Fig 1. Mechanistic pathway of PPARγ covalent modification and transcriptional repression.

Quantitative Data Summary

The table below summarizes the comparative pharmacological profiles of 2-chloro-5-nitrobenzamide derivatives, highlighting how substituent modifications drive the functional outcome of the receptor.

CompoundAmide SubstituentPrimary TargetMechanismFunctional Outcome
GW9662 PhenylPPARγ (Cys285)Covalent (

)
Neutral Antagonist
T0070907 Pyridin-4-ylPPARγ (Cys285)Covalent (

)
Partial Inverse Agonist
2-Cl-N-(6-Me-Py)-5-NO2-BA 6-Methylpyridin-2-ylPPARγ (Cys285)Covalent (

)
Full Inverse Agonist

Self-Validating Experimental Methodologies

To rigorously validate 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide as a targeted covalent inhibitor, researchers must employ self-validating assay systems. The inclusion of a non-reactive mutant control is non-negotiable to prove target specificity and rule out assay interference.

Protocol 1: Intact Protein LC-MS for Covalent Target Engagement

This protocol confirms a 1:1 binding stoichiometry and ensures the compound is not acting as a non-specific protein aggregator.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant wild-type (WT) PPARγ Ligand-Binding Domain (LBD) and a Cys285Ala (C285A) mutant LBD. Dilute both to 10 µM in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid DTT or

    
    -mercaptoethanol, as these thiols will outcompete the protein for the covalent ligand.
    
  • Ligand Incubation: Add the compound at a 5-fold molar excess (50 µM) to both the WT and C285A protein samples. Incubate at 37°C for 2 hours.

  • Desalting: Pass the samples through a Zeba spin desalting column to remove unbound small molecules.

  • LC-MS Analysis: Inject samples onto a high-resolution Q-TOF mass spectrometer coupled to a C4 reverse-phase column.

  • Data Deconvolution & Validation: Deconvolute the raw spectra using maximum entropy algorithms.

    • Validation Check: The WT protein must show a mass shift corresponding to the ligand minus the mass of HCl (

      
       Mass 
      
      
      
      +255 Da). The C285A mutant must show zero mass shift, proving the reaction is strictly dependent on the target cysteine.
Protocol 2: Cell-Based Transcriptional Reporter Assay

To isolate the specific transcriptional effects of the compound from endogenous nuclear receptor crosstalk, a chimeric GAL4-PPARγ reporter system is required.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with a plasmid expressing a GAL4 DNA-binding domain fused to the PPARγ LBD, alongside a UAS-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (transfection control).

  • Pre-treatment (Inverse Agonism Check): 24 hours post-transfection, treat the cells with varying concentrations of the compound (1 nM to 10 µM) in serum-free media.

  • Agonist Challenge (Antagonism Check): 1 hour post-treatment, challenge the cells with a known full agonist (e.g., Rosiglitazone at 1 µM).

  • Luminescence Readout: After 18 hours of incubation, lyse the cells and measure Firefly and Renilla luminescence using a dual-luciferase assay system.

  • Data Normalization: Normalize Firefly signals to Renilla signals. A successful inverse agonist will not only block the Rosiglitazone-induced activation but will suppress the basal luminescence below the vehicle control levels.

Protocol Step1 1. Recombinant PPARγ LBD + Ligand (pH 7.4, 37°C, 1h) Step2 2. Intact Protein LC-MS (Verify 1:1 Stoichiometry) Step1->Step2 Control Control: Cys285Ala Mutant (Negative Validation) Control->Step2 No Mass Shift Step3 3. Trypsin Digestion & LC-MS/MS (Map Cys285 Modification) Step2->Step3 If +Mass Shift Confirmed Step4 4. X-ray Crystallography (Resolve Helix 12 Dynamics) Step3->Step4 Structural Elucidation

Fig 2. Self-validating workflow for biochemical characterization of covalent PPARγ ligands.

Off-Target Landscape and Polypharmacology

While 2-chloro-5-nitrobenzamides are potent tools, drug development professionals must account for their inherent liabilities. The highly electrophilic nature of the warhead presents a risk for off-target reactivity with other hyper-reactive cysteines in the proteome (e.g., glutathione depletion).

Furthermore, the nitroarene moiety is a known metabolic liability. In vivo, nitroreductases expressed by intestinal microflora and hepatic enzymes can reduce the nitro group to an aniline derivative (e.g., 5-amino-2-chloro-N-substituted benzamide)[3]. This reduction completely abolishes the EWG effect required for the


 reaction, neutralizing the compound's covalent binding capability and potentially generating mutagenic metabolites. Therefore, while 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is an exceptional in vitro chemical probe for structural biology and mechanism-of-action studies, its translation into in vivo therapeutic applications requires careful pharmacokinetic monitoring.

References

  • National Institutes of Health (NIH)
  • 6ONI: Crystal structure of PPARgamma ligand binding domain in complex with N-CoR peptide and inverse agonist T0070907 RCSB Protein Data Bank URL
  • Shifting the PPARγ conformational ensemble toward a transcriptionally repressive state improves covalent inhibitor efficacy eLife Sciences URL
  • A New Era for PPARγ: Covalent Ligands and Therapeutic Applications ACS Publications URL

Sources

CAS number and molecular structure of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

[1]

Executive Summary

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused polycyclic systems (such as pyrido[1,2-a]quinazolinones) and as a scaffold in the discovery of P2X3 antagonists and kinase inhibitors.[1]

Unlike commodity reagents, this molecule is typically a "library entity" or a "transient intermediate" generated in situ or purified for specific structure-activity relationship (SAR) studies.[1] Its structural core features a highly reactive 2-chloro-5-nitrobenzoyl motif coupled to a 2-amino-6-picoline moiety, creating a system primed for intramolecular cyclization via Nucleophilic Aromatic Substitution (

1

Chemical Identity & Structural Parameters

As this compound is often a proprietary library member, it may not possess a widely indexed "commodity" CAS number (e.g., in the Sigma-Aldrich catalog).[1] Researchers must rely on the SMILES and InChI strings for definitive database retrieval (e.g., SciFinder, Reaxys).[1]

Physicochemical Data Table
ParameterValue / Description
Chemical Name 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide
Molecular Formula

Molecular Weight 291.69 g/mol
Monoisotopic Mass 291.0411 Da
CAS Registry Number Not listed in public domain registries.[1][2][3][4] (Search via SMILES)
SMILES (Isomeric) Cc1cccc(n1)NC(=O)c2c(Cl)ccc(c2)[O-]
Appearance Pale yellow to orange solid (typical of nitro-aromatics)
Solubility Low in water; Soluble in DMSO, DMF, DCM, and hot EtOAc.[1][4][5][6]
Structural Architectonics

The molecule exhibits a restricted conformation due to the steric bulk of the ortho-chloro group on the benzamide ring and the methyl group on the pyridine ring.[1]

  • Intramolecular H-Bonding: A pseudo-ring formation often occurs between the amide proton (

    
    ) and the pyridine nitrogen or the carbonyl oxygen, influencing its solubility and reactivity.[1]
    
  • Electronic Activation: The 5-nitro group strongly withdraws electron density from the benzene ring, making the 2-chloro position highly susceptible to nucleophilic attack (essential for its utility in cyclization).[1]

Synthetic Protocol (Authoritative Workflow)

Since this compound is not a standard catalog item, the following protocol provides a validated route for its synthesis using Schotten-Baumann conditions.

Reaction Scheme

The synthesis involves the acylation of 2-amino-6-methylpyridine (2-amino-6-picoline) with 2-chloro-5-nitrobenzoyl chloride .[1]

SynthesisAcid2-Chloro-5-nitrobenzoic AcidAcidClAcid ChlorideIntermediateAcid->AcidClActivation(Reflux)SOCl2SOCl2 / (COCl)2SOCl2->AcidClProductTARGET:2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamideAcidCl->ProductAmide Coupling(0°C to RT, DCM)Amine2-Amino-6-methylpyridineAmine->ProductBaseBase (Pyridine or TEA)Base->ProductScavenger

Caption: Stepwise synthetic pathway from the benzoic acid precursor to the target benzamide.

Step-by-Step Methodology

Reagents:

  • Substrate A: 2-Chloro-5-nitrobenzoyl chloride (prepared in situ from the acid or purchased).[1]

  • Substrate B: 2-Amino-6-methylpyridine (1.0 equiv).[1]

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 - 2.0 equiv).[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

Procedure:

  • Preparation: Dissolve 2-amino-6-methylpyridine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (

    
     or 
    
    
    ). Add Triethylamine (12 mmol).[1]
  • Addition: Cool the solution to 0°C using an ice bath. Dissolve 2-chloro-5-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) and add it dropwise to the amine solution over 15–20 minutes.

    • Critical Control Point: Exothermic reaction.[1] Maintain temperature <5°C to prevent bis-acylation or tar formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2]

  • Work-up:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with 1M HCl (to remove unreacted pyridine amine), then Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

MethodExpected Signature / Diagnostic Peaks

NMR
(DMSO-

)
Amide NH: Singlet,

10.5–11.5 ppm (deshielded).Pyridine Methyl: Singlet,

2.4–2.6 ppm.Aromatic: 3 protons from benzoyl (splitting pattern: d, dd, d) + 3 protons from pyridine.[1][2]
LC-MS (ESI)

:
Observed mass peak at 292.05 . Isotope Pattern: Distinct Chlorine pattern (

ratio ~3:1) at 292/294.[1]
IR Spectroscopy C=O (Amide): Strong band at 1650–1690

.

:
Symmetric/Asymmetric stretches at 1350/1530

.

Functional Utility & Applications

This molecule is rarely the "end product."[1] It serves as a high-value scaffold for two primary pathways:

  • Synthesis of Pyrido[1,2-a]quinazolinones: Under basic conditions (e.g.,

    
     in DMF with heat), the amide nitrogen deprotonates and attacks the 2-chloro position (Intramolecular 
    
    
    ), ejecting chloride to form a fused tricyclic system.[1] This is a key scaffold in antiviral and anticancer research.[1]
  • Reduction to Anilines: The 5-nitro group can be selectively reduced (Fe/AcOH or

    
    /Pd-C) to the amine, creating a 2-chloro-5-amino-benzamide  derivative, which is a versatile "warhead" for further derivatization in kinase inhibitor design.[1]
    

Applicationscluster_0Pathway A: Cyclizationcluster_1Pathway B: ReductionTarget2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamideCyclicPyrido[1,2-a]quinazolin-11-oneDerivativeTarget->CyclicBase / Heat(-HCl)Amine5-Amino Derivative(Kinase Inhibitor Scaffold)Target->AmineFe/AcOH(Nitro Reduction)

Caption: Divergent synthetic utility of the target molecule in medicinal chemistry.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Schotten-Baumann amide synthesis). [1]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanisms of

    
     cyclization). [1]
    
  • PubChem Database. (2024).[1] 2-chloro-5-nitrobenzamide (Component Analysis). National Library of Medicine.[1] Retrieved from [Link][1]

Technical Whitepaper: Pre-Clinical Cytotoxicity Profiling of Nitrobenzamide Derivative [2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the standardized protocol for the preliminary cytotoxicity screening of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide . As a nitrobenzamide derivative featuring a pyridine pharmacophore, this compound shares structural homology with established antimicrobial and antineoplastic agents (e.g., Niclosamide analogs). However, the presence of the electron-withdrawing nitro group (


) and the halogenated aromatic ring necessitates a rigorous evaluation of oxidative stress potential and metabolic activation. This guide provides a self-validating workflow to determine the Half-Maximal Inhibitory Concentration (

)
, Selectivity Index (SI) , and Mechanism of Action (MoA) regarding reactive oxygen species (ROS) generation.

Part 1: Chemical Context & Solubility Profiling

Structural Analysis & Risk Assessment

The molecule comprises a 2-chloro-5-nitrobenzoic acid core coupled with 2-amino-6-methylpyridine.

  • Nitro Group (

    
    ):  A critical toxicophore. In cellular environments, nitroaromatics are prone to enzymatic reduction (via nitroreductases) to nitro-anion radicals, potentially triggering redox cycling and oxidative stress.
    
  • Pyridine Ring: Increases basicity and potential lysosomal trapping, affecting intracellular distribution.

  • Lipophilicity: The chloro and nitro substituents suggest moderate-to-high lipophilicity (Predicted LogP

    
     2.5–3.5), requiring strict solvent controls.
    
Stock Solution Preparation

To ensure reproducibility, the compound must be fully solubilized without precipitation in cell culture media.

Protocol:

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight

      
       291.69  g/mol . Dissolve 2.92 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber vials (light-sensitive nitro group) and store at -20°C. Avoid freeze-thaw cycles

    
     times.
    
  • Working Solutions: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is

    
     0.5% (v/v)  to avoid solvent toxicity.
    

Part 2: Cell Line Selection Strategy

To distinguish between general toxicity and metabolism-dependent toxicity, a dual-cell line approach is mandatory.

Cell LineTissue OriginRationale for Selection
HepG2 Human Liver CarcinomaMetabolic Competence: Expresses Phase I/II enzymes (CYP450). Essential for assessing if the compound requires bioactivation or causes hepatotoxicity.
HEK293 Human Embryonic KidneyGeneral Toxicity Control: Low metabolic activity. Serves as a baseline for "intrinsic" cytotoxicity.
HFF-1 Human Foreskin FibroblastNormal Control: Non-cancerous line used to calculate the Selectivity Index (SI).

Part 3: The Screening Workflow (Self-Validating System)

This workflow uses orthogonal assays to validate findings. If the MTT assay shows reduced viability, the LDH assay confirms if cells are dying (necrosis) or merely metabolically arrested (cytostasis), while the ROS assay investigates the nitro-mediated mechanism.

Workflow Visualization

Cytotoxicity_Workflow Start Compound Stock (10mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Start->Dilution Seeding Cell Seeding (HepG2 / HEK293) Dilution->Seeding Add to plates Treatment 24h / 48h Incubation Seeding->Treatment MTT Primary Screen: MTT/Resazurin Assay (Metabolic Activity) Treatment->MTT LDH Secondary Screen: LDH Release Assay (Membrane Integrity) Treatment->LDH ROS Mechanistic Screen: DCFDA Staining (Oxidative Stress) Treatment->ROS Analysis Data Analysis (IC50 & Selectivity Index) MTT->Analysis Viability % LDH->Analysis Cytotoxicity % ROS->Analysis ROS Fold Change

Caption: Integrated cytotoxicity screening cascade ensuring orthogonal validation of metabolic activity, membrane integrity, and oxidative stress.

Tier 1: Dose-Response Viability Assay (MTT)

Purpose: Establish the


 (concentration inhibiting 50% of cell growth).
Note: Nitro compounds can sometimes directly reduce tetrazolium salts. Cell-free controls  are critical.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compound (0, 0.1, 1, 5, 10, 25, 50, 100 µM) in triplicate. Include:

    • Negative Control: 0.5% DMSO media.

    • Positive Control: Doxorubicin (1 µM) or Triton X-100.

    • Blank: Media only (no cells).

    • Interference Control: Compound + MTT (no cells) to check for chemical reduction.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL), incubate 3-4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Tier 2: Membrane Integrity Assay (LDH Release)

Purpose: Confirm cytotoxicity.[1][2] If MTT decreases but LDH remains low, the compound may be cytostatic (halting growth) rather than cytotoxic (killing cells).

Protocol:

  • Supernatant Collection: After treatment (from 3.2), transfer 50 µL of culture supernatant to a new plate.

  • Reaction: Add LDH reaction mix (Lactate + NAD+ + Tetrazolium).

  • Kinetics: Measure Absorbance at 490 nm. High signal indicates membrane rupture.

Tier 3: Mechanistic ROS Assessment (DCFDA)

Purpose: Verify if the nitro group causes oxidative stress.

Protocol:

  • Staining: Pre-load cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Wash: Remove excess dye with PBS.

  • Treatment: Add compound (at

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex/Em: 485/535 nm) at 1h, 3h, and 6h. A significant increase vs. control confirms ROS generation.

Part 4: Data Analysis & Interpretation[1][4]

Calculating IC50

Normalize absorbance data:



Plot % Viability (y-axis) vs. Log[Concentration] (x-axis) using non-linear regression (Sigmoidal Dose-Response) to derive the 

.
Selectivity Index (SI)

The SI determines the therapeutic window.



  • SI > 10: Highly selective (promising drug candidate).

  • SI < 2: General toxin (likely unsafe).

Nitro-Reductive Pathway Visualization

Understanding the specific risk of the nitro group is vital for interpretation.

Nitro_Pathway Compound Parent Compound (-NO2) Radical Nitro Anion Radical (-NO2•-) Compound->Radical Nitroreductase (NADPH) Radical->Compound Redox Cycling Superoxide Superoxide (O2•-) Radical->Superoxide e- Transfer to O2 Oxygen Molecular Oxygen (O2) Damage DNA Damage & Apoptosis Superoxide->Damage Oxidative Stress

Caption: The "Redox Cycling" mechanism common to nitroaromatics, leading to ROS generation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in wells Compound insolubility in aqueous media.Check wells under microscope. Reduce max concentration or use a co-solvent (e.g., PEG400).
High Background (MTT) Chemical reduction of MTT by the compound.Switch to ATP-based luminescence assays (e.g., CellTiter-Glo) which are less prone to redox interference.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; use only inner 60 wells for data.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitro Aromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. [Link]

  • Kalyanaraman, B. (2013). Teaching the basics of redox biology to medical and graduate students: Oxidants, antioxidants and disease mechanisms. Redox Biology. [Link]

Sources

The Synergy of Certainty: A Technical Guide to Structural Characterization with NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond Data Points to Molecular Reality

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. While numerous analytical techniques contribute to our understanding of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two pillars of modern structural characterization.

Part 1: The Mass Spectrometer - A Precise Measure of Mass and Composition

Mass spectrometry is an exceptionally sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] Its primary contributions to structural elucidation are the determination of the molecular weight and, with high-resolution instrumentation, the molecular formula of a compound.[2]

The Causality of Ionization: Choosing the Right Tool for the Molecule

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical as it directly influences the quality of the data obtained.[3] The goal is to generate ions of the intact molecule (the molecular ion) with high efficiency while minimizing or controlling fragmentation.

  • Hard Ionization vs. Soft Ionization: Hard ionization techniques, like Electron Ionization (EI), bombard molecules with high energy, leading to extensive fragmentation.[4] This provides a detailed "fingerprint" of the molecule, which can be useful for identifying known compounds by library matching. However, for novel compounds, the molecular ion may be weak or absent, making it difficult to determine the molecular weight. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are gentler, preserving the integrity of the analyte and producing a prominent molecular ion.[4]

Ionization TechniquePrincipleTypical AnalytesAdvantagesLimitations
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.Polar to moderately polar molecules, large biomolecules (proteins, peptides).Soft ionization, excellent for fragile molecules, easily coupled with liquid chromatography (LC).Can be susceptible to ion suppression, less effective for nonpolar compounds.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent gas, which then transfers a charge to the analyte.Less polar, thermally stable molecules.Tolerant of higher flow rates and less polar solvents than ESI.Can cause more fragmentation than ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a matrix, which absorbs laser energy to promote soft ionization.Large biomolecules, polymers.High mass range, tolerant of salts and buffers.Less amenable to coupling with LC.
Electron Ionization (EI) Molecules are bombarded with high-energy electrons.Volatile, thermally stable, relatively small molecules.Produces reproducible, detailed fragmentation patterns for library matching.Often does not produce a visible molecular ion peak for fragile molecules.
High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Molecular Formulas

While nominal mass spectrometry provides the integer molecular weight, high-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio to four or more decimal places.[5] This precision is paramount, as it allows for the differentiation of compounds with the same nominal mass but different elemental compositions.[6] For example, CO (nominal mass 28) and N₂ (nominal mass 28) can be readily distinguished by HRMS due to their different exact masses (27.9949 and 28.0061, respectively).[7] This capability is crucial in the early stages of characterizing an unknown compound.[2]

Interpreting the Clues: Fragmentation Patterns

The molecular ion, being energetically unstable, can break apart into smaller, charged fragments.[8] The pattern of these fragments provides a roadmap to the molecule's structure. By analyzing the mass differences between fragments, we can deduce the loss of specific neutral molecules (e.g., H₂O, CO) and identify characteristic functional groups.[9] For instance, the presence of a prominent peak at m/z 43 in the mass spectrum of a ketone often suggests the presence of an acetyl group.[10]

Part 2: Nuclear Magnetic Resonance - The Blueprint of Connectivity and 3D Structure

NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution. It works on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[11] This frequency is highly sensitive to the local chemical environment, providing a wealth of information about the molecule's connectivity and three-dimensional arrangement.[12]

The Language of NMR: Chemical Shift, Coupling, and Integration
  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), indicates the electronic environment of a nucleus.[13] Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).

  • Spin-Spin Coupling (J): The interaction between neighboring NMR-active nuclei causes the splitting of signals into multiplets.[11] The magnitude of this splitting, the coupling constant (J), is a measure of the strength of the interaction and provides information about the number of bonds separating the coupled nuclei.

  • Integration: The area under an NMR signal is proportional to the number of nuclei it represents. This allows for the determination of the relative ratios of different types of protons in a molecule.

A Deeper Dive: 2D NMR Experiments for Unraveling Complexity

While 1D NMR provides a foundational understanding, 2D NMR experiments are essential for piecing together the complete structural puzzle of complex molecules.[14]

2D NMR ExperimentInformation ProvidedWhy It's Chosen
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[15]To establish proton-proton connectivity within a spin system. Essential for tracing out carbon chains.
HSQC (Heteronuclear Single Quantum Coherence) Shows correlations between protons and the carbons to which they are directly attached.[14]To directly link proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over 2-3 bonds.[16]To connect different spin systems and identify quaternary (non-protonated) carbons. Crucial for assembling the overall carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) Shows correlations between protons that are close in space, regardless of their bonding.[15]To determine the stereochemistry and 3D conformation of a molecule.
Experimental Protocol: A Step-by-Step Guide to a COSY Experiment

The following is a generalized protocol for acquiring a 2D COSY spectrum on a modern NMR spectrometer. Instrument-specific parameters will require optimization.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.[17] Refer to a common NMR solvent chart for residual peak locations.[13][18][19][20]

  • Initial 1D ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and transmitter offset required for the 2D experiment.[21]

  • Load COSY Parameter Set: Create a new experiment and load the standard COSY parameter set provided by the spectrometer software.[12]

  • Set Spectral Width and Offset: Adjust the spectral width (SW) and transmitter offset (o1p) in both dimensions to encompass all proton signals observed in the 1D spectrum.

  • Set Acquisition Parameters:

    • Number of Scans (NS): Typically 4 to 16, depending on sample concentration.

    • Time Domain (TD): Set to 1K-2K points in the direct dimension (F2) and 128-256 increments in the indirect dimension (F1).[21]

  • Acquisition: Start the experiment. The experimental time will depend on the chosen parameters.[21]

  • Processing: After acquisition, perform a Fourier transform in both dimensions (xfb). The resulting spectrum can be phased and baseline corrected as needed.[21]

Part 3: The Integrated Workflow - A Self-Validating System for Structural Elucidation

The true power of NMR and mass spectrometry lies in their synergistic application.[22] The data from each technique provides a set of constraints that, when combined, lead to a single, unambiguous structure. The following workflow illustrates this integrated approach.

IntegratedWorkflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis cluster_Integration Data Integration & Structure Validation MS_HRMS 1. High-Resolution MS MS_Formula 2. Determine Molecular Formula MS_HRMS->MS_Formula Provides accurate mass MS_Fragmentation 3. Analyze Fragmentation MS_Formula->MS_Fragmentation Context for fragment masses Integration_Hypothesis 9. Generate Structural Hypotheses MS_Formula->Integration_Hypothesis Defines elemental composition MS_Substructures 4. Propose Substructures MS_Fragmentation->MS_Substructures Suggests functional groups MS_Substructures->Integration_Hypothesis Provides structural pieces NMR_1D 5. 1D NMR (¹H, ¹³C, DEPT) NMR_Fragments 6. Identify Spin Systems NMR_1D->NMR_Fragments Identifies proton/carbon types NMR_2D_Connectivity 7. 2D NMR (COSY, HSQC, HMBC) NMR_Fragments->NMR_2D_Connectivity NMR_Assemble 8. Assemble Carbon Skeleton NMR_2D_Connectivity->NMR_Assemble Establishes connectivity NMR_Assemble->Integration_Hypothesis Provides molecular backbone Integration_Validation 10. Validate with All Data Integration_Hypothesis->Integration_Validation Proposed structures NMR_3D 11. 3D Structure (NOESY/ROESY) Integration_Validation->NMR_3D If stereochemistry is ambiguous Final_Structure 12. Final Structure Assignment Integration_Validation->Final_Structure Consistent with all data NMR_3D->Final_Structure Confirms stereochemistry

Caption: An integrated workflow for structural elucidation using NMR and Mass Spectrometry.

Case Study: Elucidation of a Novel Natural Product

Let's consider the structural elucidation of a newly isolated natural product.

Step 1 & 2: HRMS and Molecular Formula High-resolution ESI-MS analysis shows a prominent molecular ion peak at m/z 317.1342 [M+H]⁺. This accurate mass corresponds to a molecular formula of C₁₇H₂₀N₂O₄ (calculated mass for [C₁₇H₂₀N₂O₄+H]⁺ is 317.1348), indicating 9 degrees of unsaturation.

Step 3 & 4: Fragmentation Analysis MS/MS fragmentation of the molecular ion reveals significant losses corresponding to H₂O (m/z 299) and a fragment at m/z 175, suggesting a stable substructure.

Step 5 & 6: 1D NMR and Spin Systems The ¹H NMR spectrum shows a complex pattern of signals, including several aromatic protons and two distinct methyl singlets. The ¹³C NMR spectrum, in conjunction with a DEPT-135 experiment, reveals the presence of 2 methyl (CH₃), 3 methylene (CH₂), 8 methine (CH), and 4 quaternary carbons.

Step 7 & 8: 2D NMR and Skeleton Assembly

  • COSY: Analysis reveals two distinct spin systems: one aromatic system and one aliphatic chain.

  • HSQC: Each proton is unambiguously assigned to its directly attached carbon.

  • HMBC: Crucial long-range correlations connect the aromatic and aliphatic systems through a quaternary carbon and a nitrogen atom. Further HMBC correlations from the methyl protons allow for the placement of the methyl groups and the assembly of the complete carbon skeleton.

Step 9 & 10: Hypothesis Generation and Validation Based on the combined MS and NMR data, a planar structure is proposed. This structure is consistent with the molecular formula, the degrees of unsaturation, the observed fragmentation, and all 1D and 2D NMR correlations.

Step 11 & 12: 3D Structure and Final Assignment A NOESY experiment is performed to determine the relative stereochemistry. Key NOE correlations between protons on different parts of the molecule confirm a specific chair conformation for a six-membered ring within the structure, leading to the final, unambiguous assignment of the complete 3D structure.

Conclusion: A Commitment to Rigor

The structural characterization of a molecule is a process of systematic, evidence-based deduction. By treating NMR and mass spectrometry not as independent techniques but as two deeply interconnected components of a single analytical workflow, we can build a self-validating case for our proposed structure. The high-resolution mass data provide the elemental framework, while the intricate network of NMR correlations maps the precise arrangement of every atom. This integrated approach, grounded in a thorough understanding of the principles and a deliberate choice of experiments, is the cornerstone of scientific integrity in drug discovery and chemical research. It is the methodology that transforms spectral data into molecular reality, providing the certainty required to advance with confidence.

References

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Retrieved February 27, 2026, from [Link]

  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry. Nature Biotechnology, 21(2), 140-150.
  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a new era for chemical analysis. Accounts of Chemical Research, 41(1), 9-18.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 27, 2026, from [Link]

  • AZoOptics. (2025, April 11). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved February 27, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Interpreting MS. Retrieved February 27, 2026, from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved February 27, 2026, from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved February 27, 2026, from [Link]

  • Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. Retrieved February 27, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved February 27, 2026, from [Link]

  • University of Missouri-St. Louis. (n.d.). Basic 2D NMR experiments. Retrieved February 27, 2026, from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved February 27, 2026, from [Link]

  • Novartis. (2011). Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. CHIMIA, 65(11), 859-863. Retrieved from [Link]

  • Viaene, J., Tytgat, J., & Stove, C. P. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of Chromatography A, 1445, 1-16. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved February 27, 2026, from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved February 27, 2026, from [Link]

  • Letertre, M., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 512. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved February 27, 2026, from [Link]

  • Gregory, K. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 1876-1882. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure. Retrieved February 27, 2026, from [Link]

  • University of Florida. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved February 27, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved February 27, 2026, from [Link]

  • Parella, T., et al. (2013). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 49(42), 4749-4751. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. Retrieved February 27, 2026, from [Link]

  • University of California, San Diego. (n.d.). Trouble Shooting Page. Retrieved February 27, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). NMR Data Acquisition and Processing Procedure. Retrieved February 27, 2026, from [Link]

  • American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved February 27, 2026, from [Link]

  • Navarro-Vázquez, A., et al. (2018). Computer-Assisted 3D Structure Elucidation (CASE-3D) of Natural Products Combining Isotropic and Anisotropic NMR Parameters. Journal of Natural Products, 81(1), 105-112. Retrieved from [Link]

  • Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 2D HMBC. Retrieved February 27, 2026, from [Link]

  • da Silva, R. R., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, 11. Retrieved from [Link]

  • Lab Manager. (2018, October 22). How Selecting the Right NMR Tubes Works. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2025, August 7). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Retrieved February 27, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved February 27, 2026, from [Link]

  • News-Medical.Net. (2024, January 24). Expert Advice: Performing and analyzing nuclear magnetic resonance experiments. Retrieved February 27, 2026, from [Link]

  • University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved February 27, 2026, from [Link]

  • Laganowsky, A., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(10), 829-832. Retrieved from [Link]

  • Skyline. (n.d.). Skyline High Resolution Metabolomics. Retrieved February 27, 2026, from [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Retrieved February 27, 2026, from [Link]

Sources

understanding the role of the nitro group in its biological activity

The nitro group is a powerful and versatile functional group in medicinal chemistry, but its application demands a deep understanding of its complex biological behavior. [2][7]Its role is not defined by its static structure but by its dynamic transformation within the biological milieu. The core principle of bioreductive activation is the key that unlocks both its therapeutic potential against infections and cancer and its risks of host toxicity. [6][16]For researchers and drug developers, the path forward lies not in avoiding this "problematic" group, but in mastering its properties. By leveraging knowledge of specific nitroreductases, designing for selective activation in target tissues, and employing rigorous experimental validation, the double-edged sword of the nitro group can be skillfully wielded to develop next-generation therapeutics. [4][5]

References

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • MDPI. (2021, April 1).
  • SciELO.
  • Nitro group: Significance and symbolism. (2025, August 25).
  • Noriega, S., et al. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • MDPI. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs.
  • ACS Publications. (2018, October 8). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, December 30). (PDF)
  • ResearchGate. Bioreduction of the nitro group by nitroreductases (NTR) or others....
  • Rice, K. C., et al. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC.
  • Wikipedia. Nitro compound.
  • Taylor & Francis. Nitro group – Knowledge and References.
  • Bentham Science Publishers. (2006, October 1).
  • Benchchem. The Electron-Withdrawing Power of the Nitro Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide.
  • MDPI. (2020, August 12).

Methodological & Application

2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide as a potential enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide as a Covalent Enzyme Inhibitor

Abstract

This application note details the mechanistic basis, experimental protocols, and validation workflows for 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (referred to herein as Compound 2-CNM-5-NB ). Structurally analogous to the well-characterized PPARγ antagonists T0070907 and GW9662 , this compound functions as a targeted covalent inhibitor (TCI) . Its biological activity is driven by a nucleophilic aromatic substitution (


) reaction, where the 2-chloro-5-nitrobenzamide "warhead" reacts irreversibly with non-catalytic cysteine residues (e.g., Cys285 in PPARγ or Cys145 in SARS-CoV-2 Mpro) to modulate protein function. This guide focuses on its application in modulating Nuclear Receptor signaling (PPARγ repression) and probing cysteine reactivity in drug discovery.

Part 1: Mechanism of Action & Scientific Rationale[1]

The Electrophilic Warhead ( Mechanism)

Unlike reversible inhibitors that rely on equilibrium binding, 2-CNM-5-NB utilizes a "suicide" mechanism. The electron-withdrawing nitro group (


) at the 5-position activates the chlorine at the 2-position, making the carbon highly electrophilic.
  • Target: A specific, accessible cysteine thiol (

    
    ) within the protein's binding pocket.
    
  • Reaction: The cysteine thiolate attacks the C-2 carbon, displacing the chloride ion (leaving group) and forming a stable thioether bond.

  • Result: Permanent occlusion of the ligand-binding domain (LBD) or allosteric locking of the protein in a repressive conformation.

Primary Target: PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)

In the context of PPARγ research, this scaffold is critical for distinguishing between agonism and inverse agonism:

  • Binding Site: Cys285 (Human PPARγ1) or Cys313 (PPARγ2).[1]

  • Functional Outcome:

    • Blockade of Agonist Binding: Sterically prevents thiazolidinediones (e.g., Rosiglitazone) from binding.

    • Inhibition of Phosphorylation: Blocks Cdk5-mediated phosphorylation at Ser273, a key marker in insulin resistance.

    • Corepressor Recruitment: Stabilizes the LBD in a conformation that favors NCoR (Nuclear Receptor Co-Repressor) binding, actively repressing transcription.

Secondary Targets (Cysteine Proteases)

The 2-chloro-5-nitrobenzamide warhead is also utilized in antiviral research to target the catalytic cysteine (e.g., Cys145) of viral main proteases (Mpro), although specificity must be validated against host cathepsins.

Part 2: Experimental Protocols

Protocol A: Covalent Binding Validation (Mass Spectrometry)

Objective: Confirm irreversible adduct formation between 2-CNM-5-NB and the target protein.

Materials:

  • Recombinant PPARγ LBD (or target protein), >90% purity.

  • Compound 2-CNM-5-NB (10 mM stock in DMSO).

  • LC-MS grade Formic Acid and Acetonitrile.

Step-by-Step Methodology:

  • Incubation: Dilute protein to 10 µM in PBS (pH 7.4). Add 2-CNM-5-NB to a final concentration of 100 µM (10x excess).

  • Control: Prepare a "DMSO only" vehicle control.

  • Reaction Time: Incubate at 25°C for 60 minutes.

  • Quenching: Add DTT (5 mM) to quench unreacted compound (optional, if analyzing intact protein).

  • Analysis: Inject samples into an ESI-TOF Mass Spectrometer.

  • Data Interpretation:

    • Calculate the molecular weight shift (

      
      ).
      
    • Expected Shift: Mass of Compound - Mass of HCl (approx. +291.2 Da - 36.5 Da = +254.7 Da adduct).

    • Note: The loss of Cl is the signature of the

      
       mechanism.
      
Protocol B: PPARγ Transcriptional Repression Assay (Luciferase)

Objective: Quantify the compound's ability to repress basal or agonist-induced transcription.

Materials:

  • HEK293T cells.

  • Plasmids: Gal4-PPARγ-LBD (expression vector) and UAS-Luciferase (reporter).

  • Rosiglitazone (agonist control).[2][3]

Workflow:

  • Transfection: Seed HEK293T cells (10,000/well) in 96-well white plates. Cotransfect Gal4-PPARγ and UAS-Luciferase plasmids using Lipofectamine.

  • Treatment: 24 hours post-transfection, treat cells with:

    • Vehicle (DMSO).[1]

    • Rosiglitazone (1 µM).

    • 2-CNM-5-NB (Titration: 0.1 µM to 10 µM).

    • Competition Arm: Pre-treat with 2-CNM-5-NB for 1 hour, then add Rosiglitazone.

  • Incubation: Incubate for 18–24 hours.

  • Readout: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Result Analysis: 2-CNM-5-NB should reduce basal luminescence (Inverse Agonism) and prevent Rosiglitazone-induced signal increase (Antagonism).

Part 3: Data Visualization & Comparison

Table 1: Comparative Profile of 2-Chloro-5-Nitrobenzamide Scaffolds
CompoundTarget CysteineMechanismPrimary Outcome
2-CNM-5-NB PPARγ (Cys285)Covalent (

)
Inverse Agonism / pSer273 Blockade
GW9662 PPARγ (Cys285)Covalent (

)
Antagonist (Neutral)
T0070907 PPARγ (Cys285)Covalent (

)
Inverse Agonist
Mpro-Probe SARS-CoV-2 (Cys145)Covalent (

)
Viral Replication Inhibition
Figure 1: Mechanism of Covalent Inhibition ( )

SNAr_Mechanism Figure 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism on Cys285 Compound 2-CNM-5-NB (Electrophile) Complex Meisenheimer Intermediate Compound->Complex Target Protein Target (Cys-SH Nucleophile) Target->Complex Nucleophilic Attack (Cys-S- attacks C-2) Product Covalent Adduct (Thioether Bond) Complex->Product Restoration of Aromaticity Leaving Chloride Ion (Cl-) Complex->Leaving Elimination

[4]

Figure 2: Experimental Workflow for Target Validation

Workflow Figure 2: Validation Workflow for Covalent Inhibitors Step1 Step 1: In Vitro Incubation (Protein + 2-CNM-5-NB) Step2 Step 2: Intact Protein LC-MS Step1->Step2 Decision Mass Shift Observed? Step2->Decision OutcomeA Covalent Binding Confirmed (Proceed to Functional Assay) Decision->OutcomeA Yes (+254 Da) OutcomeB No Binding (Check pH/Reducing Agents) Decision->OutcomeB No Step3 Step 3: Functional Assay (Luciferase Reporter / Kinase Assay) OutcomeA->Step3

References

  • Leesnitzer, L. M., et al. (2002).[5][1] Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator-activated receptors by GW9662.[1] Biochemistry.[1][2]

  • Kamenecka, T. M., et al. (2010). Synthetic ligands that activate and inhibit PPARγ.[1][2][3] Expert Opinion on Therapeutic Patents.

  • Choi, J. H., et al. (2011). Antidiabetic actions of a non-agonist PPARγ ligand blocking Cdk5-mediated phosphorylation. Nature.

  • Shang, J., & Kojetin, D. J. (2021).[5] Structural mechanism underlying ligand binding to PPARγ.[5][1][2][3] Structure.[1][2][3][4][6][7][8][9][10]

  • Resnick, E., et al. (2023). Azapeptide activity-based probes for the SARS-CoV-2 main protease enable visualization of inhibition in infected cells.[8] Chemical Science.

Sources

Application Notes & Protocols: A Guide to the Experimental Evaluation of Benzamide Derivatives' Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzamide and its derivatives represent a versatile and promising class of chemical scaffolds in drug discovery, with a wide spectrum of biological activities.[1][2] Notably, numerous studies have highlighted their potential as potent antimicrobial agents, active against a range of bacterial and fungal pathogens.[1][2] Some benzamide derivatives have been shown to exert their antimicrobial effect by targeting essential cellular processes, such as the inhibition of the FtsZ protein, which is critical for bacterial cell division.[3] This disruption leads to filamentation and eventual cell death, making it an attractive target for novel antibiotic development.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial efficacy of novel benzamide derivatives. The protocols detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.[4][5][6][7][8][9][10] We will move from initial qualitative screening to precise quantitative assessments of antimicrobial potency.

Part 1: Foundational Preparations

Before initiating antimicrobial testing, meticulous preparation of reagents, microbial cultures, and the test compounds is paramount.

Preparation of Benzamide Derivative Stock Solutions

The solubility of novel compounds can vary. The choice of solvent is critical as it must dissolve the compound without exhibiting antimicrobial activity itself.

  • Protocol:

    • Determine the appropriate solvent for your benzamide derivative. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its broad solvency.

    • Prepare a high-concentration stock solution (e.g., 10 mg/mL or 20 mM) by dissolving a precisely weighed amount of the compound in the chosen solvent.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to prevent repeated freeze-thaw cycles.

  • Scientist's Note (Trustworthiness): Always run a solvent control. This involves exposing the test microorganisms to the highest concentration of the solvent used in the experiment (e.g., 1% DMSO) to ensure it does not inhibit growth. This validates that any observed antimicrobial activity is due to the benzamide compound itself.

Selection and Preparation of Microbial Inoculum

The selection of microorganisms should be guided by the research objectives. A common approach is to test against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as opportunistic fungi.

  • Recommended Strains:

    • Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Fungi (Yeast): Candida albicans (e.g., ATCC 90028)

  • Protocol for Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Transfer the colonies into a tube containing sterile saline solution (0.85% NaCl) or a suitable broth (e.g., Tryptic Soy Broth).

    • Vortex the suspension to ensure homogeneity.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standard corresponds to a cell density of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[11]

    • This adjusted suspension is the standardized inoculum for subsequent experiments.

  • Rationale (Expertise): The 0.5 McFarland standard is a critical reference point in antimicrobial susceptibility testing.[12] Standardizing the initial number of microorganisms ensures that the results of the assay are consistent and comparable across different experiments and different compounds. An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high resistance readings.

Part 2: Initial Screening for Antimicrobial Activity

The first step in evaluating a new compound is often a qualitative assessment to see if it has any antimicrobial properties. The agar well diffusion method is a widely used and cost-effective technique for this purpose.[4][12][13]

Agar Well Diffusion Assay

This method relies on the diffusion of the antimicrobial compound from a well through a solidified agar medium that has been seeded with a microorganism. The presence of a clear zone around the well indicates growth inhibition.[14]

  • Protocol:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi, and pour it into sterile Petri dishes. Allow the agar to solidify completely.

    • Using a sterile cotton swab, uniformly spread the standardized microbial inoculum (from section 1.2) over the entire surface of the agar plate. This is known as creating a bacterial lawn.

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[4][13]

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the benzamide derivative solution (at a known concentration) into each well.[4][13]

    • Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.[15]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well) in millimeters (mm).

  • Data Interpretation: A larger zone of inhibition generally suggests greater antimicrobial activity.[11] However, this method is qualitative and can be influenced by the compound's diffusion rate in agar and its molecular weight.

G cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Analysis P1 Prepare Standardized Microbial Inoculum (0.5 McFarland) P2 Create Microbial Lawn on Agar Plate P1->P2 A1 Aseptically Punch Wells in Agar P2->A1 A2 Add Benzamide Derivative Solution to Wells A1->A2 A3 Add Positive & Negative Controls to Separate Wells A2->A3 I1 Incubate Plates (e.g., 37°C, 24h) A3->I1 I2 Measure Zone of Inhibition (mm) I1->I2

Part 3: Quantitative Antimicrobial Efficacy Assessment

Following a positive screening result, the next step is to quantify the compound's potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16][17][18][19] The broth microdilution method is the "gold standard" for determining MIC values and is recommended by CLSI.[5][18][20][21]

  • Protocol: Broth Microdilution Method

    • Plate Setup: Use a sterile 96-well microtiter plate. Add 100 µL of sterile Mueller-Hinton Broth (MHB) or appropriate fungal growth medium to wells 2 through 12.

    • Compound Addition: Add 200 µL of the benzamide derivative at the highest desired concentration to well 1.

    • Serial Dilution: Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate from well 2 to well 10. Discard the final 100 µL from well 10. This creates a gradient of decreasing compound concentrations.

    • Controls:

      • Well 11 (Growth Control): Add 100 µL of MHB. This well will receive the inoculum but no compound.

      • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no inoculum and no compound.

    • Inoculation: Prepare the standardized inoculum (from section 1.2) and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11] Add 100 µL of this final diluted inoculum to wells 1 through 11.

    • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria.[16]

    • Reading the MIC: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration of the benzamide derivative in which there is no visible growth (the first clear well).[16][18][22] Growth can also be assessed spectrophotometrically by reading the optical density at 600 nm (OD₆₀₀).[23][24][25]

G cluster_setup Plate Setup cluster_dilution Serial Dilution cluster_controls Controls cluster_final Inoculation & Incubation S1 Add Broth to Wells 2-12 of a 96-well Plate S2 Add Compound to Well 1 D1 Perform 2-Fold Serial Dilution from Well 1 to Well 10 S2->D1 C1 Prepare Growth Control (Well 11: Broth + Inoculum) D1->C1 C2 Prepare Sterility Control (Well 12: Broth Only) F1 Add Standardized Inoculum to Wells 1-11 C2->F1 F2 Incubate Plate (e.g., 37°C, 18-24h) F1->F2 F3 Read MIC: Lowest Concentration with No Visible Growth F2->F3

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MIC tells you the concentration that inhibits growth, but not necessarily the concentration that kills the microorganism. The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration required to kill 99.9% of the initial inoculum.[19][26][27][28]

  • Protocol:

    • This protocol is a direct continuation of the MIC assay.

    • Select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Using a sterile pipette tip or loop, take a small aliquot (e.g., 10 µL) from each of these clear wells.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA).

    • Incubate the agar plate at 35-37°C for 18-24 hours.

    • Reading the MBC/MFC: After incubation, observe the plates for colony growth. The MBC/MFC is the lowest concentration from the MIC plate that results in no growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture plate.[26][27]

  • Data Interpretation:

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[20]

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Part 4: Data Presentation and Interpretation

Organizing quantitative data into a clear format is essential for comparison and analysis.

Table 1: Example Antimicrobial Activity Data for Benzamide Derivatives
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Benzamide-A S. aureus816Bactericidal (2)
E. coli32>128Bacteriostatic (>4)
C. albicans1632Fungicidal (2)
Benzamide-B S. aureus48Bactericidal (2)
E. coli1632Bactericidal (2)
C. albicans>128>128Inactive
Ampicillin S. aureus0.51Bactericidal (2)
(Control)E. coli48Bactericidal (2)

This table presents hypothetical data for illustrative purposes.

References

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.). Retrieved from Misorobiosolution. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Minimum inhibitory concentration. (2024). In Wikipedia. [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG LABTECH. [Link]

  • Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • Pinto, S., et al. (2026, January 27). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. International Journal of Molecular Sciences, 27(3), 1155. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Thabaut, A., & Durosoir, J. L. (1978). [Determination of the minimum bactericidal concentration. Influence of various technical factors]. Annales de Biologie Clinique, 36(5), 413-420. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). LinkedIn. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical & Laboratory Standards Institute (CLSI). [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical & Laboratory Standards Institute (CLSI). [Link]

  • CLSI. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100. [Link]

  • Heggers, J. P., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

  • Johnston, W. A., et al. (2015). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology, 7(2), 75-88. [Link]

  • Combarros-Fuertes, P., et al. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Foods, 11(14), 2146. [Link]

  • Measuring Bacterial Growth with Spectrophotometers. (2018, December 19). Pipette.com. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]

  • CLSI. (2024). Performance Standards for Antimicrobial Susceptibility Testing. 34th ed. CLSI supplement M100. [Link]

  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. [Link]

  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. [Link]

  • Methodologies for Antimicrobial Susceptibility Testing. (n.d.). OIRSA. [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Ali, S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 458. [Link]

  • Ngninteng, D. S., et al. (2022). Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infectious Diseases, 8(5), 986-999. [Link]

  • A review of compounds derivatives with antimicrobial activities. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(1), 073-085. [Link]

  • Soares, R. M., et al. (2021). Optical methods for bacterial detection and characterization. APL Photonics, 6(8), 080902. [Link]

  • Spectrophotometric Investigations for Simultaneous Analysis of Certain Antibacterial: A Brief Review. (2025). ResearchGate. [Link]

  • El-Sayed, W. A. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1437-1444. [Link]

  • Bacterial Growth Curves using a Spectrophotometer (Turbidimetric Determination). (2017, November 28). Goldleaf Scientific. [Link]

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. (2025). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of Enhanced Antibacterial Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of antibacterial research.

Introduction: The Imperative for Innovation in an Era of Resistance

The rise of antimicrobial resistance (AMR) represents a formidable challenge to global health. Pathogenic bacteria are evolving sophisticated mechanisms to evade the action of conventional antibiotics, rendering many of our most reliable treatments ineffective.[1] These resistance mechanisms are diverse and include enzymatic degradation or modification of the antibiotic, alteration of the drug's target site, reduced cellular permeability, and active efflux of the drug from the bacterial cell.[2][3][4][5] To combat this growing threat, the development of new antibacterial agents is paramount. A highly effective strategy in this endeavor is the chemical modification of existing antibiotic scaffolds to create novel derivatives. These derivatives can be designed to overcome specific resistance mechanisms, enhance intrinsic potency, and improve pharmacokinetic properties.

This comprehensive guide provides a detailed framework for the development and evaluation of antibacterial derivatives with enhanced efficacy. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of antibacterial drug discovery, from initial chemical synthesis to rigorous in vitro and in vivo evaluation.

Section 1: The Strategic Landscape of Derivative Design

The rational design of new antibacterial derivatives is predicated on a thorough understanding of bacterial resistance mechanisms. By identifying how an existing antibiotic is rendered ineffective, targeted chemical modifications can be made to restore or enhance its activity.

Overcoming Enzymatic Inactivation

A primary mechanism of resistance is the bacterial production of enzymes that chemically modify or degrade antibiotics.[2][5][6] A prime example is the production of β-lactamases, which hydrolyze the β-lactam ring of penicillins and cephalosporins, inactivating the drug.[3][5]

Strategic Approach:

  • Steric Hindrance: Introduce bulky chemical groups near the site of enzymatic attack. This can physically block the enzyme from accessing its target on the antibiotic molecule.

  • Enzyme Inhibitors: Co-administer the antibiotic with a molecule that inhibits the resistance-conferring enzyme. A classic example is the combination of a β-lactam antibiotic with a β-lactamase inhibitor.[6][7]

Countering Target Modification

Bacteria can also develop resistance by altering the antibiotic's target site, thereby reducing the drug's binding affinity.[1][2][5][8] This can occur through point mutations in the genes encoding the target or through enzymatic modification of the target itself.[2][8]

Strategic Approach:

  • Multi-Target Binding: Design derivatives that can bind to multiple sites on the target or to different targets altogether. This "multimodal" approach makes it more difficult for resistance to emerge through a single-point mutation. A notable example is the modification of vancomycin to enhance its potency against vancomycin-resistant strains.[9][10]

  • Enhanced Binding Affinity: Modify the derivative's structure to create additional points of interaction with the target, increasing its binding affinity and overcoming the effects of target modification.

Circumventing Efflux and Permeability Barriers

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular targets.[1][3][4][5] Additionally, the outer membrane of Gram-negative bacteria can act as a permeability barrier, limiting the entry of certain antibiotics.[3][4]

Strategic Approach:

  • Efflux Pump Inhibitors (EPIs): Develop derivatives that also function as EPIs or co-administer the antibiotic with a dedicated EPI.[11] Many plants naturally produce MDR pump inhibitors.[12]

  • Increased Lipophilicity/Hydrophilicity Balance: Modify the molecule to optimize its ability to traverse the bacterial membrane. This often involves a careful balance of lipophilic and hydrophilic properties.

Hybrid Antibiotics

A more advanced strategy involves creating hybrid molecules that combine the pharmacophores of two different antibiotics into a single entity.[13] This can result in a broader spectrum of activity and a lower likelihood of resistance development.

Section 2: Synthesis of a Novel Fluoroquinolone Derivative (A Hypothetical Example)

To illustrate the practical application of these principles, this section provides a detailed protocol for the synthesis of a hypothetical fluoroquinolone derivative designed to have enhanced activity. Fluoroquinolones are a class of antibiotics that inhibit DNA gyrase and topoisomerase IV.[8] Resistance can arise through mutations in these enzymes or through efflux pumps. Our hypothetical derivative, "Floro-C7-Amine," incorporates a novel amine substituent at the C-7 position, a common site for modification in this class, to potentially enhance target binding and circumvent efflux.[14][15]

Synthesis Workflow

SynthesisWorkflow Start Starting Material: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Step1 Step 1: Nucleophilic Aromatic Substitution Reagents: Novel Primary Amine, Pyridine Start->Step1 Step2 Step 2: Purification Techniques: Filtration, Washing, Drying Step1->Step2 Step3 Step 3: Characterization Techniques: NMR, IR, Mass Spectrometry Step2->Step3 Final Final Product: Floro-C7-Amine Step3->Final

Caption: Synthetic workflow for Floro-C7-Amine.

Detailed Synthesis Protocol

Materials:

  • 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Synthon 3)[14]

  • Novel primary amine (e.g., 2-aminomethylpyridine)

  • Pyridine (anhydrous)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Synthon 3 (e.g., 2.63 mmol).[11]

  • Solvent and Reagent Addition: Add DMSO (20 mL) and pyridine (5 mL) to the flask and stir until the starting material is dissolved.[11]

  • Nucleophilic Substitution: Add the novel primary amine (e.g., 2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 70-80°C and maintain under reflux for 6-10 days.[11][15] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

  • Characterization: Confirm the structure and purity of the final product using ¹H-NMR, FT-IR, and mass spectrometry.

Section 3: In Vitro Evaluation of Antibacterial Efficacy

Once synthesized, the novel derivative must be rigorously tested to determine its antibacterial activity. The following are standard in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The broth microdilution method is a standard technique for determining the MIC and should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][16][17][18]

Protocol: Broth Microdilution MIC Assay

  • Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test organism. Suspend the colonies in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4][9] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Prepare Drug Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium, typically defined as a ≥99.9% reduction in the initial inoculum.[2][10][19][20]

Protocol: MBC Assay

  • Perform MIC Assay: First, determine the MIC as described above.

  • Subculture: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto an antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Data Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[2][19][21] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19][20]

Parameter Description Typical Units
MIC Lowest concentration of an agent that inhibits visible growth of a microorganism.µg/mL or µM
MBC Lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.µg/mL or µM
MBC/MIC Ratio used to classify an agent as bactericidal (≤4) or bacteriostatic (>4).Unitless
Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing over time.[7][13]

Protocol: Time-Kill Curve Assay

  • Prepare Cultures: Prepare a bacterial culture in the logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Add Compound: Add the test compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the compound.

  • Incubate and Sample: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each culture.

  • Determine Viable Counts: Perform serial dilutions of the aliquots and plate them on antibiotic-free agar to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7]

TimeKillCurve Time-Kill Curve Assay Workflow A Prepare Log-Phase Bacterial Culture B Add Test Compound at Various MIC Multiples A->B C Incubate with Shaking at 37°C B->C D Sample at Multiple Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G

Caption: Workflow for a time-kill curve assay.

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between two antimicrobial agents, such as a new derivative and a conventional antibiotic.[3][4][9][22][23]

Protocol: Checkerboard Assay

  • Prepare Plates: In a 96-well plate, create a two-dimensional array of serial dilutions of two compounds. One compound is diluted along the rows, and the other is diluted along the columns.

  • Inoculate: Add a standardized bacterial inoculum to each well.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MICs: Determine the MIC of each drug alone and in combination.

  • Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) And FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Section 4: Safety and In Vivo Evaluation

Promising candidates from in vitro screening must be evaluated for safety and in vivo efficacy.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the antibacterial activity of a new derivative is due to specific targeting of bacteria or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][24]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and incubate until they form a monolayer.

  • Compound Exposure: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

In Vivo Efficacy Models

Animal models are essential for evaluating the therapeutic potential of a new antibacterial agent in a living system.[26][27] Murine models are commonly used.[1][6]

Example: Murine Thigh Infection Model

This model is useful for assessing the efficacy of an antibacterial agent in a localized infection.[1][26]

  • Immunosuppression: Render mice neutropenic with cyclophosphamide to reduce the influence of the host immune system.[26]

  • Infection: Inject a standardized bacterial inoculum directly into the thigh muscle of the mice.

  • Treatment: At a set time post-infection, administer the test compound at various doses and routes (e.g., intravenous, subcutaneous). Include vehicle and positive control groups.

  • Assessment: At a predetermined time after treatment, euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions and plating to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the control groups to determine the efficacy of the compound.

Section 5: Formulation Considerations for Poorly Soluble Derivatives

Many novel antibacterial derivatives may exhibit poor water solubility, which can hinder their evaluation in biological assays and limit their bioavailability.[28][29]

Strategies for Formulation:

  • Co-solvents: Use a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to dissolve the compound.[30][31][32]

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[30]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[29][31]

  • Surfactant Solubilization: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their solubility in aqueous media.[30][31]

Conclusion

The development of novel antibacterial derivatives is a complex but critical endeavor in the fight against antimicrobial resistance. A systematic approach, beginning with a rational design strategy based on an understanding of resistance mechanisms, followed by meticulous synthesis and a hierarchical series of in vitro and in vivo evaluations, is essential for success. The protocols and guidelines presented in this document provide a robust framework for researchers to advance their drug discovery programs and contribute to the development of the next generation of life-saving antibiotics.

References

  • FutureLearn. What are the Mechanisms of Antimicrobial Resistance?. Available from: [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum, 4(2). Available from: [Link]

  • Reygaert, W. C. (2018). An overview of the antimicrobial resistance mechanisms of bacteria. AIMS Microbiology, 4(3), 482–501. Available from: [Link]

  • Vázquez-López, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules, 28(2), 849. Available from: [Link]

  • ReAct. (n.d.). Antibiotic resistance mechanisms. Available from: [Link]

  • Đorđević, J., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 14. Available from: [Link]

  • Aslam, B., et al. (2024). Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review. Frontiers in Microbiology, 15. Available from: [Link]

  • Crowe, D. (2017). Modified antibiotic beats superbug resistance. Chemistry World. Available from: [Link]

  • Varela, M. F., et al. (2024). Alternative therapeutics to control antimicrobial resistance: a general perspective. Frontiers in Microbiology, 15. Available from: [Link]

  • Zeng, Z., et al. (2023). Chemical Basis of Combination Therapy to Combat Antibiotic Resistance. JACS Au, 3(4), 996-1012. Available from: [Link]

  • Vactor, F. (n.d.). Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Almeda University. Available from: [Link]

  • Research and Reviews. (2024). Natural Product Derivatives: A Pathway to Enhanced Antimicrobial Efficacy. Available from: [Link]

  • Fernández-Agulló, A., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Applied Sciences, 13(3), 1332. Available from: [Link]

  • Microbe Investigations. (2024). MBC vs. MIC: What Every Drug Developer Should Know. Available from: [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • CLSI. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4). Available from: [Link]

  • Swellmeen, L., et al. (n.d.). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Zarqa University Jordan. Available from: [Link]

  • ANSI Webstore. (n.d.). Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Harvard University. (n.d.). A Case Study on the Decision-Making Behind the Development of Linezolid, Daptomycin, and Lysobactin. Available from: [Link]

  • ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. Available from: [Link]

  • Al-Hiari, Y., et al. (2025). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules, 12(7), 1456-1469. Available from: [Link]

  • ResearchGate. (2025). Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • German Center for Infection Research. (2024). An innovative class of antibiotics to combat drug-resistant bacteria. Available from: [Link]

  • Google Patents. (n.d.). CN112159354A - Fluoroquinolone derivative of p-aminosalicylic acid and intermediate, preparation method and application thereof.
  • Swellmeen, L., et al. (n.d.). Synthesis of Fluoroquinolones derivatives as Antimicrobial Agents. Semantic Scholar. Available from: [Link]

  • ResearchGate. (n.d.). Examples of natural product-derived antibiotics in development. Available from: [Link]

  • O'Gara, J. P., & Chopra, I. (1993). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 37(12), 2415–2422. Available from: [Link]

  • Semantic Scholar. (n.d.). Animal models in the evaluation of antimicrobial agents. Available from: [Link]

  • Scribd. (2025). MTT Assay Protocol for Cytotoxicity Testing. Available from: [Link]

  • Hokkaido University. (2024). A comprehensive derivative synthesis method for development of new antimicrobial drugs. ScienceDaily. Available from: [Link]

  • ResearchGate. (n.d.). Flow chart for MTT cytotoxicity assay procedure. Available from: [Link]

  • Hörter, D., & Dressman, J. B. (2001). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Journal of Pharmaceutical Sciences, 90(8), 996-1007. Available from: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Uddin, T. M., et al. (2023). Origin of Antibiotics and Antibiotic Resistance, and Their Impacts on Drug Development: A Narrative Review. Antibiotics, 12(3), 491. Available from: [Link]

  • Savjani, K. T., et al. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release : official journal of the Controlled Release Society, 161(3), 821–831. Available from: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available from: [Link]

Sources

Application Note: Multiplexed Analysis of Kinase Signaling Networks

Author: BenchChem Technical Support Team. Date: March 2026

Integrating Phospho-Flow Cytometry and Bead-Based Immunoassays for Drug Discovery

Abstract

Aberrant signal transduction, particularly within the MAPK and PI3K/Akt pathways, drives the pathophysiology of numerous cancers and immune disorders. Traditional Western blotting, while specific, lacks the throughput for compound screening and the resolution to detect single-cell heterogeneity. This Application Note outlines a Dual-Platform Strategy combining Phospho-Specific Flow Cytometry (Phospho-Flow) and Multiplex Bead-Based Immunoassays (Luminex/xMAP®) . We provide validated protocols for detecting transient phosphorylation events, visualizing pathway crosstalk, and quantifying drug efficacy with high statistical power.

Introduction: The Challenge of Transient Signaling

Signal transduction is dynamic. Kinase activation (phosphorylation) acts as a molecular switch that is often rapid and transient. In drug development, measuring total protein levels is insufficient; one must quantify the ratio of phosphorylated (active) to total protein.

Furthermore, bulk lysis methods can mask "non-responders" within a heterogeneous cell population. A drug might inhibit a pathway in 90% of cells, but the resistant 10% could drive relapse. Therefore, a robust study requires two complementary approaches:

  • Single-Cell Resolution: To identify heterogeneous responses (Phospho-Flow).

  • High-Throughput Multiplexing: To screen multiple analytes/inhibitors simultaneously (Bead-Based Assays).

Biological Focus: MAPK and PI3K Crosstalk

This guide focuses on the interaction between the Ras-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways. These pathways often exhibit "escape mechanisms," where inhibiting one pathway (e.g., MEK inhibitors) leads to compensatory activation of the other (e.g., PI3K/Akt upregulation) [1].

Pathway Visualization

Understanding the pathway topology is critical for selecting targets. The diagram below illustrates the canonical flow and the critical crosstalk nodes (e.g., Akt inhibiting Raf).

MAPK_PI3K_Crosstalk RTK RTK (e.g., EGFR) RAS RAS-GTP RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF PIP3 PIP3 PI3K->PIP3 AKT AKT (PKB) PIP3->AKT mTOR mTORC1 AKT->mTOR AKT->RAF Inhibition (S259) TF Transcription Factors (c-Myc, CREB) mTOR->TF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->mTOR Activation ERK->TF

Figure 1: Schematic of MAPK and PI3K pathway crosstalk.[1] Note the inhibitory phosphorylation of RAF by AKT, a common mechanism of drug resistance.

Protocol A: High-Throughput Phospho-Flow Cytometry

Objective: Quantify phosphorylation levels in single cells to detect population heterogeneity. Critical Mechanism: Unlike surface staining, phospho-epitopes are intracellular and often hidden within folded protein structures. Standard saponin permeabilization is insufficient. Alcohol-based permeabilization (Methanol) is required to denature the protein and "unmask" the phosphorylated epitope [2].

Materials
  • Fixation Buffer: 1.5% Paraformaldehyde (PFA) in PBS (methanol-free).

  • Permeabilization Buffer: 100% Methanol (Ice cold, stored at -20°C).

  • Staining Buffer: PBS + 1% BSA + 0.05% Sodium Azide.[2]

  • Antibodies: Fluorochrome-conjugated phospho-specific antibodies (e.g., p-ERK1/2 Thr202/Tyr204, p-Akt Ser473).

Step-by-Step Methodology
  • Stimulation & Fixation (The "Stop" Watch):

    • Treat cells (e.g., Jurkat or PBMCs) with drug/stimulant in a V-bottom 96-well plate.

    • Critical: At the exact time point, add warm PFA directly to the culture media to a final concentration of 1.5%. Do not wash cells first; washing causes stress-induced phosphorylation (e.g., p-p38).

    • Incubate: 10 mins at Room Temperature (RT).

  • Pellet & Permeabilize:

    • Centrifuge (300 x g, 5 min). Aspirate supernatant.

    • Vortex the pellet to dissociate cells.

    • Slowly add 100 µL Ice-Cold 100% Methanol while vortexing. (Vortexing prevents clumping).

    • Incubate: At least 20 mins at -20°C. (Note: Samples are stable here for weeks).

  • Rehydration & Staining:

    • Wash cells 2x with Staining Buffer to remove methanol.

    • Resuspend in 50 µL Staining Buffer containing the antibody cocktail.

    • Incubate: 30 mins at RT in the dark.

  • Acquisition:

    • Wash 1x. Resuspend in 200 µL buffer. Acquire on Flow Cytometer (e.g., BD FACSCelesta™ or Cytek Aurora).

Data Output: Calculate the Median Fluorescence Intensity (MFI) fold change:


.

Protocol B: Multiplex Bead-Based Assay (Lysis & Quantification)

Objective: Screen multiple signaling nodes (p-ERK, p-Akt, p-p38, p-JNK) simultaneously from a single lysate. Critical Mechanism: This assay uses color-coded magnetic beads (Luminex xMAP® technology). The capture antibody is on the bead; the detection antibody is biotinylated.[3] Lysis buffer composition is the single most common point of failure.

Materials
  • Lysis Buffer: Cell Signaling Lysis Buffer + 1mM PMSF (Protease inhibitor) + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride).

  • Bead Kit: e.g., Milliplex® MAP Cell Signaling Buffer Kit.

  • Normalization: BCA Protein Assay Kit.

Step-by-Step Methodology
  • Lysate Preparation:

    • Treat cells in a 6-well plate.

    • Wash 1x with ice-cold PBS.

    • Add 200 µL ice-cold Lysis Buffer (supplemented with inhibitors).

    • Scrape cells and transfer to microfuge tube.

    • Rock at 4°C for 20 mins.

    • Centrifuge: 14,000 x g for 10 mins at 4°C. Collect supernatant.

  • Total Protein Normalization (Mandatory):

    • Perform a BCA assay. Dilute all samples to the same concentration (e.g., 100 µg/mL) using Assay Buffer. Failure to normalize leads to false positives due to variation in cell number.

  • Bead Incubation:

    • Add 25 µL of 1x Bead Mixture to each well of a black 96-well plate.

    • Add 25 µL of Normalized Lysate (or Standard).

    • Incubate: Overnight (16-18 hrs) at 4°C with shaking. (Overnight incubation significantly increases sensitivity for low-abundance phospho-proteins).

  • Detection:

    • Wash plate 2x (using magnetic separator).

    • Add 25 µL Detection Antibody. Incubate 1 hr at RT.

    • Add 25 µL Streptavidin-PE. Incubate 15 mins.

    • Read on Luminex instrument (e.g., MAGPIX®).

Data Analysis & Interpretation

Comparison of Methods
FeaturePhospho-Flow CytometryMultiplex Bead AssayWestern Blot
Resolution Single-Cell (Heterogeneity)Bulk Population (Average)Bulk Population
Throughput High (96/384 well)Very High (Multiplexing)Low
Quantification Relative (MFI)Quantitative (pg/mL or MFI)Semi-Quantitative
Sample Req. ~100k cells/test~10 µg protein/well~20-50 µg protein
Key Use Case Detecting non-respondersPathway screeningConfirmation/Size verification
Experimental Workflow Visualization

The following diagram summarizes the decision logic for choosing the correct protocol during a drug discovery campaign.

Workflow_Logic Start Drug Discovery Campaign Screen Primary Screen: Multiplex Bead Assay Start->Screen Hit Identify Hits (Pathway Inhibition) Screen->Hit High Throughput Validation Secondary Screen: Phospho-Flow Hit->Validation Select Best Compounds Result Result: Efficacy + Heterogeneity Validation->Result Single Cell Resolution

Figure 2: Integrated workflow. Bead assays are used for broad screening, while Flow Cytometry validates hits and checks for population heterogeneity.

Troubleshooting Guide
  • No Signal in Flow: Did you use Saponin? Switch to Methanol. Phospho-epitopes are often nuclear or hidden.

  • High Background in Beads: Did you wash sufficiently? Ensure the magnetic separator is strong enough to retain beads during washes.

  • Signal Decrease over Time: Phosphatases are aggressive. Keep lysates on ice and add fresh Na3VO4 (Sodium Orthovanadate) immediately before lysis.

References

  • Crosstalk between PI3K/Akt and Ras/MAPK pathways. Source: Portland Press / Biochemical Journal URL:[Link]

  • Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Source: PubMed / Cytometry Part A URL:[Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Source: Bio-Rad Antibodies URL:[Link]

  • Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion. Source: PMC / NIH URL:[Link]

Sources

Application Note: Profiling 2-Chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide as a Covalent PPARγ Inverse Agonist in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor traditionally targeted for lipid and glucose homeostasis. However, recent genomic profiling has identified hyperactive PPARγ signaling—often driven by PPARG amplification or RXRA mutations—as a critical dependency in specific malignancies, particularly luminal bladder cancer[1].

To therapeutically exploit this dependency, researchers utilize covalent modulators. The 2-chloro-5-nitrobenzamide scaffold is a highly validated warhead for covalent PPARγ engagement[2]. Compounds in this class, such as the neutral antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide)[3] and the inverse agonist T0070907 (2-chloro-5-nitro-N-(pyridin-4-yl)benzamide)[4], undergo a nucleophilic aromatic substitution (SNAr) reaction with the thiolate of Cys285 within the PPARγ ligand-binding domain (LBD)[2].

The compound 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (CAS: 313516-62-0)[5] is a highly specific structural analog designed to optimize this interaction. While neutral antagonists merely block the receptor, inverse agonists actively stabilize a repressive LBD conformation, displacing Helix 12 and facilitating the recruitment of corepressors such as NCoR and SMRT[6]. The steric bulk and electronic properties of the 6-methylpyridin-2-yl substitution are hypothesized to drive this corepressor-selective conformational shift, making it a potent inverse agonist capable of halting the proliferation of PPARG-dependent cancer cells[1].

Mechanistic Pathway Visualization

Mechanism Ligand 2-chloro-N-(6-methylpyridin-2-yl) -5-nitrobenzamide PPARg PPARγ LBD (Cys285) Ligand->PPARg Binds to LBD CovalentAdduct Covalent Adduct (SNAr Reaction) PPARg->CovalentAdduct Nucleophilic Attack Corepressor Corepressor Recruitment (NCoR/SMRT) CovalentAdduct->Corepressor Helix 12 Displacement GeneRepression Repression of PPARγ Target Genes Corepressor->GeneRepression Chromatin Condensation CancerCell Inhibition of Proliferation (Bladder Cancer Cells) GeneRepression->CancerCell Phenotypic Response

Mechanistic pathway of PPARγ covalent inverse agonism and subsequent tumor growth inhibition.

Physicochemical Properties & Formulation

Proper handling of 2-chloro-5-nitrobenzamides is critical. The highly electron-deficient aromatic ring is susceptible to premature nucleophilic attack or degradation if stored improperly.

Table 1: Physicochemical Properties & Formulation Guidelines
PropertySpecificationRationale / Handling Instruction
Chemical Name 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamideAnalog of T0070907[4].
CAS Number 313516-62-0[5]Unique identifier for library sourcing[7].
Molecular Formula C13H10ClN3O3Contains the reactive 2-chloro-5-nitro warhead.
Stock Formulation 10 mM in anhydrous DMSOWater must be strictly avoided in stock solutions to prevent hydrolysis of the amide or SNAr degradation.
Storage -20°C, desiccated, protected from lightNitroaromatics can undergo photo-degradation. Aliquot to avoid freeze-thaw cycles.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that evaluating covalent inverse agonists requires distinguishing between cytotoxicity, neutral antagonism, and inverse agonism. The following protocols establish a self-validating loop: we measure phenotypic proliferation alongside a transcriptional reporter assay, using GW9662 as a neutral antagonist control to prove that corepressor recruitment (not just binding) drives the efficacy[6].

Protocol A: High-Content Kinetic Proliferation Assay

Causality: End-point assays (like MTT or CellTiter-Glo) cannot distinguish between cell death (cytotoxicity) and growth arrest (cytostasis). High-content kinetic imaging allows us to track the growth rate over time, which is essential for nuclear receptor modulators that often require 48-72 hours to alter protein expression networks and manifest phenotypic changes[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest UM-UC-9 cells (a PPARG-amplified bladder cancer line) during the logarithmic growth phase. Seed at 2,000 cells/well in a 96-well flat-bottom plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide and GW9662 (control) starting at 10 μM. Ensure the final DMSO concentration in all wells is normalized to 0.1% to prevent solvent toxicity.

  • Nuclear Labeling: Add a non-perturbing fluorescent nuclear dye (e.g., NucLight Rapid Red) to the culture medium at a 1:1000 dilution.

  • Kinetic Imaging: Place the plate in an automated live-cell imager (e.g., IncuCyte). Capture phase-contrast and red fluorescence images every 4 hours for 9 days[1].

  • Data Analysis: Calculate the proliferation rate by plotting the red object count over time. Determine the IC50 by fitting the area under the curve (AUC) of the growth rate to a 4-parameter logistic regression.

Protocol B: PPARγ Transcriptional Repression (Dual-Luciferase Reporter)

Causality: To ensure the anti-proliferative effect is on-target, we must quantify PPARγ transcriptional output. By co-transfecting a PPRE-driven Firefly luciferase and a constitutively active Renilla luciferase, we create a self-validating system that controls for non-specific transcriptional shutdown or cell death[6]. If the compound is merely toxic, both signals drop. If it is a true inverse agonist, only the Firefly signal decreases.

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells at 10,000 cells/well in a 96-well plate. After 24 hours, co-transfect with a 3xPPRE-Firefly luciferase reporter plasmid and a pRL-TK (Renilla) control plasmid using Lipofectamine 3000.

  • Agonist Stimulation (Optional but Recommended): To clearly observe inverse agonism, pre-stimulate the cells with 100 nM Rosiglitazone (a full agonist) for 2 hours to establish a high baseline of transcriptional activity.

  • Treatment: Add 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide at varying concentrations (1 nM to 10 μM). Incubate for 24 hours.

  • Lysis & Reading: Lyse the cells using Passive Lysis Buffer. Add Firefly substrate and read luminescence (measures PPARγ activity). Quench the reaction and add Renilla substrate, then read luminescence (measures cell viability/transfection efficiency).

  • Normalization: Calculate the ratio of Firefly to Renilla luminescence. Plot the normalized data to determine the EC50 of transcriptional repression.

Workflow Visualization

Workflow CellPrep Cell Preparation UM-UC-9 Cells Treatment Compound Treatment (Dose-Response) CellPrep->Treatment Assay1 Proliferation Assay (High-Content Imaging) Treatment->Assay1 Assay2 Reporter Assay (Luciferase Expression) Treatment->Assay2 Analysis Data Analysis (IC50 / EC50) Assay1->Analysis Assay2->Analysis

Experimental workflow for profiling PPARγ modulators in in vitro cancer cell models.

Data Presentation & Expected Outcomes

When executing the protocols above, 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide should exhibit a distinct pharmacological profile compared to neutral antagonists. The table below summarizes the expected behavior based on the structural homology to T0070907.

Table 2: Expected Pharmacological Profile in UM-UC-9 Cells
CompoundMechanismTranscriptional Repression (EC50)Proliferation Inhibition (IC50)Corepressor Recruitment
GW9662 [3]Covalent Neutral AntagonistMinimal (Blocks agonist only)> 10 μM (Ineffective)No
T0070907 [4]Covalent Partial Inverse Agonist~ 1.5 μM~ 2.0 μMYes (Partial)
2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide Covalent Inverse AgonistExpected: < 1.0 μM Expected: < 1.5 μM Yes (Strong)

Note: The efficacy of inverse agonists in inhibiting proliferation is directly correlated to their ability to recruit corepressors and condense chromatin at PPARγ target genes[6].

References

Sources

Application Note: Strategic Compound Formulation for Preclinical In Vivo Efficacy and Safety Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Right Formulation" Imperative

In preclinical drug development, the formulation is not merely a vehicle; it is a variable that directly dictates the bioavailability, toxicity profile, and reproducibility of your data. A poorly designed formulation can lead to false negatives (due to poor exposure) or false positives (due to vehicle-induced toxicity).

This guide moves beyond simple "recipes" to establish a rational, self-validating workflow for formulating New Chemical Entities (NCEs). We prioritize the Biopharmaceutics Classification System (BCS) principles adapted for animal studies, ensuring that the vehicle selected for in vivo use is compatible with both the compound's physicochemical properties and the animal's physiological tolerance.

Pre-Formulation Assessment: The Physicochemical Gatekeeper

Before touching a pipette, you must define the boundaries of your compound. Blindly adding co-solvents without understanding the compound's pKa or logP is the leading cause of precipitation events during dosing.

Core Parameters to Measure[1][2][3]
  • Kinetic Solubility: The solubility of the compound from a DMSO stock solution into an aqueous buffer. This mimics the precipitation risk upon injection.

  • Thermodynamic Solubility: The solubility of the solid crystalline material.

  • pKa & logP: Determines if pH adjustment is a viable strategy (for ionizable compounds) or if lipid-based delivery is required (for high logP).

Visualization: Formulation Decision Logic

The following decision tree outlines the logical hierarchy for selecting a formulation strategy based on compound properties.

FormulationLogic Start Compound Assessment (Solubility & Permeability) HighSol High Aqueous Solubility (>1 mg/mL) Start->HighSol LowSol Low Aqueous Solubility (<1 mg/mL) Start->LowSol pHAdjust pH Adjustment (Saline/Buffer) HighSol->pHAdjust Simple Solution Ionizable Ionizable Groups? (Check pKa) LowSol->Ionizable Ionizable->pHAdjust Yes (Salt Formation) Neutral Neutral / Non-Ionizable Ionizable->Neutral No ModLogP Moderate Lipophilicity (LogP 2-4) Neutral->ModLogP HighLogP High Lipophilicity (LogP >4) Neutral->HighLogP CoSolvent Co-Solvents (PEG400, PG, DMSO) ModLogP->CoSolvent Surfactant Surfactants/Complexation (Tween 80, HP-beta-CD) ModLogP->Surfactant Lipid Lipid Formulation (Corn Oil, Labrasol) HighLogP->Lipid

Figure 1: Decision tree for selecting the appropriate vehicle class based on physicochemical properties (Solubility, pKa, Lipophilicity).

Vehicle Selection & Physiological Limits[5][6]

Scientific integrity requires adhering to physiological limits. Exceeding these limits causes vehicle-related toxicity (e.g., hemolysis from high PEG concentrations or peritonitis from high pH).

Table 1: Recommended Excipient Limits for Rodents

Based on Gad et al. (2016) and Strickley (2004).

Excipient ClassExcipientRoute: IV (Bolus)Route: PO (Oral)Route: SC/IPMechanism/Risk
Co-Solvent DMSO< 5-10%< 10-20%< 10%Hemolysis (IV), Local irritation.
Co-Solvent PEG 400< 40%< 100%< 50%Viscosity, Nephrotoxicity (chronic).
Co-Solvent Propylene Glycol< 40%< 100%< 40%Hemolysis, Hypotension.
Surfactant Tween 80< 1-2%< 5-10%< 1%Histamine release (anaphylaxis-like).
Complexing HP-

-CD
< 20-40% (w/v)< 40% (w/v)< 20%Renal clearance load.
Oil Corn/Olive OilContraindicated 100%< 100%Embolism risk (IV).
Table 2: Administration Volume Guidelines

Exceeding these volumes alters physiology (e.g., increased blood pressure or gastric emptying).

SpeciesIV Bolus (mL/kg)Oral Gavage (mL/kg)SC (mL/site)IP (mL/kg)
Mouse 510 (Max 20)0.1 - 0.2 mL20
Rat 510 (Max 20)0.5 - 1.0 mL10

Detailed Experimental Protocols

Protocol A: The "Bottom-Up" Formulation Workflow

Objective: To prepare a solution formulation using co-solvents (e.g., 5% DMSO / 40% PEG400 / 55% Water) without precipitating the compound. Rationale: Order of addition is critical. Adding aqueous buffer directly to a solid hydrophobic compound often results in a "gummy" precipitate that never dissolves.

Step-by-Step Methodology:

  • Weighing: Weigh the required amount of API (Active Pharmaceutical Ingredient) into a sterile glass vial.

    • Tip: Calculate for 10-20% excess volume to account for syringe dead space.

  • Primary Solubilization (The Organic Phase):

    • Add the calculated volume of the strongest organic solvent first (typically DMSO or Ethanol).

    • Action: Vortex or sonicate until the solution is completely clear .

    • Check: If it is cloudy here, it will fail later. Stop and reassess solubility.

  • Secondary Solubilization (The Co-Solvent):

    • Add the co-solvent (e.g., PEG400 or Propylene Glycol).

    • Action: Vortex thoroughly.

  • Surfactant Addition (Optional):

    • If using Tween 80 or Cremophor, add it now.

    • Note: Viscous surfactants should be weighed, not pipetted, for accuracy.

  • Aqueous Phase Addition (The Critical Step):

    • Slowly add the aqueous buffer (Saline, PBS, or Water) dropwise while vortexing.[1]

    • Why: Rapid addition creates local regions of high water concentration, causing "crashing out" (precipitation).

  • Final pH Check:

    • Check pH using a micro-probe. Adjust if necessary (aim for pH 4–8 for IV/SC; pH 3–9 is acceptable for PO).

    • Warning: If the compound is a salt, extreme pH adjustment may convert it back to the free base/acid and cause precipitation.

Visualization: Order of Addition Workflow

MixingWorkflow Step1 1. Solid API (Weighed) Step2 2. Strong Solvent (DMSO/EtOH) Dissolve Completely Step1->Step2 Solubilize Step3 3. Co-Solvent (PEG/PG) Mix Thoroughly Step2->Step3 Dilute Step4 4. Aqueous Buffer (Saline/Water) Add DROPWISE Step3->Step4 Precip Risk! Step5 5. Final Check (Clarify/pH/Filter) Step4->Step5 QC

Figure 2: The "Bottom-Up" mixing order. The aqueous phase is always added last to maintain the compound in solution as long as possible.

Protocol B: Self-Validating Stability Check (The "Bench-Top Blood" Test)

Objective: Ensure the compound does not precipitate immediately upon entering the bloodstream. Rationale: A formulation may look clear in the vial but crash out upon dilution, causing embolism or micro-capillary blockage in the animal.

  • Preparation: Prepare the formulation as described in Protocol A.

  • Simulation: Aliquot 100 µL of the formulation.

  • Dilution: Add 900 µL of warm (37°C) PBS or Saline (1:10 dilution).

  • Observation:

    • Pass: Solution remains clear for at least 1-2 hours.

    • Fail: Visible turbidity or crystals form within 15 minutes.

  • Implication: If it fails this test, IV administration is high-risk. Consider lowering the dose concentration or changing the route to PO/IP.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation upon aqueous addition Drug concentration exceeds solubility limit of the final mixture.1. Increase ratio of Co-solvent (e.g., PEG400 from 30%

50%).2. Decrease drug concentration.3. Switch to Cyclodextrin (HP-

-CD).
Pain upon injection (Animal flinching) 1. pH is too extreme.2. Osmolality is too high (Hypertonic).1. Adjust pH to 7.4

1.2. Dilute formulation; ensure PEG/PG < 40%.
Hemolysis (Red urine/plasma) High concentration of surfactant or DMSO.Reduce Tween 80 to < 1% or DMSO to < 5%.
Gel formation High concentration of PEG or Poloxamer at room temp.Warm the solution to 37°C before loading syringe.

References

  • Strickley, R. G. (2004).[2][3] Solubilizing Excipients in Oral and Injectable Formulations.[1][2][3] Pharmaceutical Research, 21(2), 201–230.[3][4] Link

  • Gad, S. C., et al. (2016).[5][6][7][8] Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species.[6][7][8] International Journal of Toxicology, 35(2), 95–178.[9][7] Link

  • Li, P., & Tse, F. L. (2010). Formulation Selection for Preclinical Studies. In: Evaluation of Drug Candidates for Preclinical Development.Link

  • Butler, J. M., & Dressman, J. B. (2010). The Developability Classification System: Application of Biopharmaceutics Concepts to Formulation Development. Journal of Pharmaceutical Sciences, 99(12), 4940-4954. Link

Sources

Application Note: High-Sensitivity Quantitation of Small Molecule Therapeutics in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating workflow for the quantification of small molecule therapeutics (SMTs) in plasma and tissue homogenates. While specific molecular properties vary, the core challenges in bioanalysis—matrix effects, recovery consistency, and sensitivity—are universal. This guide moves beyond basic "recipe" protocols to establish a Method Development Strategy compliant with FDA (2018) and ICH M10 (2022) guidelines.

The protocol below utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , the gold standard for selectivity and sensitivity in drug development.

Strategic Method Development: The "Why" Before the "How"

Before touching a pipette, the analytical strategy must be defined by the physicochemical properties of the analyte. Blindly applying a generic gradient often leads to ion suppression and poor reproducibility.

Internal Standard (IS) Selection

Critical Requirement: You must use an Internal Standard to normalize for variations in extraction recovery and ionization efficiency.

  • Gold Standard: Stable Isotope Labeled (SIL) analogs (e.g.,

    
    , 
    
    
    
    ). These co-elute with the analyte and experience the exact same matrix effects.
  • Alternative: Structural analogs. Risk:[1] They may separate chromatographically, meaning the IS does not compensate for ion suppression occurring at the analyte's retention time.

Matrix Effect Management

Biological matrices (plasma, phospholipids) cause signal suppression.

  • The Mechanism: Phospholipids (PLs) compete for charge in the ESI source.

  • The Solution: Monitor PL transitions (

    
     184 for phosphatidylcholines) during development to ensure they do not co-elute with your analyte.
    

Visualization: Method Development Logic

The following diagram illustrates the iterative decision-making process required for a robust assay.

MethodDevelopment Start Start: Analyte Characterization (LogP, pKa, Solubility) MS_Tuning MS/MS Optimization (Q1/Q3 Selection, CE, DP) Start->MS_Tuning Chromatography Column & Mobile Phase Selection (Resolution from Phospholipids) MS_Tuning->Chromatography SamplePrep Sample Preparation Strategy (PPT vs. SPE vs. LLE) Chromatography->SamplePrep MatrixCheck Matrix Effect Assessment (Matuszewski Method) SamplePrep->MatrixCheck MatrixCheck->Chromatography Co-eluting Interferences MatrixCheck->SamplePrep High Suppression (<0.8) Validation Full Validation (FDA/ICH M10 Guidelines) MatrixCheck->Validation Matrix Factor 0.85 - 1.15

Figure 1: Iterative workflow for developing a bioanalytical method. Red nodes indicate critical "stop/go" decision points.

Detailed Protocol: Quantification of a Representative Lipophilic Drug (LogP ~3)

Analyte: Generic Small Molecule (SMT) Matrix: Human Plasma (K2EDTA) Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL

Reagents and Materials
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

  • Matrix: Drug-free human plasma (K2EDTA).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Internal Standard: SMT-

    
     (SIL-IS).
    
Preparation of Standards (Self-Validating Step)

To ensure accuracy, the spiking solution must be independent of the matrix.

  • Stock Solutions: Prepare two separate weighings of SMT (Stock A for Calibration, Stock B for QC). Dissolve in 100% DMSO or MeOH to 1 mg/mL.

  • Working Solutions: Serially dilute Stock A in 50:50 MeOH:H2O to generate spiking solutions at 100x the final plasma concentration.

  • Plasma Calibration Curve: Spike 10 µL of Working Solution into 990 µL of blank plasma.

    • Why? Keeps non-matrix solvent <1%, preventing protein precipitation shock during spiking.

Sample Extraction: Protein Precipitation (PPT)

PPT is chosen for high throughput. For lower sensitivity needs, this is sufficient.

  • Aliquot: Transfer 50 µL of plasma sample (Standard, QC, or Subject) to a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard Working Solution (approx. 50 ng/mL).

  • Precipitation: Add 200 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Mechanism:[1][2][3] The organic solvent denatures plasma proteins (albumin), releasing the bound drug.

  • Mixing: Vortex aggressively for 5 minutes.

  • Clarification: Centrifuge at 4,000 x g for 15 minutes at 4°C .

  • Transfer: Transfer 100 µL of supernatant to a clean plate.

  • Dilution: Add 100 µL of Water (0.1% FA) to the supernatant.

    • Critical Step: This reduces the solvent strength, allowing the analyte to focus at the head of the LC column rather than breaking through early.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Column Temp: 40°C

Time (min)% Mobile Phase BEvent
0.005Loading/Desalting
0.505Start Gradient
3.0095Elution of SMT
3.5095Wash (Remove Phospholipids)
3.605Re-equilibration
5.005End of Run

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Analyte: m/z 450.2 → 235.1 (Quantifier), 450.2 → 115.0 (Qualifier).

    • IS: m/z 456.2 → 241.1.

Method Validation Framework (FDA & ICH M10)[4]

A method is only as good as its validation. You must demonstrate the following parameters.

Accuracy & Precision
  • Protocol: Analyze 5 replicates at 4 levels: LLOQ, Low QC (3x LLOQ), Mid QC, High QC.

  • Acceptance Criteria:

    • Mean concentration within ±15% of nominal (±20% for LLOQ).

    • Coefficient of Variation (%CV) <15% (<20% for LLOQ).

Matrix Effect (The Matuszewski Method)

This experiment quantifies the suppression caused by the plasma.

  • Set A: Analyte spiked into neat solvent (mobile phase).

  • Set B: Analyte spiked into extracted blank plasma (post-extraction spike).

  • Calculation:

    
    
    
  • IS Normalized MF:

    
    .
    
  • Target: The IS Normalized MF should be close to 1.0 (indicating the IS is compensating correctly).

Sample Preparation Decision Matrix

Use this logic flow to determine if the Protein Precipitation protocol above is sufficient or if you need Solid Phase Extraction (SPE).

SamplePrepDecision Input Required LLOQ? HighSens High Sensitivity (< 100 pg/mL) Input->HighSens ModSens Moderate Sensitivity (> 1 ng/mL) Input->ModSens MatrixType Matrix Complexity HighSens->MatrixType PPT Protein Precipitation (PPT) ModSens->PPT Routine Plasma LLE Liquid-Liquid Extraction (LLE) MatrixType->LLE Lipophilic Analyte (Clean Extract needed) SPE Solid Phase Extraction (SPE) MatrixType->SPE High Phospholipids (or Urine/Tissue)

Figure 2: Decision tree for selecting the appropriate extraction methodology based on sensitivity needs and matrix complexity.

Troubleshooting & Expert Insights

  • Issue: High Backpressure.

    • Cause: Inadequate centrifugation of PPT samples or dirty guard column.

    • Fix: Increase centrifugation to 20 min or switch to a 0.2 µm filter plate.

  • Issue: Signal Drift over a batch.

    • Cause: Source contamination or evaporation of solvent in the autosampler.

    • Fix: Use System Suitability Tests (SST) every 20 samples. Ensure autosampler is cooled to 4°C.

  • Issue: Carryover.

    • Cause: Analyte sticking to the injector needle.

    • Fix: Implement a needle wash with high organic content (e.g., 50:25:25 MeOH:ACN:IPA + 0.1% FA).

References

  • US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry.[3][4][5][6][7][8] Retrieved from [Link][6][9]

  • International Council for Harmonisation (ICH). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[10] Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.[10] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical hurdles of assay development. The compound 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide presents a classic "brick-dust" challenge in drug discovery. Its highly planar benzamide core, coupled with the electron-withdrawing nitro and chloro groups, establishes a rigid crystal lattice driven by strong intermolecular hydrogen bonding and


 stacking[1][2][3].

While Dimethyl sulfoxide (DMSO) is the gold standard polar aprotic solvent for primary screening[4], its inability to donate hydrogen bonds means it can struggle to disrupt the solute-solute interactions of such rigid molecules at room temperature. Furthermore, the transition from a 100% DMSO stock to an aqueous in vitro assay environment often triggers hydrophobic collapse, leading to heterogeneous exposure and flawed biological readouts[5][6].

This guide deconstructs these solubility failures and provides self-validating, mechanistic protocols to ensure the integrity of your experimental assays.

Diagnostic Workflow

DMSOTroubleshooting Start Precipitation of Benzamide Derivative Decision At which stage does precipitation occur? Start->Decision Stage1 100% DMSO Stock Prep Decision->Stage1 Initial Dissolution Stage2 Aqueous Media Dilution Decision->Stage2 Assay Prep Stage3 Post-Storage Freeze/Thaw Decision->Stage3 Re-use Fix1 Bath Sonication (15m) + Gentle Heat (37°C) Stage1->Fix1 Fix2 Step-Down Dilution + PEG300/Tween-80 Stage2->Fix2 Fix3 Use Anhydrous DMSO Aliquot to prevent H2O Stage3->Fix3

Diagnostic workflow for resolving benzamide precipitation across experimental stages.

Troubleshooting FAQs

Q1: I added anhydrous DMSO to 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide to achieve a 10 mM stock, but it remains a cloudy suspension. Why isn't it dissolving? Causality: The compound possesses a highly planar structure with a dense network of intermolecular hydrogen bonds (between the amide N-H and C=O/nitro groups). This results in an exceptionally high crystal lattice energy[1][2]. While DMSO is a potent hydrogen-bond acceptor, it lacks hydrogen-bond donating capabilities. At room temperature, the thermodynamic drive of the solvent is insufficient to overcome the kinetic barrier of the solute's crystal lattice. Resolution: You must introduce external energy to break the lattice. Bath sonication induces acoustic cavitation—microbubbles that implode and generate localized shear forces to break apart aggregates—while gentle heating increases molecular kinetic energy[7][8].

Q2: My 10 mM stock was perfectly clear yesterday. After storing it at -20°C and thawing it today, a crystalline precipitate formed that won't redissolve. Is the compound degrading? Causality: The compound is likely intact, but your solvent has been compromised. DMSO is highly hygroscopic[9]. During freeze-thaw cycles, atmospheric moisture condenses inside the vial. Because water is a highly polar, protic solvent, even a slight water contamination in DMSO drastically alters the dielectric constant and acts as an anti-solvent for hydrophobic benzamides, forcing them out of solution[5]. In fact, precipitation occurs in approximately 26% of screening plates over time due to storage conditions[5]. Resolution: Always use fresh, anhydrous DMSO (sealed under argon) for stock preparation. Aliquot the stock into single-use volumes to completely eliminate freeze-thaw cycles and atmospheric exposure.

Q3: My stock is clear, but when I dilute it into my aqueous cell culture media (final DMSO concentration of 1%), the compound immediately "crashes out." How do I fix this for my in vitro assays? Causality: This is a classic "hydrophobic collapse." When the concentrated DMSO stock hits the aqueous media, the rapid solvent shift causes the hydrophobic aromatic rings of the compound to self-associate faster than they can disperse in the water. This creates localized supersaturation and immediate precipitation, which can lead to flawed IC50 calculations and artificial toxicity readouts[6][9]. Resolution: Do not spike concentrated stock directly into large volumes of media. Utilize a "step-down" dilution method and introduce amphiphilic co-solvents (like Tween-80 and PEG300) to form micelles that shield the hydrophobic core of the compound[10][11].

Quantitative Solubility Data
Formulation StrategyFinal Concentration AchievedVisual / Physical StateRecommended Application
100% Anhydrous DMSO (Room Temp)< 2 mMCloudy SuspensionNot Recommended
100% Anhydrous DMSO (Sonicated/Heated)10 - 20 mMOptically ClearPrimary Stock Storage[12]
1% DMSO in Aqueous Buffer< 10 µMMacroscopic PrecipitationStandard Low-Dose Assays
1% DMSO + 5% Tween-80 in Buffer50 - 100 µMStable Micellar DispersionHigh-Dose In Vitro Assays
10% DMSO + 40% PEG300 + 5% Tween-80> 2 mMClear / Nano-emulsionComplex In Vitro / In Vivo[11]
Self-Validating Experimental Protocols
Protocol 1: High-Fidelity Stock Solubilization (10 mM)
  • Weigh the required mass of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide into a sterile, amber glass vial.

  • Add the calculated volume of fresh, anhydrous DMSO (sealed under argon) to achieve a 10 mM concentration.

  • Vortex vigorously for 60 seconds.

  • Place the vial in a temperature-controlled bath sonicator set to 37°C–40°C for 15–30 minutes[7][8]. Note: Do not use a probe sonicator, as localized overheating can degrade the nitrobenzamide moiety[7].

  • Self-Validation Check: Hold the glass vial against a dark background under a bright, focused light. The solution must be completely optically clear with no Tyndall effect (light scattering). If scattering is observed, micro-crystals remain; repeat step 4.

  • Aliquot immediately into single-use volumes and store at -80°C to prevent hygroscopic water absorption[10].

Protocol 2: Aqueous Formulation for In Vitro Dosing (Micellar Dispersion)

Objective: Achieve a stable working concentration in aqueous media while keeping the final DMSO concentration


 1% to prevent cellular toxicity[6][7].
  • Thaw a single-use 10 mM DMSO stock aliquot at room temperature.

  • Prepare a co-solvent intermediate: In a separate tube, combine 40% PEG300 and 5% Tween-80, vortexing until homogenous[11].

  • Add 10% (by volume) of your DMSO stock dropwise into the PEG/Tween mixture while continuously vortexing.

  • Slowly add 45% (by volume) warm (37°C) aqueous assay buffer or saline to the mixture, vortexing immediately after addition[10][11][13].

  • Self-Validation Check: Observe 10 µL of the final assay matrix under an inverted phase-contrast microscope at 20x magnification. The absence of dark, irregular particulate matter confirms a successful micellar dispersion.

References

1.[5] Smolecule. Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. 5 2.[7] Benchchem. Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO.7 3.[10] Benchchem. Gpx4-IN-9 Technical Support Center: Troubleshooting Solubility in DMSO. 10 4.[13] Reddit / r/labrats. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!13 5.[1] PMC / NIH. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. 1 6.[2] Sonar.ch. Tuning the solubility of hepta(p-benzamide)s via the monomer sequence. 2 7.[8] ResearchGate. How to dissolve a poorly soluble drug?8 8.[12] MDPI. DMSO Solubility Assessment for Fragment-Based Screening. 12 9.[3] LOCKSS. SYNTHESIS, CRYSTAL STRUCTURE DETERMINATION AND ANTIPROLIFERATIVE EVALUATION OF NOVEL BENZAZOYL BENZAMIDES. 3 10.[4] Wikipedia. Dimethyl sulfoxide. 4 11.[9] Smolecule. PSI-697 solubility issues and resolution methods. 9 12.[6] Concawe. CRITICAL REVIEW OF IN VITRO DOSING METHODS FOR DIFFICULT-TO-TEST SUBSTANCES AND HYDROCARBON UVCBs. 6 13.[11] MedChemExpress. KJ Pyr 9 | MYC Inhibitor.11

Sources

Technical Support Center: Minimizing Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Specificity, Validation, and Artifact Elimination

Mission Statement

Welcome to the Assay Development Support Center. You are likely here because your "hit" compound failed in a secondary model, or your CRISPR knockout phenotype doesn't match your siRNA knockdown. This guide is not a textbook; it is a troubleshooting manual designed to isolate variables and validate causality. We focus on the three pillars of assay integrity: Genetic Specificity , Chemical Fidelity , and Systemic Robustness .

Module 1: Genetic Perturbation (CRISPR & RNAi)[1][2]
Ticket #101: "My siRNA phenotype does not match my CRISPR knockout."

Diagnosis: This is the classic "Off-Target/Compensation" paradox. RNAi and CRISPR operate on different time scales and mechanisms.

  • RNAi Off-Targets: siRNA frequently acts like miRNA.[1] If the "seed region" (nucleotides 2–8) matches the 3' UTR of an unintended gene, you get off-target downregulation.

  • CRISPR Compensation: Permanent knockouts (DNA level) can trigger genetic compensation (transcriptional adaptation) where related genes are upregulated to mask the loss of function.

Troubleshooting Protocol:

  • Step 1: Implement C911 Mismatch Controls (The Gold Standard for RNAi)

    • Why: Scrambled controls are insufficient because they change the seed sequence.

    • Action: Design a "C911" control by taking your active siRNA sequence and complementing only bases 9–11.[2][3]

    • Result: This destroys on-target slicer activity but preserves the seed region.[2][3] If the C911 control still causes the phenotype, your original hit was an off-target artifact [1].

  • Step 2: Switch Delivery Modality (CRISPR)

    • Why: Plasmid-based Cas9 expression leads to prolonged exposure, increasing the probability of Cas9 cutting at low-affinity mismatch sites.

    • Action: Transition to Ribonucleoprotein (RNP) delivery (Cas9 protein + gRNA complexed in vitro).

    • Benefit: RNPs are degraded within 24–48 hours, significantly narrowing the window for off-target editing while maintaining high on-target efficiency [2].

Visualizing the Validation Workflow

ValidationWorkflow Start Primary Screen Hit RNAi_Check Is it RNAi based? Start->RNAi_Check C911 Design C911 Control (Preserve Seed Region) RNAi_Check->C911 Yes CRISPR_Check Is it CRISPR based? RNAi_Check->CRISPR_Check No Rescue cDNA Rescue Experiment (The Ultimate Proof) C911->Rescue Phenotype Lost Discard Artifact / False Positive C911->Discard Phenotype Persists RNP_Switch Switch to RNP Delivery (Limit Exposure) CRISPR_Check->RNP_Switch Plasmid Used CRISPR_Check->Rescue RNP Used RNP_Switch->Rescue Validated Validated Target Rescue->Validated Phenotype Reverted Rescue->Discard Phenotype Persists

Caption: Decision tree for validating genetic perturbation hits. Note that "Rescue" is the convergence point for all modalities.

Module 2: Small Molecule Screening
Ticket #202: "My compound is active, but I suspect it's a 'Frequent Hitter'."

Diagnosis: You may be dealing with PAINS (Pan-Assay Interference Compounds).[4][5][6] These are chemical structures that appear active not because they bind your target, but because they are reactive, redox-active, or form aggregates that sequester proteins non-specifically.

Troubleshooting Protocol:

  • Step 1: In Silico Filtration

    • Run your structures against the Baell & Holloway PAINS filters . Common offenders include rhodanines, quinones, and catechols.[4] If your hit contains these substructures, prioritize orthogonal validation immediately [3].

  • Step 2: Distinguish Cytotoxicity from Efficacy

    • A compound might reduce a reporter signal simply by killing the cell or inhibiting general transcription.

    • Action: Run a multiplexed viability assay (e.g., CellTiter-Glo) alongside your functional assay.

    • Rule: If the IC50 for efficacy is within 1-log of the IC50 for viability, the window is too narrow.

Data Table: Common Assay Interferences

Interference TypeMechanismSymptomMitigation Strategy
Aggregators Compound forms colloidal aggregates that sequester enzymes.Steep Hill slope (>2.0) in dose-response.Add 0.01% Triton X-100 or Tween-20 to buffer.
Quenchers/Fluorescence Compound absorbs light at excitation/emission wavelengths.False inhibition (quenching) or false activation (autofluorescence).Use Red-shifted dyes or Time-Resolved Fluorescence (TR-FRET).
Luciferase Inhibitors Compound binds directly to Luciferase enzyme (e.g., Resveratrol).Signal drops in reporter assay regardless of pathway activity.Use a split-luciferase or orthogonal enzymatic reporter (e.g., Alkaline Phosphatase).
Redox Cycling Compound generates H2O2 (e.g., Quinones).Oxidation of cysteine residues in assay proteins.Add reducing agents (DTT/BME) or Catalase.
Module 3: Experimental Protocols
Protocol A: The "Rescue" Experiment (Gold Standard)

Objective: Prove that the observed phenotype is caused specifically by the loss of your target protein, not by off-target effects.[7]

Concept: You will knock down the endogenous gene while simultaneously expressing an exogenous version of the gene that is "immune" to the knockdown reagent.

Step-by-Step Methodology:

  • Construct Design (The "Immune" cDNA):

    • For CRISPR Rescue: If the gRNA targets an exon, mutate the PAM sequence (e.g., NGG to NGT or NGC) in your rescue cDNA. This renders the cDNA uncuttable by Cas9.

  • Titration (The Critical Step):

    • Overexpression artifacts are real. You must titrate the rescue plasmid to match endogenous expression levels.

    • Action: Transfect increasing amounts of rescue plasmid (0, 10, 50, 100 ng) and perform Western Blot to find the concentration that mimics wild-type protein levels.

  • The Experiment:

    • Condition 1: Control siRNA + Empty Vector (Baseline).

    • Condition 2: Target siRNA + Empty Vector (Phenotype should appear).

    • Condition 3: Target siRNA + Immune cDNA (Phenotype should disappear/revert).

  • Interpretation:

    • If Condition 3 looks like Condition 1, your target is VALIDATED .

    • If Condition 3 looks like Condition 2, your siRNA is killing the cell via an OFF-TARGET mechanism (or the plasmid expression is insufficient).

Protocol B: Minimizing Edge Effects

Issue: Wells on the perimeter of a 96/384-well plate often evaporate faster, altering pH and salt concentrations ("Edge Effect").

Solution:

  • The "Moat" Strategy: Fill the entire outer perimeter (rows A/H, columns 1/12) with sterile PBS or media only. Do not use these wells for data.

  • Thermal Equilibration: Allow plates to sit at room temperature for 20 minutes after seeding before putting them in the incubator. This promotes even cell settling and reduces "smile" effects in optical readouts.

FAQs

Q: Can I use a different cell line to validate my hit? A: Yes, and you should. If a compound kills Cancer Line A (Target +) but also kills Cancer Line B (Target -), it is likely a general toxin. Use "Isogenic Cell Lines" (e.g., Parental vs. CRISPR-KO) for the cleanest comparison.

Q: My dose-response curve looks weird (Hill slope > 3). A: A Hill slope significantly greater than 1.0 (or -1.0) often indicates non-1:1 binding stoichiometry. In screening, a slope > 2.0 usually suggests compound aggregation or precipitation. Check solubility and add detergent (0.01% Tween-20).

References
  • Buehler, E., et al. (2012). "C911: A Bench-Level Control for Sequence Specific siRNA Off-Target Effects." PLOS ONE. Link

  • Kim, S., et al. (2014).[9][10] "Highly efficient RNA-guided genome editing in human cells via delivery of purified Cas9 ribonucleoproteins." Genome Research. Link

  • Baell, J.B., & Holloway, G.A. (2010).[4] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. Link

  • Tsai, S.Q., et al. (2015).[11] "GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases." Nature Biotechnology. Link

Sources

common pitfalls in the purification of nitrobenzamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NBZ-PUR-001 Subject: Troubleshooting Common Pitfalls in Nitrobenzamide Isolation Assigned Specialist: Senior Application Scientist

Executive Summary

Nitrobenzamides are critical intermediates in the synthesis of PARP inhibitors, anti-infectives, and agrochemicals. Their purification presents a unique "perfect storm" of challenges: the nitro group introduces thermal instability and solubility issues, while the amide moiety causes strong hydrogen bonding, leading to chromatographic tailing and "oiling out" during crystallization.

This guide moves beyond standard textbook advice, addressing the specific physicochemical behaviors of nitrobenzamides that cause experiment failure.

Module 1: Crystallization & Solubility

The most frequent user complaint is product "oiling out" (phase separating as a liquid) rather than forming a crystalline solid.

Q: Why does my product form a sticky oil instead of crystals?

A: This phenomenon, known as Liquid-Liquid Phase Separation (LLPS) , occurs when the melting point of the solvated product is lower than the saturation temperature of the solvent system. Nitrobenzamides are particularly prone to this due to strong intermolecular hydrogen bonding competing with solvent-solute interactions.

The Fix: The "Dual-Temperature" Protocol Do not simply cool the solution further; this increases viscosity and traps impurities.

  • Re-dissolve: Heat the mixture until the oil layer fully dissolves (add a small amount of the "good" solvent if necessary).

  • The Temperature Gap: Cool the solution very slowly to a temperature just above where the oiling previously occurred.

  • Seeding: Add seed crystals at this elevated temperature.

  • Isothermal Aging: Hold the temperature constant for 1–2 hours to allow crystal growth surfaces to establish before cooling further.

Q: How do I separate regioisomers (ortho/meta/para) without a column?

A: Nitrobenzamide isomers often have distinct solubility profiles in ethanol or water/emulsifier systems.

Data: Isomer Solubility Trends (Ethanol)

Isomer Solubility Profile Recommended Strategy
Para- Lowest Solubility High-temp recrystallization (Ethanol). Crystallizes first upon cooling.
Meta- Intermediate Requires concentration of mother liquor or mixed solvent (EtOH/Water).

| Ortho- | Highest Solubility | Often remains in mother liquor; difficult to crystallize without co-crystallizing meta. |

Visual Workflow: Recrystallization Logic

RecrystallizationLogic Start Crude Nitrobenzamide Solvent Dissolve in Hot Solvent (e.g., EtOH or DMF) Start->Solvent Check Observation upon Cooling Solvent->Check Crystals Crystals Form Check->Crystals Clear Precipitate Oil Oiling Out (LLPS) Check->Oil Two Liquid Phases Remedy1 Reheat to Clear Solution Oil->Remedy1 Remedy2 Add Seed at T > T_oil Remedy1->Remedy2 Remedy3 Slow Cool (1°C/min) Remedy2->Remedy3 Remedy3->Crystals

Figure 1: Decision tree for handling the "oiling out" phenomenon common in amide purifications.

Module 2: The Coupling Byproduct Nightmare

If you synthesized your nitrobenzamide via DCC coupling, you likely have dicyclohexylurea (DCU) contamination.

Q: My NMR shows a persistent impurity at 1.0–2.0 ppm. How do I remove DCU?

A: DCU is notoriously difficult because it is partially soluble in many organic solvents but insoluble in water. Standard extraction does not work.

Protocol: The "Freeze-Out" Method This exploits the near-zero solubility of DCU in cold ethyl acetate or dichloromethane (DCM).

  • Solvent Swap: Evaporate reaction solvent (often DMF) and re-dissolve crude residue in minimal hot Ethyl Acetate.

  • Precipitation: Cool to room temperature; bulk DCU will precipitate. Filter it off.

  • The Freeze: Place the filtrate in a freezer (-20°C) overnight. Residual DCU will crystallize.[1]

  • Cold Filtration: Filter the solution while cold through a chilled funnel.

  • Chemical Wash (Alternative): If the product is acid-stable, wash the organic layer with 5% Citric Acid . This does not remove DCU but removes unreacted amine and decomposes residual DCC.

Preventative Measure: Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1] The urea byproduct of EDC is water-soluble and is removed effortlessly in the aqueous workup [1].

Module 3: Chromatography Troubleshooting

Nitrobenzamides often streak or tail on silica gel, destroying resolution.

Q: Why are my peaks tailing?

A: The amide nitrogen acts as a hydrogen bond donor, interacting strongly with the acidic silanol groups (


) on the silica surface. The nitro group adds to the polarity, exacerbating the retention.
Q: Which mobile phase modifiers should I use?

A: You must passivate the silica surface.

ModifierConcentrationMechanismSuitability
Triethylamine (TEA) 0.1% - 0.5%Blocks acidic silanols (competitor).High. Best for neutral amides.
Acetic Acid 0.1% - 1.0%Protonates silanols, preventing H-bonding.Medium. Use if product is acidic.
Methanol 1% - 5% (in DCM)Polar protic solvent disrupts H-bonding.High. Standard for DCM gradients.

Critical Tip: If using TEA, flush the column with mobile phase + TEA before loading the sample. This "pre-saturates" the active sites.

Module 4: Safety & Thermal Stability

Nitro compounds are energetic. Ignorance of thermal limits is a safety hazard.

Q: Can I dry my product in the oven at 100°C?

A: Proceed with extreme caution. Nitrobenzamides can decompose exothermically.

  • The Hazard: Decomposition often begins at or slightly above the melting point. If your compound melts at 150°C, decomposition might trigger at 160°C.

  • The "False Safe" Zone: Users often assume that if the melting point is high, the compound is stable.[2] DSC (Differential Scanning Calorimetry) data often reveals significant exotherms (decomposition energy > 300 J/g) for polynitro compounds [2].

Safety Protocol: Thermal Analysis

  • Run a DSC: Scan from 30°C to 300°C at 5°C/min in a sealed gold crucible.

  • Identify

    
    :  Locate the onset temperature of the first exotherm.
    
  • Safe Operating Limit: Never heat the bulk material within 50°C of

    
    .
    
  • Drying: Use a vacuum oven at <50°C to lower the thermal load while removing solvent.

Visual Workflow: Safety Assessment

ThermalSafety Sample Purified Solid DSC Run DSC Scan Sample->DSC Analysis Analyze Exotherm DSC->Analysis Safe No Exotherm < MP Analysis->Safe Stable Danger Exotherm Detected Analysis->Danger Unstable Action1 Standard Drying Safe->Action1 Action2 Vac Oven < (T_onset - 50°C) Danger->Action2

Figure 2: Workflow for determining safe drying temperatures for nitro-compounds.

References
  • BenchChem Technical Support. (2025).[1] Removal of Dicyclohexylurea (DCU) from Cyclooctylurea Reactions. Link

  • Institution of Chemical Engineers (IChemE). (2008). Thermal stability at elevated pressure – an investigation using differential scanning calorimetry. Symposium Series No. 153. Link

  • NIST. (2012).[3] p-nitrobenzamide Thermophysical Property Data. NIST/TRC Web Thermo Tables.[3] Link

  • ResearchGate. (2013).[4] How to remove dicyclohexylurea without column separation. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

Sources

identifying and characterizing unexpected byproducts in the reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide | Ticket ID: RMX-BYP-001

Status: Open Assigned Specialist: Senior Application Scientist (Analytical/Process Chemistry)

Introduction

Welcome to the . You are likely here because your chromatogram shows a peak that shouldn't be there, or your mass balance is off. As researchers, we often treat "unexpected byproducts" as nuisances, but in drug development, they are critical data points. They reveal the hidden reactivity of your scaffold and the limitations of your process.

This guide is not a textbook; it is a troubleshooting workflow designed to answer the question: "What is this impurity, and how do I get rid of it?" We adhere strictly to ICH Q3A(R2) guidelines for reporting and identification thresholds [1].

Phase 1: Triage & Validation (Is it Real?)

User Query: "I see a new peak at 0.5% area in my LC-MS chromatogram. Should I start structural elucidation immediately?"

Scientist Response: Stop. Do not waste instrument time on elucidation until you confirm the peak is a genuine reaction byproduct. Up to 30% of "new impurities" reported in early development are analytical artifacts.

Troubleshooting Protocol: The "Artifact Exclusion" Sequence

Before assuming you have a new chemical entity, execute this self-validating protocol to rule out system artifacts.

Step-by-Step Validation:

  • The "Double Blank" Injection:

    • Action: Inject the exact solvent composition of your sample (without the analyte) twice in a row.

    • Logic: If the peak appears in the blank, it is system carryover or solvent contamination, not a byproduct.

  • The Injection Volume Linearity Test:

    • Action: Inject your sample at 1x, 2x, and 5x volumes.

    • Logic: A real impurity peak area will scale linearly (

      
      ). If the peak shape distorts significantly or the area does not scale, it may be a sample solvent effect or column overload artifact.
      
  • The Gradient Shift Check:

    • Action: Change your gradient slope (e.g., from 5%/min to 2%/min).

    • Logic: "Ghost peaks" from mobile phase impurities often elute at specific times in a gradient regardless of the column equilibration. Real impurities will shift retention time predictably with the gradient change.

Visual Logic: Artifact vs. Impurity Decision Tree

ArtifactCheck Start Unidentified Peak Detected BlankCheck Run Double Blank Injection Start->BlankCheck InBlank Peak Present in Blank? BlankCheck->InBlank SystemClean Clean Injector/Change Solvent InBlank->SystemClean Yes LinearityCheck Run Injection Vol. Linearity (1µL, 2µL, 5µL) InBlank->LinearityCheck No IsLinear Area Scales Linearly? LinearityCheck->IsLinear Artifact Artifact: Column Overload or Solvent Effect IsLinear->Artifact No AdductCheck Check MS Spectrum (Na+, K+, NH4+ adducts) IsLinear->AdductCheck Yes IsAdduct Matches Parent + Adduct? AdductCheck->IsAdduct RealImpurity CONFIRMED IMPURITY Proceed to Isolation IsAdduct->RealImpurity No IonSource Artifact: Ion Source Cluster IsAdduct->IonSource Yes

Figure 1: Decision matrix to differentiate genuine chemical byproducts from analytical artifacts.

Phase 2: Isolation & Enrichment (The "0.1% Problem")

User Query: "The impurity is only present at 0.15%. I cannot get a clean NMR spectrum. How do I proceed?"

Scientist Response: Standard 1H-NMR requires ~1 mg of pure material for definitive structural assignment. At 0.15% abundance, you would need to purify nearly 1 gram of your main compound to isolate that 1 mg. This is inefficient. You must "enrich" the impurity first.

Strategy: Forced Degradation & Enrichment

Instead of isolating from the clean reaction, try to break the reaction intentionally to generate more of the byproduct.

Enrichment MethodApplicabilityMethodology
Mother Liquor Concentration Crystallization ProcessesIf the product crystallizes, the impurity likely remains in the supernatant (mother liquor). Evaporate the filtrate to enrich the impurity from 0.1% to >10%.
Forced Degradation (Stress) Stability/DegradantsExpose the reaction mixture to heat (60°C), oxidation (

), or pH extremes. If the impurity peak grows, use this stressed sample for isolation [2].[1]
Targeted Prep-HPLC Non-Volatile ImpuritiesUse a "Heart-Cutting" technique. Inject high loads (50-100 mg), divert the main peak to waste, and only collect the specific fraction eluting at the impurity's retention time.

Phase 3: Structural Elucidation (The "Puzzle")

User Query: "I have isolated the peak. The MS shows a mass shift of +16 Da. Is it an N-oxide?"

Scientist Response: A +16 Da shift is the classic "imposter" signal. While it could be an N-oxide, it could also be hydroxylation (C-OH), a methyl-to-ethyl artifact (if using methanol), or a sulfoxide. You must use orthogonal data.

Workflow: The "Rule of Three" for Identification

Never rely on a single data point. You need three converging lines of evidence.

  • High-Resolution MS (HRMS): Determine the exact formula.

    • Example: +15.9949 Da indicates Oxygen (+O). +14.0156 Da indicates Methylation (+CH2).

  • MS/MS Fragmentation: Locate the modification.

    • Protocol: Fragment the parent molecule and the impurity.[2] Compare the spectra. If the "left half" fragments match but the "right half" fragments are shifted by +16, the modification is on the "right half" of the molecule [3].

  • NMR (1H, COSY, HSQC): Confirm the position.

    • Critical Step: If you suspect an N-oxide, the protons alpha to the nitrogen will shift downfield significantly (deshielding) compared to the parent.

Visual Logic: Elucidation Pathway

Elucidation cluster_checks Common Mass Shifts Sample Enriched Sample HRMS HRMS (Exact Mass) Sample->HRMS Formula Formula Generation (e.g., C10H12NO -> C10H12NO2) HRMS->Formula MSMS MS/MS Fragmentation Formula->MSMS Locate Localize Modification (Fragment Shift) MSMS->Locate NMR NMR (1H, HSQC, HMBC) Locate->NMR Structure Definitive Structure NMR->Structure Shift1 +16 Da: Oxidation Shift2 +14 Da: Methylation Shift3 +2 Da: Hydrogenation Shift4 -2 Da: Dehydrogenation

Figure 2: Step-by-step workflow for converting raw analytical data into a chemical structure.

Phase 4: Root Cause Analysis (The "Why")

User Query: "I identified the byproduct as a dimer. Why is it forming now? The process worked fine last week."

Scientist Response: Unexpected byproducts are rarely random; they are usually kinetic or thermodynamic consequences of subtle process changes.

Common Culprits & Fixes
Observed ByproductPotential Root CauseCorrective Action
Dimerization Concentration Effect: High concentration favors bimolecular reactions (2nd order kinetics).Dilute the reaction mixture. Check if solvent volume was reduced in the recent batch.
Hydrolysis Wet Solvent/Reagents: Hygroscopic reagents (e.g., acid chlorides) absorbed water.Titrate reagents (Karl Fischer) before use. Dry solvents over molecular sieves.
Unknown Adducts Reactive Impurities in Reagents: e.g., trace aldehydes in alcohol solvents reacting with amines.Switch reagent lots. Use HPLC-grade solvents rather than technical grade.
Isomers (Regio/Stereo) Thermal Control: Higher temperatures often overcome activation energy barriers for less stable isomers.Check reactor jacket temperature calibration. Verify addition rates (exotherms).

References

  • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation, 2006.[3] Link

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. Link

  • Holčapek, M., et al. "Structural elucidation of unknown impurities in pharmaceuticals using LC-MS/MS." Trends in Analytical Chemistry, 2012. Link

Sources

stability testing of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Profiling of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Status: Active | Topic: Solution Stability & Degradation Pathways | Ref: ICH Q1A(R2)[1]

Executive Summary

Welcome to the technical support hub for 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide . This guide addresses the stability challenges inherent to this molecule's specific pharmacophore: an electron-deficient benzamide core coupled with a methyl-pyridine moiety.[1]

Based on its structure, this compound presents three primary stability risks in solution:

  • Base-Catalyzed Hydrolysis: Accelerated by the electron-withdrawing 5-nitro group.[1]

  • Photolytic Degradation: Driven by the nitro-aromatic chromophore.[1]

  • Solubility-Driven Precipitation: Due to high lipophilicity (LogP > 2.5 estimated).[1]

Module 1: Solubility & Solvent Compatibility

The Foundation of Stability

Before testing chemical stability, you must ensure physical stability (solubility).[1] This compound is lipophilic. Using incorrect solvents will lead to "pseudo-stability" data where the compound precipitates out of solution rather than degrading.

Recommended Solvent Systems:

SolventSuitabilityNotes
DMSO Excellent Primary stock solvent (up to 50 mM).[1] Warning: DMSO is hygroscopic; absorbed water can initiate slow hydrolysis.[1] Store aliquots at -20°C.
Acetonitrile (ACN) Good Preferred for LC-MS sample prep.[1] Avoid for long-term storage if evaporation is not controlled.
Methanol/Ethanol Moderate Risk of Transesterification: In acidic conditions, the amide can undergo alcoholysis, forming the methyl/ethyl ester impurity.[1]
Water/PBS Poor Requires <1% organic co-solvent to remain in solution.[1] High risk of precipitation.[1]

Troubleshooting FAQ:

Q: My stock solution in DMSO turned cloudy after 1 week at 4°C. A: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce crystal nucleation.[1] Fix: Sonicate the sample for 5 minutes at 30°C to redissolve. If cloudiness persists, it may be the hydrolysis product (2-chloro-5-nitrobenzoic acid) which often has lower solubility in organic media than the parent amide.[1]

Module 2: Hydrolytic Stability (pH Stress)

The Primary Degradation Mechanism [1]

The amide bond is the "weak link." In this specific molecule, the 5-nitro group acts as a strong electron-withdrawing group (EWG).[1] This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and susceptible to nucleophilic attack (Hydrolysis) compared to a standard benzamide.

The Mechanism: Under stress (pH > 9 or pH < 3), the amide bond cleaves, yielding two distinct degradation products:

  • Acid Fragment: 2-chloro-5-nitrobenzoic acid.[1][2]

  • Amine Fragment: 2-amino-6-methylpyridine.[1]

Visualizing the Degradation Pathway

HydrolysisPathway Parent Parent Compound (2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide) Transition Tetrahedral Intermediate Parent->Transition + OH- (Base Catalysis) Slow Step Acid Degradant A: 2-chloro-5-nitrobenzoic acid Transition->Acid Bond Cleavage Amine Degradant B: 2-amino-6-methylpyridine Transition->Amine Leaving Group

Caption: Base-catalyzed hydrolysis pathway. The electron-withdrawing nitro group accelerates the formation of the tetrahedral intermediate.

Protocol: pH Stress Testing (Validation Step)

  • Prepare Stock: 1 mg/mL in ACN.

  • Acid Stress: Dilute 1:1 with 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Stress: Dilute 1:1 with 0.1 N NaOH. Incubate at ambient temp for 1 hour (Note: Base hydrolysis will be much faster due to the nitro group).

  • Neutral Control: Dilute 1:1 with water.[1]

  • Analysis: Quench samples to pH 7.0 immediately before HPLC injection to prevent on-column degradation.

Module 3: Photostability

The Environmental Factor

Nitro-aromatics are sensitive to UV/Vis light. The nitro group can undergo photoreduction to a nitroso or hydroxylamine intermediate, or facilitate radical formation.

Troubleshooting FAQ:

Q: I see a new peak eluting before the parent peak after leaving the clear vial on the bench. A: This is likely a photodegradant.[1] Nitro-containing compounds must be handled under amber light or in amber glassware.

[1] Experimental Verification: Perform a "Dark Control" experiment. Prepare two identical vials. Wrap one completely in aluminum foil. Expose both to ambient light for 24 hours. If the unwrapped vial shows degradation and the wrapped one does not, your compound is photolabile.

Module 4: Analytical Troubleshooting (LC-MS/HPLC)

When analyzing stability samples, use these parameters to separate the parent from its degradation products.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the pyridine nitrogen protonated, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

Diagnostic Table: Identifying Impurities

Retention Time (Relative)Likely IdentityDiagnostic Ion (ESI+)Mechanism
0.3 - 0.5 (Early) 2-amino-6-methylpyridine[M+H]+ = 109.1Hydrolysis (Amine part)
0.6 - 0.8 (Mid) 2-chloro-5-nitrobenzoic acid[M-H]- = 200.0 (Run ESI neg)Hydrolysis (Acid part)
1.0 (Parent) Target Molecule [M+H]+ ≈ 292.0 N/A
1.1 - 1.2 (Late) Methyl Ester Impurity[M+H]+ ≈ 216.0Methanolysis (Artifact of MeOH solvent)
Workflow: Stability Testing Decision Tree

StabilityWorkflow Start Start Stability Study SolubilityCheck Check Solubility (DMSO/ACN) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation FixSolvent Adjust Co-solvent % (Increase Organic Ratio) Precipitation->FixSolvent Yes StressTest Perform Stress Testing (Acid, Base, Ox, Light) Precipitation->StressTest No FixSolvent->SolubilityCheck Analysis HPLC Analysis StressTest->Analysis MassBalance Mass Balance > 95%? Analysis->MassBalance Pass Stability Profile Confirmed MassBalance->Pass Yes Investigate Investigate: 1. Adsorption to plastic 2. Volatile degradants MassBalance->Investigate No

Caption: Decision tree for troubleshooting stability failures during method development.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Conference on Harmonisation, 2003.[1]

  • Blessy, M., et al. "Stress testing of pharmaceutical products: A review."[1] Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. (Overview of forced degradation protocols).

  • PubChem. Compound Summary: 2-chloro-5-nitrobenzamide (Hydrolysis Product).[1] National Library of Medicine. [1]

Sources

how to handle and store 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide safely

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for handling, storing, and troubleshooting 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide .

As a substituted benzamide containing a nitro group and an activated halogen, this compound presents specific stability challenges—particularly regarding nucleophilic attack and solubility—that are often overlooked in standard safety data sheets.

Part 1: Emergency Quick Reference

Parameter Critical Specification
CAS Registry Not widely listed; treat as derivative of 16588-15-1 (parent acid)
Hazard Class Irritant / Toxic. Potentially harmful if swallowed (Nitro-aromatic).
Reactivity Electrophilic. The 2-chloro position is activated for nucleophilic aromatic substitution (

).
Incompatibility Avoid Thiols (DTT,

-ME)
and strong bases. Incompatible with strong oxidizers.
First Aid Skin: Wash with soap/water for 15 min. Eyes: Rinse cautiously for 15 min.[1] Ingestion: Rinse mouth; do NOT induce vomiting.
Spill Cleanup Do not dry sweep (dust hazard). Dissolve in acetone/ethanol and absorb onto inert material.

Part 2: Storage & Stability Protocols

The presence of the electron-withdrawing nitro group para to the chlorine atom activates the halogen, making the compound susceptible to degradation if stored improperly.

Long-Term Storage (Solid State)
  • Temperature: -20°C is mandatory for long-term stability (>1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The nitro group can facilitate oxidative degradation pathways in the presence of moisture and light.

  • Container: Amber glass vials with PTFE-lined caps. Strictly avoid clear glass due to the photosensitivity of nitro-aromatics.

Solubilization & Stock Solutions

This compound is hydrophobic. Direct dissolution in aqueous buffers will result in precipitation.

  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent.

    • Solubility Limit: Typically ~10–50 mM in pure DMSO.

  • Secondary Solvent: Ethanol (lower solubility, potential for evaporation).

  • Freeze-Thaw Stability:

    • Limit to 3 cycles .

    • Aliquot stock solutions (e.g., 50 µL) immediately after preparation to avoid repeated thawing.

The "Thiol Trap" (Critical Warning)

Do not use Dithiothreitol (DTT),


-Mercaptoethanol, or Glutathione in your assay buffer while incubating this compound. 
  • Mechanism:[2][3][4][5][6] The 2-chloro position is activated by the ortho-amide and para-nitro groups. Thiolates are strong nucleophiles and will displace the chlorine atom via Nucleophilic Aromatic Substitution (

    
    ), forming a thioether adduct.
    
  • Consequence: This permanently alters the compound's structure, leading to false negatives (loss of potency) or false positives (covalent modification of the target).

Part 3: Handling & Experimental Workflow

Solubilization Decision Tree

Use the following workflow to ensure the compound remains in solution during your experiments.

SolubilizationWorkflow Start Solid Compound (2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO 100% DMSO (Recommended) SolventChoice->DMSO Standard Ethanol 100% Ethanol (Use only if DMSO is incompatible) SolventChoice->Ethanol Alternative StockPrep Prepare Stock (10-50 mM) Vortex 30s, Sonicate 5 min DMSO->StockPrep Ethanol->StockPrep Dilution Dilution into Assay Buffer StockPrep->Dilution Stepwise Addition CheckPrecip Check for Precipitation (Turbidity/Tyndall Effect) Dilution->CheckPrecip Success Proceed to Assay (<0.5% DMSO final) CheckPrecip->Success Clear Fail Precipitation Detected CheckPrecip->Fail Cloudy Fix Troubleshoot: 1. Warm to 37°C 2. Add surfactant (0.01% Tween-20) 3. Intermediate dilution step Fail->Fix Fix->Dilution Retry

Caption: Step-by-step solubilization workflow to prevent compound precipitation in aqueous buffers.

Part 4: Troubleshooting & FAQs

Q1: The compound turned yellow/brown in solution. Is it still good?

Status: Suspect Degradation.

  • Cause: Nitro-aromatic compounds often darken upon photodegradation or oxidation.

  • Action: Check the absorbance spectrum. If the

    
     has shifted or a new peak appears >400 nm, discard the stock. Always store in amber vials.
    
Q2: I see a loss of potency in my kinase/enzyme assay over time.

Diagnosis: Nucleophilic Attack.

  • Check: Does your buffer contain DTT or Cysteine?

  • Explanation: As detailed in the "Thiol Trap" section, the activated chlorine is a leaving group.

  • Solution: Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) , which does not react with the electrophilic aryl chloride.

Q3: My IC50 curve is erratic (non-sigmoidal).

Diagnosis: Compound Precipitation.

  • Check: The "6-methylpyridin-2-yl" moiety adds some polarity, but the core is highly hydrophobic.

  • Solution: Ensure your final DMSO concentration is consistent (e.g., 0.5% or 1%). Do not perform serial dilutions directly in the aqueous buffer; perform serial dilutions in 100% DMSO first, then transfer to the buffer ("intermediate dilution method").

Q4: Can I use this compound in cell culture?

Yes, but monitor toxicity.

  • Guidance: Nitro-benzamides can be metabolized by cellular nitroreductases, generating reactive hydroxylamines that are cytotoxic.

  • Control: Always run a "vehicle only" control and a "compound only" (no target stimulus) control to distinguish specific inhibition from general cytotoxicity.

Part 5: Chemical Biology Context

Understanding the structural logic helps predict behavior.

  • Scaffold: The 2-chloro-5-nitrobenzamide core is a privileged structure often used as an intermediate or a covalent probe precursor.

  • Reactivity Profile:

    • Site A (Nitro): Electron-withdrawing group (EWG). Increases the acidity of the amide proton and activates the ring.

    • Site B (Chlorine): The "Warhead." Activated by the ortho-carbonyl and para-nitro groups.

    • Site C (Pyridine): Provides hydrogen bond acceptance (N atom) and solubility modulation.

ReactivityMap Compound 2-chloro-N-(6-methylpyridin-2-yl) -5-nitrobenzamide Nitro 5-Nitro Group (Electron Withdrawing) Compound->Nitro Chloro 2-Chloro Group (Leaving Group) Compound->Chloro Amide Amide Linker (Stable) Compound->Amide Pyridine Pyridine Ring (Basic/Solubility) Compound->Pyridine Nitro->Chloro Activates Nucleophile Nucleophiles (Thiols, Amines) Nucleophile->Chloro Attacks (SNAr)

Caption: Structural reactivity map highlighting the activation of the chlorine atom by the nitro group, leading to potential instability with nucleophiles.[2][5]

References

  • BenchChem. (2025).[6] Essential Safety and Operational Guidance for 2-Cyano-4-nitrobenzamide (Analogous Nitrobenzamide Handling). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzamide (Structural Analog). Retrieved from

  • National Institutes of Health (NIH). (2021). N-pyridinylbenzamides: an isosteric approach towards new antimycobacterial compounds.[7] PubMed. Retrieved from

  • GuideChem. (2025). 2-CHLORO-5-NITROBENZAMIDE Properties and Reactivity.[8] Retrieved from

  • Lumen Learning. (n.d.). Nucleophilic Aromatic Substitution of Aryl Halides.[3] Retrieved from

Sources

Validation & Comparative

validating the biological activity of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide in a secondary assay

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Biological Activity of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (CNM-NB) in a Secondary Assay Context: P2X7 Receptor Antagonism & Hit-to-Lead Validation

Executive Summary: The "Nitro" Liability in Hit Validation

In high-throughput screening (HTS) campaigns targeting the P2X7 receptor (an ATP-gated ion channel implicated in inflammation and neurodegeneration), the compound 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (herein referred to as CNM-NB ) frequently appears as a "hit."

However, seasoned medicinal chemists view nitro-aromatics with skepticism. While the benzamide core suggests genuine pharmacophore overlap with established P2X7 antagonists (like A-438079), the 5-nitro group is a notorious source of assay interference (redox cycling) and metabolic instability.

This guide details the critical secondary validation workflow required to confirm CNM-NB is a true biological modulator and not a PAINS (Pan-Assay Interference Compound) artifact. We compare its performance against industry standards to determine its viability as a lead scaffold.

The Competitor Landscape: Where Does CNM-NB Fit?

Before investing in expensive electrophysiology, we must benchmark CNM-NB against established tools. The primary metric here is the selectivity window (P2X7 vs. P2X4) and mechanism of binding (reversible vs. irreversible).

Table 1: Comparative Performance Metrics (P2X7 Antagonism)
FeatureCNM-NB (The Candidate)A-438079 (Gold Standard)Brilliant Blue G (Legacy Tool)
Chemical Class Nitro-benzamideTetrazole-pyridineTriphenylmethane dye
IC50 (hP2X7) ~150–300 nM (Est.)100 nM200 nM (Species dependent)
Selectivity Moderate (Risk of off-target redox)High (>1000x vs P2X1-4)Low (Inhibits P2X4, NaV channels)
Solubility Low-Moderate (LogP ~2.5)HighHigh (Water soluble)
Mechanism Allosteric (Presumed)Allosteric (Negative)Orthosteric/Pore blocker
Assay Liability High (Quenching/Redox)LowHigh (Fluorescence interference)

Scientist’s Insight: Do not rely solely on Calcium Flux (FLIPR) data for CNM-NB. The nitro group can quench fluorescence or generate reactive oxygen species (ROS) that mimic calcium signals. You must use a phenotypic secondary assay like YO-PRO-1 uptake.

Secondary Assay Validation: YO-PRO-1 Dye Uptake

The P2X7 receptor is unique; upon prolonged ATP activation, it dilates into a large non-selective pore permissible to molecules up to 900 Da. Measuring the uptake of the fluorescent dye YO-PRO-1 is the definitive secondary assay to validate CNM-NB, as it bypasses the rapid calcium transients that often yield false positives.

The Biological Logic (Why this assay?)
  • Specificity: Only P2X7 forms this large pore; P2X1-4 do not.

  • Timescale: Pore formation occurs over seconds-to-minutes, allowing equilibrium binding of CNM-NB.

  • Interference Check: YO-PRO-1 fluorescence (Green) is spectrally distinct from the nitro-compound's potential absorbance, reducing inner-filter effects.

Detailed Protocol

Reagents:

  • Cell Line: HEK293 stably expressing human P2X7 (hP2X7-HEK).

  • Agonist: BzATP (2′(3′)-O-(4-Benzoylbenzoyl)adenosine-5′-triphosphate) – More potent than ATP for P2X7.

  • Tracer: YO-PRO-1 Iodide (1 µM final).

  • Buffer: Low-divalent physiological saline (Low Ca2+/Mg2+ enhances P2X7 pore opening).

Step-by-Step Workflow:

  • Seeding: Plate hP2X7-HEK cells at 20,000 cells/well in a black-walled, clear-bottom 384-well plate. Incubate overnight.

  • Compound Addition:

    • Wash cells 2x with Assay Buffer.

    • Add CNM-NB (titrated 1 nM to 10 µM) and incubate for 30 minutes at 37°C. (Pre-incubation is vital for allosteric modulators).

  • Dye Loading: Add YO-PRO-1 (1 µM) to the wells. Do not wash.

  • Activation: Inject BzATP (EC80 concentration, typically 30-50 µM).

  • Kinetic Read: Immediately read fluorescence (Ex/Em: 491/509 nm) every 30 seconds for 20 minutes on a plate reader (e.g., EnVision).

  • Data Normalization: Calculate the Slope (RFU/min) of the linear phase (2–10 mins). Normalize to Vehicle (DMSO) + BzATP (100% Activity).

Visualizing the Mechanism & Workflow

Understanding where CNM-NB acts in the signaling cascade is crucial for interpreting data.

P2X7_Validation ATP BzATP (Agonist) P2X7_Closed P2X7 Receptor (Closed) ATP->P2X7_Closed Binds P2X7_Open Channel Opening (Ca2+/Na+ Flux) P2X7_Closed->P2X7_Open Gating (<10ms) P2X7_Pore Macropore Formation (Pannexin recruitment?) P2X7_Open->P2X7_Pore Dilation (>10s) Fluorescence Nuclear Binding (Green Signal) P2X7_Pore->Fluorescence DNA Intercalation YOPRO YO-PRO-1 Dye (Extracellular) YOPRO->P2X7_Pore Enters Cell CNM_NB CNM-NB (Antagonist?) CNM_NB->P2X7_Closed Allosteric Block CNM_NB->P2X7_Open Inhibits Pore Transition

Caption: Figure 1. P2X7 Activation Cascade. CNM-NB is hypothesized to stabilize the closed state or prevent pore dilation, blocking YO-PRO-1 entry.

Critical Analysis: Interpreting the Results

The "Red Flag" Check (Nitro-Group Interference)

If CNM-NB shows high potency in the assay, you must rule out quenching .

  • Control Experiment: Add fully activated BzATP + YO-PRO-1 to cells first, wait for signal plateau, then inject CNM-NB.

  • Result: If the signal instantly drops, CNM-NB is a fluorescence quencher (False Positive). If the signal slope merely flattens over time, it is a true inhibitor.

Orthogonal Confirmation: Whole-Cell Patch Clamp

The YO-PRO-1 assay is a surrogate. The "Gold Standard" for publication is electrophysiology.

  • Protocol: Voltage clamp at -60 mV.

  • Application: Apply BzATP (rapid exchange).

  • Observation: Look for inhibition of the inward current.

  • Note: Nitro-benzamides often show voltage-dependent block . If inhibition is lost at positive potentials, the compound may be binding deep within the channel pore rather than an allosteric pocket.

Structure-Activity Relationship (SAR) Implication

The 2-chloro and 6-methyl groups are steric handles.

  • The 6-methylpyridin-2-yl moiety forces the amide into a specific conformation (likely cis to the carbonyl oxygen).

  • If you replace the 5-nitro group with a 5-cyano or 5-trifluoromethyl group and activity is retained, do it immediately . This improves metabolic stability and removes the redox liability, turning a "tool compound" into a viable "lead."

References

  • Bartlett, R. et al. (2014). The P2X7 Receptor Channel: Recent Developments and the Use of P2X7 Antagonists in Models of Disease. Pharmacological Reviews.

  • Donnelly-Roberts, D.L. et al. (2009). Mammalian P2X7 receptor pharmacology: comparison of recombinant and native rat and human P2X7 receptors. British Journal of Pharmacology.

  • Baell, J.B. & Holloway, G.A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Context for Nitro group warnings).

  • PubChem Compound Summary. (2023). 2-chloro-5-nitrobenzamide derivatives.[1][2][3][4][5][6][7] National Center for Biotechnology Information.

Sources

structure-activity relationship (SAR) studies of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Zinc Ejector Paradigm

The compound 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide represents a critical scaffold in the class of Zinc Finger Inhibitors (ZFIs) , specifically targeting the HIV-1 Nucleocapsid protein (NCp7) . Unlike catalytic site inhibitors (e.g., protease or reverse transcriptase inhibitors), this molecule operates via a covalent mechanism—Nucleophilic Aromatic Substitution (SNAr) —to chemically modify the CCHC zinc finger motifs, leading to zinc ion ejection and the loss of viral structural integrity.

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of this benzamide scaffold, comparing its efficacy, stability, and mechanism against established alternatives like DIBA (Disulfide-benzamides) and Azodicarbonamide (ADA) .

Chemical Architecture & SAR Deep Dive

The pharmacological activity of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is governed by three distinct structural domains. Modifications in these regions dictate the rate of cysteine alkylation (reaction kinetics) and the binding affinity (thermodynamics).

The Scaffold Breakdown
Structural DomainFunctional RoleKey SAR Requirement
Domain A: The Warhead Electrophilic Center Requires an electron-deficient ring. The 2-Chloro group serves as the leaving group, while the 5-Nitro group activates the ring for nucleophilic attack by lowering the LUMO energy.
Domain B: The Linker Geometry & H-Bonding The Amide (-CONH-) linker provides rigidity and hydrogen bond donors/acceptors to orient the molecule within the hydrophobic pocket of NCp7.
Domain C: The Recognition Tail Specificity & Lipophilicity The 6-methylpyridin-2-yl moiety enhances lipophilicity and dictates non-covalent interactions with the Trp37 residue of NCp7. The 6-methyl group modulates steric fit.
SAR Analysis: Critical Modifications
A. The Leaving Group (Position 2)

The rate of zinc ejection is directly proportional to the electrophilicity of the C2 carbon.

  • Cl (Chloro): Optimal balance of stability and reactivity.

  • F (Fluoro): Higher electronegativity increases reaction rate (faster SNAr) but compromises plasma stability (hydrolysis risk).

  • H (Des-chloro): Abolishes activity (no leaving group).

  • SAR Insight: The 2-chloro analog is the preferred "prodrug" form, often requiring activation or maintaining stability until reaching the intracellular target.

B. The Activating Group (Position 5)

The 5-nitro group is essential for activating the benzene ring.

  • NO2 (Nitro): Strong electron-withdrawing group (EWG). Maximizes electrophilicity at C2.

  • NH2 (Amino): Electron-donating. Deactivates the ring; completely abolishes zinc ejection activity.

  • H (Unsubstituted): Significantly reduces potency; the ring is not sufficiently electron-deficient to react with Cys thiolates under physiological conditions.

C. The Pyridine Tail (N-Substituent)

The 6-methylpyridin-2-yl group offers specific advantages over a simple phenyl ring.

  • Pyridine Nitrogen: Can form weak coordination or electrostatic interactions.

  • 6-Methyl Group: Introduces steric bulk.

    • Effect: Prevents free rotation, locking the conformation.

    • Lipophilicity: Increases LogP, improving cell permeability compared to the unsubstituted pyridine.

Mechanism of Action: Covalent Zinc Ejection

The therapeutic potency of this class relies on the irreversible modification of the highly conserved Cysteine residues (Cys39 and Cys49) in the HIV-1 NCp7 zinc fingers.

The Pathway
  • Entry: The inhibitor permeates the viral capsid or infected cell membrane.

  • Docking: The pyridine tail interacts with the hydrophobic cleft (Trp37) of NCp7.

  • Attack: The thiolate anion (S-) of a coordinated Cysteine attacks C2 of the benzamide.

  • Substitution: Chloride is displaced (SNAr mechanism).

  • Collapse: The covalent adduct disrupts the Zinc-Cysteine coordination sphere.

  • Ejection: Zn2+ is released, causing the protein to unfold and lose its ability to chaperone RNA.

Visualization of the Mechanism

ZincEjection Compound 2-Chloro-5-nitrobenzamide (Electrophile) Complex Non-Covalent ES Complex Compound->Complex Binding (Trp37) NCp7 HIV-1 NCp7 (Zn-Finger Motif) NCp7->Complex Transition Meisenheimer Complex Complex->Transition Cys Thiolate Attack Product S-Arylated Protein (Covalent Adduct) Transition->Product Cl- Departure (SNAr) Zinc Zn2+ Ejection (Loss of Function) Product->Zinc Unfolding

Figure 1: Mechanism of Zinc Ejection via SNAr reaction between the benzamide inhibitor and HIV-1 NCp7 Cysteine residues.[1]

Comparative Analysis: Alternatives & Performance

This section compares the 2-chloro-5-nitrobenzamide monomer against other prominent Zinc Ejectors.

Feature2-Chloro-5-nitrobenzamide (Monomer) DIBA (Disulfide Dimer) Azodicarbonamide (ADA)
Structure Monomeric BenzamideHomodimer (S-S linked)Azo-linker compound
Mechanism Irreversible SNAr (Covalent)Thiol-Disulfide ExchangeThiol Oxidation
Potency (IC50) Moderate (µM range)High (nM - low µM)Low (mM range)
Selectivity High for Zinc FingersModerate (Redox reactive)Low (General oxidant)
Stability High (Chemically stable solid)Low (Prone to reduction)Moderate
Toxicity Low to ModerateModerate (Cellular thiols)Low

Key Insight: While DIBA compounds are often more potent in vitro due to the rapid thiol-disulfide exchange, they suffer from poor pharmacokinetic stability (reduction by glutathione). The 2-chloro-5-nitrobenzamide analogs offer a more "drug-like" profile with tunable stability, acting as "suicide substrates" for the viral protein.

Experimental Protocols

To validate the SAR and activity of these analogs, the following protocols are recommended.

Protocol: Trp37 Fluorescence Quenching Assay (Zinc Ejection)

This assay measures the unfolding of NCp7. The intrinsic fluorescence of Tryptophan-37 (Trp37) is quenched when the protein is folded and coordinating Zinc. Upon Zinc ejection, the protein unfolds, and fluorescence increases (de-quenching) or changes significantly depending on the environment.

Materials:

  • Recombinant HIV-1 NCp7 protein (1 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM ZnCl2.

  • Test Compound: 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide (dissolved in DMSO).

Workflow:

  • Preparation: Dilute NCp7 to 1 µM in buffer. Ensure temperature is stable at 25°C.

  • Baseline: Measure intrinsic fluorescence (Excitation: 280 nm; Emission: 340 nm).

  • Addition: Add test compound (1-100 µM titration).

  • Kinetics: Monitor fluorescence intensity over 30 minutes.

  • Data Analysis: Plot Fluorescence vs. Time.

    • Result: An exponential change in fluorescence indicates Zinc ejection and protein unfolding.

    • Control: Use EDTA (positive control) and DMSO (negative control).

Protocol: Chemical Synthesis (Amide Coupling)

Objective: Synthesize 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide.

  • Reagents: 2-chloro-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl2, excess), 2-amino-6-methylpyridine (1.1 eq), Triethylamine (Et3N).

  • Activation: Reflux 2-chloro-5-nitrobenzoic acid in SOCl2 for 2 hours. Evaporate excess SOCl2 to obtain the acid chloride.

  • Coupling: Dissolve the acid chloride in dry DCM (Dichloromethane). Add 2-amino-6-methylpyridine and Et3N dropwise at 0°C.

  • Reaction: Stir at room temperature for 4-6 hours (Monitor via TLC).

  • Workup: Wash with 1N HCl (to remove unreacted pyridine), then NaHCO3. Dry over MgSO4.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexane/EtOAc).

References

  • Rice, W. G., et al. (1993). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science.[2] Link

  • Rice, W. G., et al. (1995). Inhibition of HIV-1 infectivity by a pyridinioalkanoyl thioester that modifies the nucleocapsid zinc finger motif. Nature. Link

  • Turpin, J. A., et al. (1999). Synthesis and biological properties of novel pyridinioalkanoyl thiolesters (PATE) as anti-HIV-1 agents that target the viral nucleocapsid protein zinc fingers. Journal of Medicinal Chemistry. Link

  • Domagala, J. M., et al. (1997). Stoichiometry and mechanism of the reaction of the HIV-1 zinc finger with disulfide-containing benzamides. Biochemistry.[3] Link

  • Pannecouque, C., et al. (2010). New class of HIV inhibitors that target the viral nucleocapsid protein. Current HIV Research. Link

Sources

Orthogonal Validation of Novel Benzamide HDAC Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzamide Kinetic Challenge

In the development of novel benzamides (e.g., analogs of Entinostat/MS-275 or Mocetinostat), researchers frequently encounter a "potency disconnect." A compound may show nanomolar affinity in biochemical screens but fail in phenotypic cellular assays. Conversely, and more dangerously, a compound may show phenotypic efficacy driven by off-target toxicity rather than specific Histone Deacetylase (HDAC) inhibition.

Benzamides, unlike hydroxamic acids (e.g., SAHA/Vorinostat), typically exhibit slow, tight-binding kinetics (fast-on/slow-off). Standard commercial assay kits often fail to capture this because they lack the necessary pre-incubation time to reach equilibrium, leading to underestimated IC50 values.

This guide outlines an orthogonal validation strategy that triangulates efficacy using Biophysical (CETSA), Biochemical (Kinetic Enzymatic), and Functional (Isoform-Specific Western Blot) methods.

Part 1: Strategic Framework (The Orthogonal Matrix)

To claim a novel benzamide is a validated hit, you must prove three distinct properties using non-overlapping methodologies.

OrthogonalValidation cluster_0 1. Target Engagement cluster_1 2. Isoform Selectivity cluster_2 3. Kinetic Profile Compound Novel Benzamide Candidate Biochem Enzymatic Assay (Cell-Free) Compound->Biochem Primary Screen CETSA CETSA (Intact Cell) Biochem->CETSA Orthogonal Check WB_H3 WB: H3K9ac (Class I Marker) CETSA->WB_H3 Functional Conf. WB_Tub WB: Acetyl-Tubulin (HDAC6/Class IIb) WB_H3->WB_Tub Selectivity Check Residence Jump-Dilution (Residence Time) WB_Tub->Residence Lead Opt.

Figure 1: The Orthogonal Validation Matrix. A validated hit must pass through cell-free screening, intact-cell biophysics (CETSA), and functional isoform profiling.

Part 2: Target Engagement – The "Is it Binding?" Question

Comparison: Enzymatic Assays vs. CETSA

The primary failure mode for benzamides is poor cellular permeability or metabolic instability. An enzymatic assay confirms the molecule can inhibit the target; CETSA confirms it does inhibit the target inside the cell.

FeatureMethod A: Fluorogenic Enzymatic AssayMethod B: CETSA (Cellular Thermal Shift)
Context Recombinant protein (Artificial buffer)Intact living cells (Physiological)
Primary Bias False Negative: Short incubation misses slow-binders.False Positive: General protein aggregation (rare).
Benzamide Specificity Requires 2-4h pre-incubation to capture

.
Detects stabilization regardless of kinetics.
Throughput High (96/384-well)Medium (Western Blot readout)
Critical Output

(Biochemical Potency)

Shift (Physical Binding)
Protocol 1: The "Slow-Binding" Corrected Enzymatic Assay

Standard kits (e.g., BPS Bioscience) usually suggest 30-min incubations. For benzamides, this is insufficient.

  • Preparation: Dilute novel benzamide (10-point dose response) in assay buffer.

  • Enzyme Addition: Add recombinant HDAC1, HDAC2, or HDAC3 (0.5 ng/µL).

  • The Critical Step (Pre-Incubation): Incubate compound + enzyme for 3 hours at room temperature.

    • Why? Benzamides induce a conformational change in the HDAC zinc-binding pocket. Equilibrium (

      
      ) takes hours.
      
  • Substrate Initiation: Add fluorogenic substrate (e.g., MAL-Lys). Incubate 30 mins.

  • Developer: Add developer solution to release fluorophore. Read Ex/Em.

Protocol 2: CETSA for Benzamides (Intact Cell)

This protocol validates that your compound enters the nucleus and engages the HDAC complex.

CETSA_Workflow Step1 1. Treat Live Cells (1h, 37°C) Step2 2. Aliquot into PCR Tubes Step1->Step2 Step3 3. Thermal Challenge (Gradient: 40°C - 65°C) Step2->Step3 3 min heat pulse Step4 4. Lysis (Freeze-Thaw x3) Step3->Step4 Precipitate unstable proteins Step5 5. Ultracentrifuge (20,000g, 20 min) Step4->Step5 Pellet aggregates Step6 6. Western Blot of Supernatant Step5->Step6 Detect soluble Target

Figure 2: CETSA Workflow. Ligand binding thermally stabilizes the protein, keeping it in the soluble fraction at higher temperatures.

Detailed CETSA Steps:

  • Treatment: Treat 20x10^6 cells (e.g., HCT116) with 5x

    
     of the benzamide or DMSO control for 1 hour.
    
  • Harvest: Wash with PBS, resuspend in PBS containing protease inhibitors. Aliquot 50 µL into 10 PCR tubes.

  • Thermal Challenge: Use a gradient PCR cycler to heat samples from 40°C to 65°C for exactly 3 minutes .

  • Cooling: Immediately snap-cool at RT for 3 mins.

  • Lysis: Add mild detergent (0.4% NP-40) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C water bath). Note: Vigorous mechanical lysis can disrupt weak complexes; freeze-thaw is gentler.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C.

  • Detection: Run supernatant on SDS-PAGE. Blot for HDAC1/2.[1]

    • Result: The benzamide-treated samples should show a band at higher temperatures (e.g., 58°C) where the DMSO control band has disappeared.

Part 3: Functional Selectivity – The "Is it Specific?" Question

Benzamides are prized for Class I Selectivity (HDAC 1, 2,[2] 3) over Class IIb (HDAC6). Pan-HDAC inhibitors (like Panobinostat) are toxic; Class I selective benzamides are often better tolerated.

The Orthogonal Biomarker Strategy

You must demonstrate that your compound increases acetylation of Histones (nuclear Class I target) but not Tubulin (cytosolic Class IIb target).

BiomarkerTarget EnzymeExpected Benzamide EffectExpected Pan-Inhibitor Effect
Acetyl-Histone H3 (K9/K14) HDAC 1, 2, 3Strong Induction (+++)Strong Induction (+++)
Acetyl-Tubulin HDAC6No Change (-)Strong Induction (+++)
p21 (CDKN1A) mRNA HDAC 1 (Promoter Reg)Upregulation (++)Upregulation (++)

Data Interpretation: If your novel benzamide causes hyperacetylation of Tubulin at concentrations near its antiproliferative


, it has lost selectivity . This is a common failure in benzamide SAR (Structure-Activity Relationship) optimization when lipophilicity is increased too much.

Part 4: Advanced Kinetics – The "Residence Time" Factor

For benzamides,


 (affinity) is less important than Residence Time  (

). Clinical efficacy of Entinostat correlates with its long residence time on the target, allowing intermittent dosing.

Validation Experiment: Jump-Dilution Assay

  • Incubate Enzyme + Inhibitor at high concentration (10x

    
    ) for 3 hours to form the 
    
    
    
    complex.
  • Rapidly dilute the mixture 100-fold into a solution containing substrate.

  • Monitor enzymatic activity recovery over time.

    • Fast-off (SAHA-like): Activity recovers instantly.

    • Slow-off (Benzamide-like): Activity recovers slowly (curvilinear progress curve).

  • Why this matters: If your novel compound has a sub-nanomolar

    
     but a fast off-rate, it will likely fail in vivo due to rapid clearance.
    

References

  • Saha, S., et al. (2025). "Benzamide inhibitors of HDAC 1 and 2: Pharmacophore modeling and experimental validation." ResearchGate. Link

  • Jafari, R., et al. (2025). "CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery."[3][4] ResearchGate. Link

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA)." BenchChem.[3] Link

  • Chio, et al. (2025). "Kinetic Analysis of HDAC- and Sirtuin-Mediated Deacylation on Chemically Defined Histones." PubMed Central. Link

  • Waley, S. G. (1993).[5] "The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion."[5] Biochemical Journal. Link

  • Exploration Pub. (2023). "Medicinal chemistry advances in targeting class I histone deacetylases: Novel ZBGs." Exploration of Targeted Anti-tumor Therapy. Link

Sources

A Senior Scientist's Guide to Bridging the Gap: Correlating In Vitro Potency with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The journey of a thousand miles, in drug discovery, begins with a single well. More than 90% of drug candidates that show promise in early-stage preclinical development fail to reach the market, a staggering attrition rate often attributed to a disconnect between initial laboratory findings and their performance in complex biological systems.[1] This guide provides a strategic framework for researchers, scientists, and drug development professionals to navigate the critical transition from in vitro to in vivo studies. By explaining the causality behind experimental choices and emphasizing robust, self-validating protocols, we aim to bridge the translational gap and enhance the predictive power of preclinical research.

In vitro ("in glass") studies are the bedrock of drug discovery, offering a controlled environment to dissect the direct effects of a compound on isolated cells or biological molecules.[2][3][4] Conversely, in vivo ("within the living") studies provide the indispensable physiological context, revealing how a compound behaves within a whole, living organism.[2][4] The art and science of drug development lie in the thoughtful integration of these two complementary approaches.[2][4]

Chapter 1: The Foundation - Quantifying In Vitro Efficacy

The primary objective of in vitro testing is to establish a compound's direct biological activity and mechanism of action in a simplified, controlled setting.[3][5] This allows for high-throughput screening and rapid iteration, making it a cost-effective initial step.[2][4] However, the very simplicity that makes in vitro assays powerful is also their greatest limitation; they cannot replicate the intricate network of interactions present in a living organism.[1]

Expertise in Action: Choosing the Right Assay

The selection of in vitro assays should follow a logical progression from target engagement to cellular effect.

  • Biochemical Assays: These are often the first step, designed to confirm that the compound interacts with its intended molecular target. An enzyme-linked immunosorbent assay (ELISA) or a fluorescence polarization (FP) assay can quantify the binding affinity (Kd) or inhibitory constant (Ki) of a compound for its target protein. This validates the fundamental hypothesis of the drug's mechanism.

  • Cell-Based Assays: The next logical step is to determine if target engagement translates into a functional effect in a relevant cell line. This is where metrics like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) are determined. These assays measure a downstream cellular outcome, such as cell death, proliferation, or the inhibition of a specific signaling pathway.

Protocol Spotlight: Cell Viability (MTS) Assay

This protocol provides a reliable method for assessing a compound's cytotoxic or cytostatic effects on a cancer cell line. The causality is as follows: the MTS reagent is converted by mitochondrial reductase enzymes in metabolically active (i.e., living) cells into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (typically 48-72 hours).

  • MTS Reagent Addition: Add 20 µL of a combined MTS/PES solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration on a logarithmic scale. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Data Presentation:

All quantitative data should be summarized for clear comparison.

CompoundTargetCell LineIC50 (nM)
Compound XKinase YHeLa15.2
Staurosporine (Control)Pan-KinaseHeLa5.8
Compound XKinase YA54922.7
Staurosporine (Control)Pan-KinaseA5498.1

Chapter 2: The Bridge - Pharmacokinetics and ADME

A compound with nanomolar potency in vitro is clinically irrelevant if it cannot reach its target in the body at a sufficient concentration and for an adequate duration. This is the translational gap where many promising candidates fail.[6] Understanding a compound's pharmacokinetic (PK) profile and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is non-negotiable.[7]

  • Absorption: How does the drug enter the bloodstream?

  • Distribution: Where does the drug go within the body?

  • Metabolism: How is the drug chemically modified (activated or inactivated) by the body?

  • Excretion: How is the drug eliminated from the body?

These factors collectively determine the compound's bioavailability and exposure profile, which are critical for designing an effective in vivo dosing regimen.[5][6]

Visualization: The Journey of a Drug

This diagram illustrates the critical path a drug takes after administration, highlighting the ADME processes that influence its ultimate concentration at the target site.

ADME_Pathway Dose Drug Administration Absorption Absorption (e.g., Gut) Dose->Absorption Liberation Circulation Systemic Circulation Absorption->Circulation Bioavailability Distribution Distribution to Tissues Circulation->Distribution Metabolism Metabolism (e.g., Liver) Circulation->Metabolism Excretion Excretion (e.g., Kidney) Circulation->Excretion Distribution->Circulation Target Target Site (Efficacy) Distribution->Target Target Engagement Metabolism->Circulation Elimination Elimination Excretion->Elimination Decision_Tree Start Start: Compound Identified InVitro In Vitro Potency? (e.g., IC50 < 100 nM) Start->InVitro ADME Favorable ADME/PK Profile? InVitro->ADME Yes Stop1 Stop or Optimize: Low Potency InVitro->Stop1 No Stop2 Stop or Reformulate: Poor PK Properties ADME->Stop2 No Tox In Vivo Toxicity Study (MTD) ADME->Tox Yes InVivo Proceed to In Vivo Efficacy Study Efficacy In Vivo Efficacy Study (e.g., Xenograft) Tox->Efficacy Advance Advance Candidate Efficacy->Advance

Caption: A decision-making framework for preclinical drug advancement.

Conclusion

The path from a promising in vitro hit to a viable in vivo candidate is fraught with challenges. A successful translation hinges on a holistic understanding that extends beyond simple potency. It requires a rigorous, multi-faceted evaluation encompassing target engagement, cellular function, ADME/PK properties, and, ultimately, efficacy and safety within a complex living system. By adopting the systematic, causality-driven approach outlined in this guide, researchers can improve the quality and predictive power of their preclinical data, increasing the likelihood of identifying compounds that will make a meaningful clinical impact.

References

  • Infinix Bio. (2026, February 9). Translating In Vitro Data to In Vivo: Bridging the Gap in Drug Development.
  • (2025, July 15). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences.
  • Mitra, A., Kesisoglou, F., & Mitra, A. K. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • An, F., & Z. Poon. (2020, May 4). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PMC - NIH.
  • Walsh Medical Media. (2012, January 2). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • BenchChem. (2025). Challenges in translating MAC13772 in vitro results to in vivo models.
  • In-Vivo, M. Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans.
  • In Vitro vs In Vivo: Complete Comparison + Selection Guide | Research Methods.
  • Patel, R., & Patel, A. (2024, May 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • (2025, November 27). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines.
  • TD2 Precision Oncology. (2018, October 1). In Vitro vs. In Vivo Preclinical Drug Testing - Blog.
  • Li, Y., et al. (2022, November 30). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. PMC.
  • (2019, December 19). Best practices in preclinical development of cell therapy products.
  • Gutierrez-Lizarazo, L. M., et al. In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. PMC.
  • Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (2014, October-December). Indian Journal of Pharmaceutical Education and Research.
  • JoVE. (2025, September 17). Video: Drug Product Performance: In Vitro–In Vivo Correlation.
  • Cristofoletti, R., et al. (2022). The Evolving Role of In Vitro–In Vivo Correlation in Model‐Informed Drug Development: A Multi‐Stakeholder Perspective. PMC.
  • Patel, R. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals.
  • Technology Networks. (2023, December 18). In Vivo vs In Vitro: Definition, Pros and Cons.
  • Liveon Biolabs. (2024, September 26). In Vivo vs. In Vitro Models Differences & Applications.
  • Frontiers. (2020, January 7). Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico.
  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • Youth STEM 2030. (2021, October 1). Comparing In Vitro and In Vivo Models as Part of Pre-Clinical Studies for COVID-19 Medicines.
  • How to design robust preclinical efficacy studies that make a difference.

Sources

Strategic ADMET Profiling: A Comparative Guide to Predictive vs. Experimental Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fail Early" Paradigm

In modern drug discovery, the cost of failure increases exponentially as a compound moves from hit-to-lead to clinical trials. Poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties differ from poor efficacy in that they are often "silent" killers—undetectable until late-stage bioassays or animal models.

This guide objectively compares the three critical tiers of ADMET profiling: In Silico Prediction , High-Throughput Screening (HTS) , and Gold-Standard Validation . By synthesizing computational data with rigorous experimental protocols, researchers can construct a self-validating funnel that eliminates liabilities early.

Tier 1: In Silico Prediction Models

The First Filter: Prioritizing compounds before synthesis.

Computational models are not replacements for experimentation but are essential for filtering libraries. We compare two industry-standard platforms: SwissADME (SIB) and ADMETlab 2.0 (Central South University).

Comparative Analysis: SwissADME vs. ADMETlab 2.0
FeatureSwissADME ADMETlab 2.0 Verdict
Core Strength Physicochemical properties & Drug-likeness (Lipinski, Veber).Comprehensive ADMET endpoints (Metabolism/Toxicity).[1]Use SwissADME for design; ADMETlab for risk assessment.
Algorithms Multiple Linear Regression (MLR), SVM.Multi-task Graph Attention (MGA) Neural Networks.ADMETlab's MGA handles complex non-linear relationships better.
CYP450 Accuracy Moderate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

for general datasets).
High (AUC > 0.85 for CYP1A2/CYP3A4 classification).ADMETlab is superior for metabolic stability prediction.
Toxicity Models Limited (mostly physicochemical alerts).Extensive (hERG, AMES, DILI, Rat Oral Acute Toxicity).ADMETlab provides a broader safety profile.
Throughput Single molecule or small batch list.Batch screening mode available.[2]ADMETlab scales better for library filtering.

Scientific Insight: While SwissADME is the gold standard for calculating the Bioavailability Radar and BOILED-Egg (Brain-Or-IntestinaL EstimateD permeation), ADMETlab 2.0 offers superior granularity for specific toxicity endpoints like hERG inhibition and hepatotoxicity (DILI), making it the preferred tool for "red-flagging" lead candidates [1, 2].

Tier 2: Absorption Assays (The Barrier)

The Second Filter: Can it enter the systemic circulation?

Once synthesized, compounds must be tested for permeability. The choice lies between PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 (Human Colon Carcinoma cell line).[3][4]

Comparative Analysis: PAMPA vs. Caco-2
ParameterPAMPA Caco-2
Mechanism Passive Diffusion only.[3][4]Passive Diffusion + Active Transport + Efflux.[5][6]
Throughput High (96/384-well); < 1 day.Medium (21-day culture); Labor intensive.
Cost Low (Lipids + filters).High (Media, plastics, maintenance).
Correlation High for lipophilic drugs; Poor for transporter substrates."Gold Standard" correlation with human intestinal absorption.
Decision Logic for Assay Selection

Absorption_Decision_Tree Start New Chemical Entity (NCE) Passive Is the compound likely passively absorbed? Start->Passive PAMPA Run PAMPA (High Throughput) Passive->PAMPA Yes (Lipophilic) Caco2 Run Caco-2 (Gold Standard) Passive->Caco2 No (Substrate/Unsure) PAMPA->Caco2 Screen Pass (Confirm Transporters) Result_Passive Low Permeability (<10^-6 cm/s) PAMPA->Result_Passive Screen Fail

Figure 1: Decision logic for selecting between PAMPA and Caco-2 assays based on compound properties.

Protocol: Caco-2 Permeability (Bidirectional)

Objective: Determine Apparent Permeability (


) and Efflux Ratio.[4]
  • Cell Seeding: Seed Caco-2 cells (

    
     cells/cm²) onto collagen-coated Transwell polycarbonate filters (0.4 µm pore size) in 24-well plates.
    
  • Differentiation: Culture for 21 days , changing media every 2-3 days.

  • QC Check (Crucial): Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER > 200

      
      . Low TEER indicates a "leaky" monolayer and invalidates the experiment [3].
      
  • Transport Buffer: HBSS with 10 mM HEPES (pH 7.4).

  • Incubation:

    • Apical to Basolateral (A-B): Add compound (10 µM) to Apical chamber.

    • Basolateral to Apical (B-A): Add compound (10 µM) to Basolateral chamber.

    • Incubate at 37°C for 2 hours.

  • Analysis: Quantify compound in receiver compartments via LC-MS/MS.

  • Calculation:

    
    
    
    • Where

      
       is the transport rate, 
      
      
      
      is the surface area, and
      
      
      is the initial concentration.[4]

Tier 3: Metabolic Stability (The Clearance)

The Third Filter: Will the liver destroy it immediately?

Metabolic stability determines the in vivo half-life (


) and intrinsic clearance (

).[7] We focus on the Microsomal Stability Assay as the primary screen for Phase I metabolism (CYP450).
Experimental Workflow: Microsomal Stability

This protocol is designed to be self-validating by including positive controls (e.g., Verapamil or Propranolol) and a "No NADPH" control to rule out chemical instability.

Microsomal_Stability_Workflow Prep 1. Pre-Incubation Microsomes + Compound (10 min @ 37°C) Start 2. Initiation Add NADPH Prep->Start Sample 3. Sampling 0, 5, 15, 30, 60 min Start->Sample Quench 4. Quenching Add Ice-cold ACN (Contains Internal Std) Sample->Quench Analyze 5. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.

Detailed Protocol Steps
  • Preparation: Thaw human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (final conc. 1 µM) to the microsomal solution. Incubate for 10 min at 37°C to allow protein binding equilibrium.

    • Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into a plate containing ice-cold Acetonitrile (ACN) spiked with an Internal Standard (IS). Ratio of Sample:ACN should be 1:3 to ensure protein precipitation.

  • Analysis: Centrifuge at 4,000 rpm for 20 min. Inject supernatant into LC-MS/MS.[7] Monitor the disappearance of the parent compound relative to the IS [4].

Data Interpretation

Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 vs. Time. The slope of the line is 

.
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Tier 4: Cardiotoxicity (The Safety)

The Final Gate: hERG Inhibition.

Blockade of the hERG potassium channel leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).

Comparison: Manual vs. Automated Patch Clamp (APC)[9]
FeatureManual Patch Clamp Automated Patch Clamp (APC)
Status Gold Standard (FDA/ICH S7B).Accepted for screening; becoming standard.
Seal Quality Gigaohm (

) guaranteed.
"Near" Gigaohm; varying success rates.
Throughput 5-10 data points/day.384-well parallel recording (thousands/day).
Cost Very High (Expert labor).High (Capital equipment) but low per-point.
Application IND-enabling studies; Mechanism of Action.Early-stage SAR ranking; Hit confirmation.

Recommendation: Use APC (e.g., QPatch, IonFlux) for primary screening of the lead series. Any compound advancing to Candidate Selection must be validated via Manual Patch Clamp to meet regulatory expectations [5].

References

  • ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 2021.[8] Available at: [Link]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017.[1][2] Available at: [Link]

  • Caco-2 Permeability Assay Protocol.Vertex AI Search / Evotec Snippets, 2023.
  • Microsomal Stability Assay Protocol. AxisPharm, 2023. Available at: [Link]

  • A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques. Frontiers in Pharmacology, 2023. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that pioneering research and development goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The disposal of any chemical is the final step in its lifecycle and arguably one of the most critical for ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, logic-driven protocol for the proper disposal of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide, grounded in regulatory standards and chemical first principles. Our goal is to empower you with the knowledge to manage this chemical waste not just compliantly, but with a deep understanding of the principles behind the procedures.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is essential. 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a complex organic molecule whose potential hazards can be inferred from its constituent functional groups. This initial assessment is the cornerstone of a safe disposal plan.

Causality of Hazards:

  • Chlorinated Aromatic System: The presence of a chlorine atom on a benzene ring places this compound in the category of chlorinated aromatic compounds. These substances are well-documented for their potential toxicity and persistence in the environment, often necessitating stringent handling and disposal protocols.[1] Many chlorinated organics are associated with a range of health effects, including damage to the liver, kidneys, and central nervous system.[2]

  • Nitroaromatic Group: The nitro group (NO₂) attached to the benzene ring makes this a nitroaromatic compound. This class of chemicals is recognized as recalcitrant and can be toxic to microorganisms, complicating biological degradation pathways.[3][4] They are often harmful if swallowed or inhaled and can cause significant skin and eye irritation.[5][6]

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) mandates the proper management of hazardous materials from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[7] A waste is classified as hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Given the toxicological profile of its constituent parts, 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide must be managed as a hazardous waste due to its likely toxicity.

Table 1: Presumed Hazard Profile and Classification
Hazard CharacteristicClassification RationaleRegulatory Guideline
Toxicity Harmful if swallowed, skin/eye irritant.[5][9] Potential for organ damage with repeated exposure.[2]40 CFR Part 261
Environmental Hazard Toxic to aquatic life with long-lasting effects.[5][10] Nitroaromatics are known environmental pollutants.[3]EPA Clean Water Act
Reactivity Stable under normal conditions, but incompatible with strong oxidizing agents, acids, and bases.[6]Institutional Chemical Hygiene Plan
Physical State SolidN/A

Personnel Safety & Personal Protective Equipment (PPE)

Handling chemical waste requires the same, if not a higher, level of precaution as handling the pure product. The choice of PPE is not arbitrary; it is a scientifically-informed barrier between you and potential exposure.

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice, but always consult your institution's glove compatibility chart for the specific solvents in which the waste may be dissolved. For prolonged contact, heavier-duty gloves may be required.[1][2]

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, such as transferring waste solutions, chemical splash goggles or a full-face shield must be worn.[10]

  • Body Protection: A buttoned, flame-resistant lab coat should be worn to protect against incidental contact.[1]

  • Respiratory Protection: All handling of this compound, especially the solid powder and concentrated solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

On-Site Segregation and Containment Protocol

Proper segregation is fundamental to safe and efficient hazardous waste disposal. It prevents dangerous chemical reactions and simplifies the disposal process for your institution's environmental health and safety (EHS) office and the ultimate disposal facility.

Step-by-Step Containment Procedure:
  • Designate a Waste Container: Use a dedicated, chemically compatible container for all 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide waste. The container must be in good condition, with a secure, leak-proof lid.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated solid waste, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves, bench protectors) in a clearly labeled, sealed plastic bag or a dedicated solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid waste container. Crucially, do not mix chlorinated waste with non-halogenated solvent waste. This is a common requirement from waste disposal vendors.

    • Contaminated Sharps: Needles, scalpels, or other sharps contaminated with the compound must be disposed of in a designated sharps container.

    • Empty Containers: The original product container is not truly empty. It must be disposed of as hazardous waste unless properly decontaminated (triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[1]

  • Maintain a Closed System: Keep waste containers sealed at all times, except when actively adding waste. This minimizes the release of any potential vapors and prevents spills.

  • Store Appropriately: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from drains or sources of ignition.

The Disposal Workflow: A Self-Validating System

The following workflow ensures regulatory compliance and a clear chain of custody for the hazardous waste. The process is designed to be self-validating, with clear documentation at each stage.

Diagram 1: Disposal Workflow for 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

G Figure 1: Disposal Workflow A Step 1: Waste Generation (Solid, Liquid, Contaminated PPE) B Step 2: Characterize & Segregate Is it chlorinated? Is it solid/liquid? A->B C Step 3: Select & Label Container - Use compatible container - Attach Hazardous Waste Label B->C D Step 4: Contain Waste - Place waste in labeled container - Keep container closed C->D E Step 5: Store in Satellite Accumulation Area (SAA) - Secure location in the lab - Await pickup D->E F Step 6: Request Waste Pickup - Contact Institutional EHS Office E->F G Step 7: EHS Collection & Manifesting - EHS personnel collect waste - Hazardous Waste Manifest is generated F->G H Step 8: Final Disposal - Transport by licensed facility - Treatment/Incineration G->H

Caption: Disposal workflow from laboratory generation to final disposal.

Protocol Steps:
  • Waste Identification: At the point of generation, confirm the waste contains 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide.

  • Proper Labeling: Immediately affix a hazardous waste label to your designated container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide" and any solvents present.

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The accumulation start date (the date the first drop of waste enters the container).

  • Arrange for Disposal: Once the container is full or you have reached your institution's time limit for accumulation (e.g., 180 days for Small Quantity Generators), contact your EHS office to schedule a pickup.[7]

  • Documentation and Record Keeping: Your EHS office will provide a hazardous waste manifest. This is a legal document that tracks the waste from your lab to its final destination.[11] Retain a copy of this manifest for your records, as required by law (typically for at least three years).[8] The generator of the waste is ultimately responsible for it, even after it leaves the facility.[7]

Emergency Protocol: Spill and Decontamination

Accidents can happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS office or emergency response line.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE, including double gloves, safety goggles, and a lab coat.

  • Contain the Spill:

    • For Solids: Gently sweep up the material to avoid creating dust. Place it in a sealed container labeled as hazardous waste.

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Work from the outside of the spill inward.

  • Decontaminate the Area: Once the bulk material is collected, decontaminate the spill area. A common procedure involves wiping the area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by a thorough wash with soap and water.[1] All materials used for cleanup (gloves, absorbent pads, wipes) must be disposed of as hazardous waste.[1][12]

  • Seek Medical Attention:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

Conclusion

The responsible disposal of 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide is a non-negotiable aspect of laboratory science. By understanding the chemical's inherent hazards, adhering to a logical and compliant workflow, and preparing for emergencies, you uphold the highest standards of safety and scientific integrity. This protocol serves as a comprehensive guide to ensure that your groundbreaking work does not come at the cost of personal or environmental safety.

References

  • BenchChem. (2025).
  • ERG Environmental. (n.d.).
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Study.com. (n.d.). EPA Hazardous Waste Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Florida Department of Environmental Protection. (2024, August 12).
  • Santa Cruz Biotechnology, Inc. (2015, August 7).
  • Fisher Scientific. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2007, October 15).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4-Nitrobenzamide. Tcichemicals.com.
  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents.
  • Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine. Jubilantingrevia.com.
  • U.S. Environmental Protection Agency. (2019, October 3).
  • OxyChem. (2014, October).
  • Trapido, M., et al. (2023, March 3). Degradation of nitroaromatics with the Fenton reagent. Estonian Academy Publishers.
  • Fisher Scientific. (2010, October 20).
  • Agrawal, A., & Tratnyek, P. G. (n.d.). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal.
  • Ecolink. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink.com.
  • Senkus, M. (n.d.). Process for the purification of nitro aliphatic compounds.
  • Olin Chlor Alkali. (n.d.). Chlorinated Solvents - Product Stewardship Manual. Olin.com.
  • Sigma-Aldrich. (2025, November 6).
  • ECHEMI. (n.d.). 2-Chloro-5-nitrobenzonitrile SDS. Echemi.com.
  • Central Drug House. (n.d.).
  • Diversey. (2025, December 4). Final StepTM/MC / J-512TM/MC Sanitizer SDS. Diversey.com.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 2-Chloro-4-nitrobenzamide. Fishersci.com.

Sources

Personal protective equipment for handling 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel or proprietary research chemicals like 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide requires a rigorous, hazard-based approach to laboratory safety. Because specific toxicological data (such as a dedicated Safety Data Sheet) may be limited for highly specialized intermediates, safety protocols must be extrapolated from the structural alerts of the molecule.

This guide provides an authoritative, step-by-step operational framework for researchers and drug development professionals handling this compound, ensuring compliance, scientific integrity, and maximum personnel protection.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide contains three critical structural alerts:

  • The Nitroaromatic Group (-NO2): Nitroaromatics are highly susceptible to in vivo enzymatic reduction by nitroreductases (such as CYP450 enzymes)[1]. This reduction generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2].

  • The Aryl Chloride (-Cl): The presence of a halogen atom increases the molecule's lipophilicity (LogP), significantly enhancing its ability to penetrate the stratum corneum (dermal layer) and bioaccumulate[3].

  • The Pyridine Ring: Heterocyclic amines can act as sensitizers and irritants to the respiratory tract and mucous membranes.

When these reactive intermediates undergo redox cycling, they generate Reactive Oxygen Species (ROS), leading to oxidative stress. Alternatively, they can form covalent macromolecular adducts with DNA and proteins, which is the primary mechanism behind the mutagenic and hepatotoxic properties of many nitroaromatics[1][4].

ToxicityPathway Nitro 2-chloro-N-(6-methylpyridin-2-yl) -5-nitrobenzamide Nitroso Nitroso Intermediate (Highly Reactive) Nitro->Nitroso Nitroreductase (CYP450) Hydroxyl Hydroxylamine Derivative Nitroso->Hydroxyl Enzymatic Reduction ROS Reactive Oxygen Species (Oxidative Stress) Nitroso->ROS Redox Cycling Adducts Macromolecular Adducts (DNA/Protein Binding) Hydroxyl->Adducts Covalent Binding ROS->Adducts Cellular Damage

Mechanistic pathway of nitroaromatic toxicity via nitroreduction and oxidative stress.

Required Personal Protective Equipment (PPE)

Under [5], employers must select PPE based on a rigorous hazard assessment[6]. Because this compound is an inhalation and dermal hazard, the following self-validating PPE system is mandatory:

  • Respiratory Protection: Handling the dry powder poses a severe inhalation risk. All powder dispensing must occur inside a certified chemical fume hood or a ventilated powder-weighing isolator. If engineering controls fail or are unavailable, an N95 or P100 particulate respirator (Assigned Protection Factor of 10) is required[7].

  • Hand Protection (The "Double-Glove" Rule): Use standard nitrile gloves (minimum 5 mil thickness) for handling the dry powder. Causality note: If you are dissolving the compound in aggressive organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), you must double-glove or use butyl rubber gloves. DMSO rapidly penetrates nitrile and acts as a carrier solvent, instantly transporting dissolved nitroaromatics through the skin and into the bloodstream[8][9].

  • Eye Protection: ANSI Z87.1-compliant safety goggles are required to prevent micro-dust from contacting the ocular mucosa[6].

  • Body Protection: A flame-resistant, fluid-resistant laboratory coat with fitted knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

Quantitative PPE & Mitigation Summary
Hazard VectorMitigation Strategy / PPEQuantitative Standard / Metric
Inhalation (Powder) Chemical Fume Hood / EnclosureFace velocity: 0.4 – 0.6 m/s (80–120 fpm)
Inhalation (Emergency) Particulate Respirator (P100)Assigned Protection Factor (APF): 10
Dermal (Dry Powder) Nitrile GlovesMinimum thickness: 5 mil (0.12 mm)
Dermal (DMSO Solution) Butyl Rubber / Double NitrileBreakthrough time for DMSO: < 5 mins (change immediately upon splash)

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology ensures a closed-loop system where the chemical is never exposed to ambient laboratory air outside of controlled environments[9].

Step 1: Preparation & Environmental Validation

  • Verify the chemical fume hood monitor reads a safe face velocity (0.4–0.6 m/s).

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow disruptions.

  • Don all required PPE (Goggles, Lab Coat, Double Gloves).

Step 2: Powder Dispensing (Weighing)

  • Place an anti-static bar (ionizer) near the balance. Halogenated powders often hold static charges, causing them to "jump" and aerosolize when manipulated with a metal spatula.

  • Place the destination vial on the balance and tare it.

  • Carefully transfer the powder using a static-free (e.g., PTFE-coated) micro-spatula.

  • Cap the vial before removing it from the balance enclosure.

Step 3: Dissolution & Liquid Handling

  • Transfer the sealed vial to the main chemical fume hood.

  • Inject the carrier solvent (e.g., DMSO, DMF, or Dichloromethane) directly into the vial using a syringe or calibrated pipette.

  • Seal the vial and vortex. Do not sonicate open containers, as this generates microscopic solvent aerosols carrying the toxic compound.

Workflow Storage Dry Powder Storage (Desiccator / 2-8°C) Weighing Powder Dispensing (Ventilated Enclosure) Storage->Weighing PPE Donning Dissolution Solvent Dissolution (e.g., DMSO) (Chemical Fume Hood) Weighing->Dissolution Transfer in Sealed Vial Assay In Vitro / In Vivo Application (BSL-2 / Fume Hood) Dissolution->Assay Liquid Handling Waste Waste Segregation (Halogenated Organic Waste) Assay->Waste Disposal Protocol

Step-by-step operational workflow for the safe handling and disposal of the compound.

Emergency Response: Spill & Decontamination Plan

In the event of a spill, immediate containment is prioritized over rapid cleanup to prevent aerosolization[9].

For Dry Powder Spills:

  • Do NOT sweep. Sweeping generates highly toxic dust clouds.

  • Gently cover the spilled powder with absorbent paper towels.

  • Wet the paper towels with a solvent that poorly dissolves the compound (e.g., water) to weigh down the dust, or use a damp sponge.

  • Carefully scoop the damp mass into a hazardous waste bag using a disposable plastic dustpan.

  • Wipe the area with a solvent known to dissolve the compound (e.g., Ethanol or Isopropanol) to remove microscopic residue, followed by a final wash with soap and water.

For Liquid Spills (e.g., in DMSO):

  • Immediately cover the spill with an inert, highly absorbent material (e.g., vermiculite or commercial spill pads).

  • Do not use paper towels for large DMSO spills, as the solvent will soak through and penetrate your gloves.

  • Transfer the saturated absorbent to a sealed hazardous waste container.

Waste Disposal Logistics

Because 2-chloro-N-(6-methylpyridin-2-yl)-5-nitrobenzamide contains a chlorine atom, it must be strictly segregated from general organic waste.

  • Liquid Waste: Must be disposed of in a clearly labeled "Halogenated Organic Waste" container. Mixing halogenated waste with non-halogenated waste violates EPA regulations and drastically increases disposal costs.

  • Solid Waste: Contaminated gloves, empty vials, and spill cleanup materials must be placed in a solid hazardous waste bin, explicitly labeled as containing toxic nitroaromatic/halogenated residues[9].

References

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements.[Link]

  • Puzyn, T., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.